molecular formula C40H80NO8P B1598327 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine CAS No. 35418-55-4

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine

Cat. No.: B1598327
CAS No.: 35418-55-4
M. Wt: 734 g/mol
InChI Key: KILNVBDSWZSGLL-LHEWISCISA-N
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Description

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is a useful research compound. Its molecular formula is C40H80NO8P and its molecular weight is 734 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILNVBDSWZSGLL-LHEWISCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048703
Record name (7S)-7-(Hexadecanoyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35418-55-4
Record name (7S)-7-(Hexadecanoyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC): Core Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC), a cornerstone phospholipid in the fields of biophysics, drug delivery, and membrane science. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties of DPPC, offering not just a compilation of data, but a synthesized understanding of its behavior and utility in various experimental contexts. The structure of this guide is designed to logically unfold the multifaceted nature of DPPC, from its molecular identity to its complex self-assembly and thermotropic characteristics.

Molecular Identity and Physicochemical Characteristics

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine, commonly abbreviated as DPPC, is a saturated phospholipid of significant interest due to its well-defined properties and its prevalence in biological systems, most notably as the primary constituent of pulmonary surfactant.[1][2] Its molecular structure consists of a hydrophilic phosphocholine head group attached to a glycerol backbone, which in turn is esterified with two saturated 16-carbon palmitic acid chains at the sn-1 and sn-2 positions.[3][4] This amphipathic nature is the driving force behind its self-assembly into various supramolecular structures in aqueous environments, including micelles, monolayers, bilayers, and liposomes.[1]

The precise stereochemistry, denoted by the "sn" (stereospecifically numbered) nomenclature, is crucial for its biological function and its packing behavior in lipid assemblies. The IUPAC name for this molecule is [(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate.[5]

Below is a summary of the core physicochemical properties of DPPC:

PropertyValueSource(s)
IUPAC Name [(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate[5]
Synonyms 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine, L-Dipalmitoyl Lecithin, 16:0 PC[2]
CAS Number 63-89-8[3][4]
Molecular Formula C40H80NO8P[1]
Molecular Weight 734.05 g/mol [1]
Appearance White to off-white solid[2]
Melting Point Approximately 41 °C (106 °F; 314 K)[1]
Purity >98.0% by HPLC[2]

Solubility Profile:

DPPC exhibits differential solubility depending on the polarity of the solvent. Due to its long hydrophobic acyl chains, it is sparingly soluble in water but shows good solubility in various organic solvents. This property is fundamental to many of the techniques used to prepare DPPC-based systems, such as liposomes.

SolventSolubilitySource(s)
ChloroformSoluble[2]
MethanolSoluble (30 mg/ml)[2]
EthanolSoluble (30 mg/ml)[2]
WaterVery poor solubility[5]

Thermotropic Phase Behavior: A Defining Characteristic

One of the most extensively studied and critical properties of DPPC is its thermotropic phase behavior, which is the transition between different physical states as a function of temperature. These phase transitions are a direct consequence of the molecular packing of the lipid molecules and have profound implications for the structure and function of DPPC-containing membranes. Differential Scanning Calorimetry (DSC) is a powerful technique to characterize these transitions.[6][7]

In a hydrated state, DPPC bilayers exhibit two main phase transitions:

  • Pretransition (Lβ' to Pβ' phase): This occurs at approximately 35°C and involves a transformation from a planar gel phase (Lβ') to a "rippled" gel phase (Pβ'). This transition is characterized by a lower enthalpy change compared to the main transition.

  • Main Phase Transition (Pβ' to Lα phase): This highly cooperative transition occurs at around 41°C and marks the "melting" of the hydrocarbon chains.[1] The bilayer transitions from the ordered, tilted-chain gel phase (Pβ') to the fluid, liquid-crystalline phase (Lα). In the liquid-crystalline phase, the acyl chains are disordered and have much greater motional freedom, leading to a more fluid and permeable membrane.

The precise temperatures of these transitions can be influenced by factors such as the presence of impurities, cholesterol, proteins, and the hydration level.

Below is a conceptual workflow for analyzing the phase behavior of DPPC using Differential Scanning Calorimetry (DSC).

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep_lipo Prepare DPPC Liposomes (e.g., thin-film hydration) encap Encapsulate in DSC Pans prep_lipo->encap Accurate weighing load Load Sample and Reference Pans into DSC encap->load Transfer heat_cool Perform Heating/Cooling Cycles (e.g., 1-5°C/min) load->heat_cool record Record Heat Flow vs. Temperature heat_cool->record thermogram Generate Thermogram record->thermogram Output identify_peaks Identify Pretransition (Tp) and Main Transition (Tm) Peaks thermogram->identify_peaks calc_enthalpy Calculate Enthalpy (ΔH) of Transitions identify_peaks->calc_enthalpy Peak integration

Caption: Workflow for DSC analysis of DPPC phase transitions.

Self-Assembly and Applications in Model Membranes

The amphipathic nature of DPPC drives its spontaneous self-assembly in aqueous environments, making it an ideal component for creating model biological membranes. These model systems are invaluable for studying a wide range of biological phenomena, including membrane protein function, drug-membrane interactions, and the physical properties of lipid bilayers.

Liposomes: Versatile Vesicular Systems

Liposomes are spherical vesicles composed of one or more lipid bilayers. DPPC is a common choice for liposome formulation due to its biocompatibility, well-characterized phase behavior, and ability to form stable bilayers.[2] Liposomes based on saturated lipids like DPPC tend to be more rigid and less permeable compared to those made from unsaturated lipids, especially below their phase transition temperature.[8] This property can be advantageous for controlled drug release applications.

Experimental Protocol: Preparation of DPPC Liposomes by Thin-Film Hydration and Sonication

This protocol describes a common method for preparing small unilamellar vesicles (SUVs) from DPPC.

Materials:

  • 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC) powder

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or argon gas source

  • Water bath sonicator or probe sonicator

  • Syringe filters (optional, for extrusion)

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of DPPC in chloroform or a chloroform/methanol mixture in a round-bottom flask.[9]

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. The water bath temperature should be kept below the phase transition temperature of DPPC (around 30-35°C).[9]

    • Continue rotation to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.[9]

    • Dry the film further under a gentle stream of nitrogen or argon for at least 30 minutes to remove any residual solvent.[9]

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer (above the Tm of DPPC, e.g., 50-60°C) to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • Transfer the MLV suspension to a suitable vial.

    • For probe sonication, immerse the tip of the sonicator into the suspension. Sonicate in pulses to avoid overheating the sample.[3][10] A typical setting might be a 20% duty cycle with a 2-second pulse and a 5-second rest period.[3]

    • For bath sonication, place the vial in the water bath sonicator and sonicate until the suspension becomes translucent.

    • After sonication, centrifuge the liposome solution at a moderate speed (e.g., 10,000 rpm for 3 minutes) to pellet any titanium particles shed from the probe tip.[3]

  • Storage:

    • Store the resulting SUV suspension at 4°C. For long-term storage, it is advisable to store them above their gel-to-liquid crystalline phase transition temperature to prevent fusion.

Liposome_Prep_Workflow dissolve 1. Dissolve DPPC in Organic Solvent evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film with Buffer (Forms MLVs) evaporate->hydrate Above Tm sonicate 4. Size Reduction by Sonication (Forms SUVs) hydrate->sonicate store 5. Store Liposome Suspension sonicate->store At 4°C

Caption: Workflow for DPPC liposome preparation.

Langmuir-Blodgett Films: Monolayer Systems for Surface Studies

The Langmuir-Blodgett (LB) technique allows for the formation of highly organized, single-molecule-thick films (monolayers) of amphipathic molecules at an air-water interface. DPPC is an excellent candidate for forming stable Langmuir films. These monolayers can then be transferred onto solid substrates to create well-defined surfaces for a variety of applications, including biosensors and studies of membrane-protein interactions.

Experimental Protocol: Formation of a DPPC Monolayer using a Langmuir-Blodgett Trough

Materials:

  • Langmuir-Blodgett trough with movable barriers and a surface pressure sensor

  • DPPC powder

  • Spreading solvent (e.g., chloroform/methanol 9:1 v/v)

  • High-purity water for the subphase

  • Microsyringe

Procedure:

  • Trough Preparation:

    • Thoroughly clean the Langmuir trough and barriers with a suitable solvent (e.g., chloroform) and then rinse extensively with high-purity water.[11]

    • Fill the trough with the aqueous subphase.[1]

  • Spreading the Monolayer:

    • Prepare a dilute solution of DPPC in the spreading solvent (e.g., 1 mg/mL).[1]

    • Using a microsyringe, carefully deposit small droplets of the DPPC solution onto the surface of the subphase.[12]

    • Allow 10-15 minutes for the solvent to evaporate completely, leaving a DPPC monolayer at the air-water interface.[1]

  • Isotherm Measurement:

    • Compress the monolayer by moving the barriers at a constant rate.

    • Simultaneously, record the surface pressure as a function of the area per molecule to generate a pressure-area (Π-A) isotherm.[1] This isotherm reveals the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid).

  • Langmuir-Blodgett Deposition (Optional):

    • Once the desired surface pressure is reached, a solid substrate can be vertically dipped and withdrawn through the monolayer to transfer the film onto the substrate.

Safety and Handling

As a laboratory chemical, DPPC should be handled with appropriate care.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes.[13] Use in a well-ventilated area.[13]

  • Storage: DPPC powder should be stored at -20°C in a dry, sealed container.[2][13]

  • Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye protection when handling the powder and solutions.

Conclusion

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is a remarkably versatile and well-characterized phospholipid that serves as an indispensable tool in modern scientific research. Its defined chemical structure, predictable thermotropic phase behavior, and ability to form stable model membranes make it a fundamental component in the study of biological membranes and the development of advanced drug delivery systems. The experimental protocols outlined in this guide provide a practical foundation for harnessing the unique properties of DPPC in a laboratory setting. A thorough understanding of its basic properties is paramount to its effective application and the interpretation of experimental results.

References

  • Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. (2020-04-20). NIH. Retrieved from [Link]

  • Dipalmitoylphosphatidylcholine. Wikipedia. Retrieved from [Link]

  • LANGMUIR-BLODGETT TROUGHS OPERATING MANUAL 6th EDITION. National Institute of Standards and Technology. Retrieved from [Link]

  • Chem 366-3 Page I - 1 LAB MANUAL Langmuir-Blodgett Film. Retrieved from [Link]

  • General preparation of liposomes using probe-tip sonication. (2020-04-12). Protocols.io. Retrieved from [Link]

  • Dipalmitoylphosphatidylcholine – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Colfosceril Palmitate | C40H80NO8P | CID 452110. PubChem. Retrieved from [Link]

  • Differential Scanning Calorimetry of Protein–Lipid Interactions. Retrieved from [Link]

  • Investigation of the Membrane Localization and Interaction of Selected Flavonoids by NMR and FTIR Spectroscopy. (2023-10-17). NIH. Retrieved from [Link]

  • Advanced Liposomal Systems for Cancer Therapy with Focus on Lipid–Polymer Hybrids and Cell Membrane-Coated Liposomes. MDPI. Retrieved from [Link]

  • Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. MDPI. Retrieved from [Link]

  • Critical Synergistic Concentration of Lecithin Phospholipids Improves the Antimicrobial Activity of Eugenol against Escherichia coli. (2017-10-17). PMC - NIH. Retrieved from [Link]

  • Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. (2021-05-11). NIH. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Dipalmitoylphosphatidylcholine (DPPC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the core physical and chemical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a pivotal saturated phospholipid in membrane biophysics and drug delivery systems. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental characteristics of DPPC, offering both theoretical insights and practical methodologies for its characterization.

Molecular Structure and Fundamental Characteristics

Dipalmitoylphosphatidylcholine (DPPC) is a phospholipid composed of a hydrophilic phosphocholine headgroup and two hydrophobic tails derived from palmitic acid, a 16-carbon saturated fatty acid.[1][2] This amphipathic nature is the cornerstone of its ability to self-assemble into various structures in aqueous environments, including micelles, monolayers, bilayers, and liposomes.[1]

Chemical Structure of DPPC:

DPPC_Structure cluster_head Hydrophilic Headgroup cluster_tails Hydrophobic Tails Phosphate Phosphate (PO4) Choline Choline (N(CH3)3) Phosphate->Choline Ester Linkage Glycerol_Head Glycerol Backbone Glycerol_Head->Phosphate Palmitic_Acid_1 Palmitic Acid (C16:0) Glycerol_Head->Palmitic_Acid_1 Ester Linkage Palmitic_Acid_2 Palmitic Acid (C16:0) Glycerol_Head->Palmitic_Acid_2 Ester Linkage caption Schematic of DPPC's molecular structure.

Caption: Schematic representation of the dipalmitoylphosphatidylcholine (DPPC) molecule, highlighting its distinct hydrophilic headgroup and hydrophobic tails.

DPPC is a white, powdery substance with a molecular weight of approximately 734.04 g/mol .[2] Its well-defined chemical structure and purity make it a preferred model lipid for studying the biophysical properties of cell membranes.[3]

Thermotropic Phase Behavior: The Gel-to-Liquid Crystalline Transition

One of the most defining characteristics of DPPC is its thermotropic phase behavior, specifically its transition from a well-ordered gel phase (Lβ') to a disordered liquid crystalline phase (Lα) upon heating.[3] This phase transition is not a single event but involves a pretransition and a main transition, each with distinct thermodynamic signatures.

Pure DPPC in a multilamellar vesicle (MLV) suspension exhibits a pretransition (Lβ' to Pβ') at approximately 36°C and a main phase transition (Pβ' to Lα) at around 41.3 - 42°C.[1][4] These transitions can be precisely characterized using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the phase changes.

Transition Temperature (°C) Description
Pretransition~36Transition from a planar bilayer (Lβ') to a rippled gel phase (Pβ').
Main Transition (Tm)~41.3 - 42Transition from the rippled gel phase (Pβ') to the fluid liquid crystalline phase (Lα).[1][4]

The main transition temperature (Tm) is a critical parameter in the design of lipid-based drug delivery systems, as it dictates the permeability and stability of the liposomal membrane at physiological temperatures (around 37°C).[5] Below its Tm, DPPC bilayers are in a more rigid and less permeable gel state.[1]

Experimental Protocol: Characterization of DPPC Phase Transitions by Differential Scanning Calorimetry (DSC)

This protocol outlines the essential steps for determining the pretransition and main transition temperatures of DPPC liposomes.

Materials and Equipment:

  • Dipalmitoylphosphatidylcholine (DPPC) powder

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Differential Scanning Calorimeter (DSC) with hermetically sealed aluminum pans

  • Vortex mixer

  • Water bath or extruder for liposome preparation

Methodology:

  • Liposome Preparation (Thin-Film Hydration Method): a. Dissolve a known amount of DPPC in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask. b. Remove the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film. c. Hydrate the lipid film with the desired buffer by vortexing at a temperature above the Tm of DPPC (e.g., 50-60°C). This results in the formation of multilamellar vesicles (MLVs). d. For unilamellar vesicles (LUVs), the MLV suspension can be further processed by extrusion through polycarbonate membranes of a defined pore size.[6]

  • DSC Analysis: a. Accurately weigh a small amount of the liposome suspension (typically 10-20 µL) into a DSC pan. b. Seal the pan hermetically to prevent solvent evaporation. c. Place the sample pan and a reference pan (containing the same volume of buffer) into the DSC cell. d. Equilibrate the system at a starting temperature well below the pretransition (e.g., 20°C). e. Heat the sample at a controlled rate (e.g., 1-2°C/min) to a temperature above the main transition (e.g., 60°C). f. Record the heat flow as a function of temperature. The pretransition and main transition will appear as endothermic peaks on the thermogram.[7]

DSC_Workflow start Start: DPPC Powder & Buffer step1 Liposome Preparation (Thin-Film Hydration) start->step1 step2 Sample Loading into DSC Pan step1->step2 step3 DSC Analysis (Heating Scan) step2->step3 end_node End: Thermogram with Pretransition & Main Transition Peaks step3->end_node caption Workflow for DSC analysis of DPPC.

Caption: A simplified workflow diagram illustrating the key steps in performing Differential Scanning Calorimetry (DSC) on DPPC liposomes.

Monolayer Properties at the Air-Water Interface

DPPC readily forms stable monomolecular films at an air-water interface, which serve as excellent models for studying the lateral organization and mechanical properties of a single leaflet of a biological membrane.[8][9] The behavior of these monolayers can be investigated using a Langmuir-Blodgett trough.

Upon lateral compression of a DPPC monolayer, it undergoes a series of two-dimensional phase transitions, from a gaseous (G) phase to a liquid-expanded (LE) phase, and then to a liquid-condensed (LC) phase.[9] These transitions are characterized by changes in the surface pressure-area (π-A) isotherm.

Phase Characteristics
Gaseous (G)Loosely packed molecules with high mobility.
Liquid-Expanded (LE)Molecules are more ordered than in the G phase but still possess significant conformational disorder in their acyl chains.[9]
Liquid-Condensed (LC)Tightly packed molecules with all-trans acyl chains, resulting in a more solid-like state.[9]
Experimental Protocol: Langmuir Monolayer Isotherm Measurement

This protocol describes the generation of a surface pressure-area isotherm for a DPPC monolayer.

Materials and Equipment:

  • Langmuir-Blodgett trough equipped with a surface pressure sensor (Wilhelmy plate) and movable barriers

  • DPPC solution in a volatile solvent (e.g., chloroform)

  • High-purity water or buffer for the subphase

  • Microsyringe for spreading the lipid solution

Methodology:

  • Trough Preparation: a. Thoroughly clean the Langmuir trough and barriers with appropriate solvents (e.g., chloroform, ethanol) and rinse with high-purity water. b. Fill the trough with the subphase. c. Aspirate the surface to remove any contaminants.

  • Monolayer Formation: a. Using a microsyringe, carefully spread a known volume of the DPPC solution onto the subphase surface. b. Allow sufficient time (e.g., 10-15 minutes) for the solvent to evaporate completely.

  • Isotherm Measurement: a. Compress the monolayer at a constant rate using the movable barriers. b. Simultaneously record the surface pressure as a function of the mean molecular area (Ų/molecule). c. The resulting plot of surface pressure versus mean molecular area is the π-A isotherm, which will reveal the different phase transitions.[8]

Langmuir_Trough_Workflow start Start: Clean Langmuir Trough step1 Fill with Subphase start->step1 step2 Spread DPPC Solution step1->step2 step3 Solvent Evaporation step2->step3 step4 Compress Monolayer & Record Data step3->step4 end_node End: Surface Pressure-Area Isotherm step4->end_node caption Langmuir trough experiment workflow.

Caption: A flowchart outlining the procedure for obtaining a surface pressure-area isotherm of a DPPC monolayer using a Langmuir-Blodgett trough.

Interaction with Cholesterol: Modulating Membrane Properties

In biological membranes and liposomal formulations, DPPC is often mixed with cholesterol. Cholesterol is a crucial modulator of membrane fluidity, packing, and permeability. The interaction between DPPC and cholesterol is complex and concentration-dependent.

At low concentrations, cholesterol induces a more ordered state in the fluid Lα phase and a more disordered state in the gel Lβ' phase. As the cholesterol concentration increases, it can lead to the formation of a liquid-ordered (Lo) phase, which is characterized by the high conformational order of a gel phase but with the lateral mobility of a liquid phase.[10] The presence of cholesterol also tends to broaden or even eliminate the sharp phase transition of pure DPPC.[11] The maximum solubility of cholesterol in DPPC bilayers is approximately 67-68 mol%.[12]

Applications in Drug Delivery

The well-defined physical and chemical properties of DPPC make it an invaluable component in the formulation of liposomal drug delivery systems.[1][13] Its biocompatibility, low toxicity, and ability to encapsulate both hydrophilic and hydrophobic drugs are key advantages.[14]

  • Conventional Liposomes: DPPC is a primary constituent of many conventional liposome formulations. The choice of DPPC, often in combination with other lipids and cholesterol, allows for the tuning of membrane rigidity and drug release profiles.[5] For instance, liposomes composed of saturated long-chain lipids like DPPC tend to be more rigid and less permeable.[5]

  • Thermosensitive Liposomes: The sharp phase transition of DPPC is exploited in the design of thermosensitive liposomes. These are formulated to be stable at physiological temperature but to rapidly release their drug payload when exposed to localized hyperthermia (temperatures slightly above the Tm).[5]

  • Pulmonary Drug Delivery: DPPC is the main phospholipid component of natural lung surfactant and is used in synthetic surfactant preparations for treating respiratory distress syndrome in newborns.[1][9] Its surfactant properties are also being explored for inhaled drug delivery systems.[15]

Summary of Key Physical and Chemical Properties

Property Value / Description Significance
Molecular Formula C₄₀H₈₀NO₈PDefines the chemical composition.
Molecular Weight ~734.04 g/mol [2]Important for stoichiometric calculations in formulations.
Appearance White powder[2]Basic physical characteristic.
Amphipathicity Hydrophilic head, hydrophobic tails[1]Drives self-assembly into bilayers and liposomes.
Main Transition Temp (Tm) ~41.3 - 42°C[1][4]Dictates membrane fluidity and permeability. Critical for thermosensitive liposomes.
Pretransition Temp ~36°C[4]Indicates a change in the gel phase structure.
Monolayer Phases G, LE, LC[9]Model for understanding lipid packing and membrane mechanics.
Interaction with Cholesterol Modulates fluidity, forms Lo phase[10]Allows for fine-tuning of membrane properties for drug delivery applications.

Conclusion

Dipalmitoylphosphatidylcholine is a cornerstone lipid in the fields of membrane biophysics and pharmaceutical sciences. Its well-characterized and tunable physical and chemical properties, particularly its distinct phase behavior and interactions with other membrane components, provide a robust platform for both fundamental research and the development of advanced drug delivery systems. A thorough understanding of these properties, coupled with precise experimental characterization, is essential for harnessing the full potential of DPPC in scientific and therapeutic applications.

References

  • Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. (2021). National Institutes of Health. [Link]

  • Dipalmitoylphosphatidylcholine. Wikipedia. [Link]

  • Dipalmitoylphosphatidylcholine. Grokipedia. [Link]

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  • The in vitro drug release profiles of the DMPC, DPPC, and DSPC... ResearchGate. [Link]

  • Dipalmitoylphosphatidylcholine modulates inflammatory functions of monocytic cells independently of mitogen activated protein kinases. PubMed Central. [Link]

  • Structure of dipalmitoylphosphatidylcholine (DPPC) phospholipid. ResearchGate. [Link]

  • Variation of thermal conductivity of DPPC lipid bilayer membranes around the phase transition temperature. (2017). Journal of The Royal Society Interface. [Link]

  • Advanced Liposomal Systems for Cancer Therapy with Focus on Lipid–Polymer Hybrids and Cell Membrane-Coated Liposomes. MDPI. [Link]

  • Dipalmitoylphosphatidylcholine – Knowledge and References. Taylor & Francis. [Link]

  • DPPC Langmuir Monolayer at the Air-Water Interface. Ohio State University Chemistry. [Link]

  • (a) Temperature-pressure phase diagrams of DPPC bilayer... ResearchGate. [Link]

  • 1,2-Dipalmitoylphosphatidylcholine. PubChem. [Link]

  • Phase Transition Temperatures for Glycerophospholipids. Avanti Polar Lipids. [Link]

  • Thermal Response of Langmuir-Blodgett Films of Dipalmitoylphosphatidylcholine Studied by Atomic Force Microscopy and Force Spectroscopy. (2010). National Institutes of Health. [Link]

  • Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. (2022). PubMed Central. [Link]

  • Pressure Perturbation and Differential Scanning Calorimetric Studies of Bipolar Tetraether Liposomes Derived from the Thermoacidophilic Archaeon Sulfolobus acidocaldarius. PubMed Central. [Link]

  • Effects of cholesterol on the structure and collapse of DPPC monolayers. PubMed Central. [Link]

  • Mechanical Properties of DPPC–POPE Mixed Langmuir Monolayers. ACS Publications. [Link]

  • Formulation characterization of DPPC and CsA/DPPC liposomes in different electrolyte solutions. ResearchGate. [Link]

  • Langmuir and Langmuir–Blodgett technologies as nanoarchitectonic tools for the incorporation of curcumin in membrane systems. (2023). RSC Publishing. [Link]

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An In-depth Technical Guide to the Phase Transition Temperature of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the phase transition behavior of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC), a widely studied saturated phospholipid and a key component in model biological membranes and liposomal drug delivery systems. Understanding the thermodynamics and structural changes associated with DPPC's phase transitions is critical for applications ranging from fundamental biophysical research to the rational design of thermally sensitive drug carriers.

The Fundamental Principles of Phospholipid Phase Transitions

Phospholipid bilayers, the fundamental structure of cellular membranes and liposomes, are not static entities. They exhibit distinct physical states, or phases, primarily governed by temperature. The transition between these phases is a critical phenomenon that dictates the membrane's fluidity, permeability, and ultimately, its biological function. The primary energetic contributions to these transitions arise from the van der Waals interactions between the long acyl chains of the phospholipids.

At low temperatures, these acyl chains are in a highly ordered, all-trans conformation, leading to a tightly packed, quasi-crystalline state known as the gel phase (Lβ') . In this phase, the membrane is rigid and exhibits low permeability. As the temperature increases, the lipid molecules gain kinetic energy, leading to the introduction of gauche conformations in the acyl chains. This disruption of the ordered packing results in a transition to the liquid crystalline phase (Lα) , a more disordered and fluid state. This transition is cooperative and occurs over a narrow temperature range.

The temperature at which this main phase transition occurs is known as the main transition temperature (Tm) or chain melting temperature.[1] The Tm is a characteristic property of each phospholipid and is influenced by factors such as the length and degree of saturation of the acyl chains, the nature of the polar headgroup, and the surrounding aqueous environment.[2]

The Unique Phase Behavior of DPPC

DPPC, with its two saturated 16-carbon palmitoyl chains, is one of the most extensively studied phospholipids due to its well-defined and readily accessible phase transitions. Unlike many other phospholipids, fully hydrated DPPC bilayers exhibit not one, but two distinct thermotropic phase transitions:

  • The Main Transition (Tm): This is the primary transition from the gel phase to the liquid crystalline phase. For pure DPPC in excess water, the Tm is consistently reported to be approximately 41-42°C .[3][4][5] This transition is characterized by a significant endothermic peak in differential scanning calorimetry (DSC) thermograms, reflecting the energy required to disrupt the ordered packing of the acyl chains.[3]

  • The Pre-transition (Tp): Occurring at a lower temperature, typically around 35-36°C for pure DPPC, this is a more subtle transition from the planar gel phase (Lβ') to a periodically undulated or "rippled" gel phase (Pβ').[3][6] This pre-transition is associated with a smaller endothermic peak in DSC scans and represents a collective tilting and periodic displacement of the lipid molecules.

Below the pre-transition temperature, upon prolonged incubation, DPPC can form a sub-gel phase (Lc') which is even more ordered. The transition from the sub-gel to the gel phase is known as the sub-transition and occurs at a lower temperature.

The presence of these distinct phases and the transitions between them are fundamental to understanding the physical properties of DPPC-containing membranes.

DPPC_Phase_Transitions subgel Sub-gel Phase (Lc') Highly ordered, crystalline-like gel Gel Phase (Lβ') Ordered, tilted acyl chains subgel->gel Sub-transition (Ts) subgel->gel ripple Ripple Phase (Pβ') Periodically undulated gel->ripple Pre-transition (Tp) ~35-36°C gel->ripple liquid Liquid Crystalline Phase (Lα) Disordered, fluid acyl chains ripple->liquid Main Transition (Tm) ~41-42°C ripple->liquid

Caption: Thermotropic phase transitions of fully hydrated DPPC bilayers.

Factors Influencing the Phase Transition of DPPC

The phase transition temperatures of DPPC are not immutable but are highly sensitive to the surrounding environment and the presence of other molecules within the bilayer. This sensitivity is a key aspect of its utility in various applications.

Hydration

The degree of hydration of the phospholipid headgroups plays a crucial role in determining the phase behavior. The melting point of anhydrous DPPC is significantly higher than that of its fully hydrated counterpart. As water is added, it hydrates the polar phosphocholine headgroups, leading to a drastic decrease in the Tm.[7] The presence of water molecules at the bilayer interface is essential for the formation of the ripple phase and, consequently, the observation of the pre-transition.[8]

Pressure

Hydrostatic pressure influences the packing of the lipid molecules. Increased pressure favors a more ordered state, thus increasing the main transition temperature (Tm).[9] This phenomenon, known as barotropic mesomorphism, is relevant in understanding the adaptation of biological membranes in deep-sea organisms.[9][10] At very high pressures, DPPC bilayers can undergo transitions to more ordered, interdigitated gel phases.[10]

Incorporation of Other Molecules

The inclusion of other molecules within the DPPC bilayer can significantly alter its phase transition characteristics. This is a critical consideration in drug delivery, where the encapsulated drug or other excipients can interact with the lipid membrane.

  • Cholesterol: Cholesterol is a well-known modulator of membrane fluidity. Its effect on DPPC phase transitions is concentration-dependent. At low concentrations, cholesterol broadens the main transition peak and completely abolishes the pre-transition.[11][12] This is because the rigid sterol nucleus restricts the motion of the neighboring acyl chains in the liquid crystalline phase, while its bulky structure disrupts the tight packing in the gel phase. This leads to the formation of a "liquid-ordered" (Lo) phase, which is intermediate in fluidity between the gel and liquid crystalline phases.

  • Other Lipids and Amphiphiles: The presence of other phospholipids or amphiphilic molecules can lead to phase separation and the appearance of multiple transition peaks. For instance, mixing DPPC with lipids having a higher Tm, such as hydrogenated soy phosphatidylcholine (HSPC), results in a single, intermediate phase transition temperature that is dependent on the molar ratio of the two lipids.[13] Conversely, the incorporation of molecules like α-tocopheryl malonate has been shown to lower the Tm, broaden the main transition, and eliminate the pre-transition, indicating an increase in membrane disorder.[6] Similarly, the introduction of a 1-carba-alpha-tocopherol analogue also leads to a concentration-dependent decrease in the main transition temperature and the disappearance of the pre-transition.[3]

  • Fatty Acids: The interaction with fatty acids depends on their structure. Saturated fatty acids, like palmitic acid, tend to increase the Tm of DPPC bilayers by enhancing the packing of the acyl chains. In contrast, unsaturated fatty acids with a cis double bond, such as oleic acid, have a minimal effect on the Tm, suggesting they do not significantly disrupt the gel phase packing.[14]

  • Drugs and Polymers: The encapsulation or association of drug molecules can perturb the lipid bilayer and alter its phase transition. For example, the incorporation of temoporfin leads to a concentration-dependent decrease in the main phase transition of DPPC liposomes.[13] Polymers used for surface modification, such as polyethylene glycol (PEG), can also influence the phase behavior.[13]

The following table summarizes the typical phase transition temperatures of DPPC and the qualitative effects of various factors:

ConditionPre-transition Temp. (Tp)Main Transition Temp. (Tm)Effect on Transition Peak
Pure DPPC (fully hydrated) ~35-36°C[3][6]~41-42°C[3][4][5]Sharp, well-defined peaks
Increased Pressure IncreasesIncreases[9]Shifts to higher temperatures
Low Hydration AbsentSignificantly Increases[7]Broadened or absent
+ Cholesterol Abolished[11]Broadened, may shift slightlyBroadened peak
+ Saturated Fatty Acids Shifts to higher temp.Increases[14]Sharp peak, shifted
+ cis-Unsaturated Fatty Acids Minimal changeMinimal change[14]Minimal change
+ Tocopherol Derivatives Abolished[3][6]Decreases[3][6]Broadened, asymmetric peak
+ Other High Tm Lipids May be altered or absentIntermediate value[13]Single or multiple peaks

Experimental Determination of DPPC Phase Transition Temperature

Several biophysical techniques can be employed to determine the phase transition temperature of DPPC liposomes. Among these, Differential Scanning Calorimetry (DSC) is the most direct and widely used method.

Differential Scanning Calorimetry (DSC)

DSC measures the heat difference between a sample and a reference as a function of temperature. During a phase transition, the sample absorbs (endothermic) or releases (exothermic) heat, which is detected as a peak in the DSC thermogram.

  • Liposome Preparation (Thin Film Hydration Method):

    • Dissolve a known amount of DPPC in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the solvent under a stream of inert gas (e.g., nitrogen or argon) while rotating the flask to form a thin, uniform lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent. This step is critical as residual solvent can affect the phase transition.

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation at a temperature above the Tm of DPPC (e.g., 50-60°C).[15] This ensures the formation of multilamellar vesicles (MLVs) in the liquid crystalline phase. The final lipid concentration is typically in the range of 1-10 mg/mL.

  • Sample Preparation for DSC:

    • Carefully transfer a precise volume of the liposome suspension into a DSC sample pan.

    • Transfer an identical volume of the same buffer used for hydration into a reference pan.

    • Hermetically seal both pans to prevent solvent evaporation during the experiment.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected pre-transition (e.g., 20°C).

    • Heat the sample at a controlled scan rate (e.g., 1-2°C/min). A slower scan rate generally provides better resolution of the transition peaks.

    • Record the differential heat flow as a function of temperature up to a point well above the main transition (e.g., 60°C).

    • Perform at least one cooling and reheating cycle to check for reversibility and to ensure the thermal history of the sample is consistent.

  • Data Analysis:

    • The resulting thermogram will show endothermic peaks corresponding to the pre-transition (Tp) and the main transition (Tm).

    • The temperature at the peak maximum is typically taken as the transition temperature.

    • The area under the peak is proportional to the enthalpy of the transition (ΔH), which provides information about the cooperativity of the transition. A broader peak indicates lower cooperativity.[3]

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation dissolve 1. Dissolve DPPC in organic solvent film 2. Form thin lipid film (evaporation) dissolve->film hydrate 3. Hydrate film with buffer (above Tm) film->hydrate load 4. Load sample and reference into pans hydrate->load heat 5. Heat at a constant rate load->heat record 6. Record heat flow heat->record analyze 7. Identify Tp and Tm from thermogram peaks record->analyze

Caption: Experimental workflow for determining DPPC phase transition temperature using DSC.

Other Techniques

While DSC is the gold standard, other techniques can provide complementary information about the structural changes occurring during phase transitions:

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can monitor the conformational changes in the acyl chains by observing the frequency of the C-H stretching vibrations. The transition from the gel to the liquid crystalline phase is accompanied by a shift in these vibrational bands to higher frequencies, reflecting the increase in gauche conformers.[16]

  • Fluorescence Spectroscopy: The fluorescence properties of membrane-embedded probes, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), are sensitive to the local environment. Changes in fluorescence anisotropy or intensity as a function of temperature can be used to determine the phase transition temperature.[3]

  • X-ray Diffraction: This technique provides direct information about the packing and structure of the lipid bilayer in different phases, including the bilayer thickness and the presence of the ripple phase.[17]

Conclusion and Future Directions

The phase transition behavior of DPPC is a cornerstone of membrane biophysics and liposome technology. A thorough understanding of its main transition and pre-transition, and the factors that modulate them, is essential for researchers and drug development professionals. The ability to precisely tune the Tm of DPPC-based liposomes by incorporating other lipids or molecules is a powerful tool for designing stimuli-responsive drug delivery systems, particularly thermosensitive liposomes for targeted cancer therapy.[1][13]

Future research will likely focus on more complex lipid mixtures that more closely mimic the composition of biological membranes, as well as the influence of membrane-associated proteins and peptides on the phase behavior of DPPC. Advanced computational techniques, such as molecular dynamics simulations, will continue to provide valuable insights into the molecular mechanisms underlying these phase transitions.[2]

References

  • MDPI. (2023). Assessment of DPPC Liposome Disruption by Embedded Tocopheryl Malonate. Available from: [Link]

  • National Institutes of Health. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. Available from: [Link]

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synthesis pathway of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC)

Authored by a Senior Application Scientist

Introduction: The Significance of DPPC in Advanced Scientific Applications

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that holds a position of critical importance in both biological systems and advanced pharmaceutical technologies. As the primary lipid component of pulmonary surfactant, it is indispensable for respiratory mechanics, reducing surface tension in the alveoli to prevent collapse during expiration.[1][2] Beyond its physiological role, DPPC is a cornerstone in the field of drug delivery. Its biocompatibility, well-defined physical properties, and ability to form stable bilayer structures make it a principal component in the formulation of liposomes and other lipid-based nanoparticles used as carriers for therapeutic agents.[3][4][5]

The ability to produce high-purity, stereochemically defined DPPC is paramount for research and clinical applications. This guide provides a comprehensive overview of the primary synthesis pathways for DPPC, designed for researchers, scientists, and drug development professionals. We will delve into the predominant chemical synthesis route, offering a detailed, field-proven experimental protocol, and explore the key biosynthetic pathways that produce DPPC in vivo. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the synthesis process from starting materials to a fully characterized final product.

Part 1: Chemical Synthesis - A Scalable Path to High-Purity DPPC

The most robust and widely adopted method for producing DPPC for pharmaceutical applications is through the chemical esterification of a chiral precursor, sn-glycero-3-phosphocholine (GPC), with palmitic acid. This approach offers high yields, excellent stereochemical control, and scalability for industrial production.[6][7]

Principle and Rationale

The core of the chemical synthesis is a Steglich esterification, a condensation reaction between the two free hydroxyl groups of GPC and two equivalents of palmitic acid.[8] The reaction's success hinges on the use of a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).

  • sn-glycero-3-phosphocholine (GPC): The choice of this starting material is critical. The "sn" (stereospecifically numbered) designation ensures that the final product has the correct stereochemistry found in nature, which is essential for its biological function and physical properties in membrane systems.

  • N,N'-dicyclohexylcarbodiimide (DCC): DCC acts as a dehydrating and activating agent. It reacts with the carboxylic acid group of palmitic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl groups of GPC, forming the ester bond. DCC is consumed in the process, converting to the insoluble byproduct, dicyclohexylurea (DCU).[6]

  • 4-dimethylaminopyridine (DMAP): DMAP serves as an acylation catalyst. It accelerates the reaction by forming a more reactive intermediate with the activated palmitic acid, significantly improving the rate and yield of the esterification.[6]

The overall reaction can be summarized as follows: sn-glycero-3-phosphocholine + 2 Palmitic Acid → 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine + Dicyclohexylurea[6]

Visualizing the Chemical Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of DPPC, from reaction setup to final purification.

cluster_0 Reaction Stage cluster_1 Workup & Purification cluster_2 Characterization Start Dissolve GPC, Palmitic Acid, & DMAP in Anhydrous Chloroform Reagents Prepare DCC Solution in Anhydrous Chloroform Start->Reagents Reaction Slowly Add DCC Solution to Reaction Mixture (T < 20°C, Inert Atmosphere) Reagents->Reaction Stir Stir for 5-24 hours Reaction->Stir Filter Filter to Remove Insoluble DCU Byproduct Stir->Filter Wash Wash Filtrate with Aqueous Solutions Filter->Wash Dry Dry Organic Phase (e.g., over Na2SO4) Wash->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Recrystallize Recrystallize from Acetone/Ethyl Acetate Concentrate->Recrystallize QC Confirm Purity & Identity: - 1H NMR - HPLC - DSC (Melting Point) Recrystallize->QC Final High-Purity DPPC QC->Final

Caption: Workflow for the chemical synthesis of DPPC.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for DPPC synthesis.[6][8]

Materials:

  • sn-glycero-3-phosphocholine (GPC)

  • Palmitic Acid (2.2 equivalents)

  • N,N'-dicyclohexylcarbodiimide (DCC) (2.5 equivalents)

  • 4-dimethylaminopyridine (DMAP) (0.5 equivalents)

  • Anhydrous Chloroform (Reaction Solvent)

  • Anhydrous Pyridine (Optional Co-solvent)

  • Ethyl Acetate (Recrystallization)

  • Acetone (Recrystallization)

  • Argon or Nitrogen Gas (for inert atmosphere)

Procedure:

  • Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve sn-glycero-3-phosphocholine, palmitic acid, and DMAP in anhydrous chloroform. The use of anhydrous solvents is critical to prevent hydrolysis of the activated intermediates, which would lower the yield.[9]

  • Addition of Coupling Agent: In a separate flask, dissolve DCC in anhydrous chloroform. Add this solution dropwise to the main reaction mixture over 30-60 minutes. The reaction is exothermic; maintain the temperature below 20°C using an ice bath to minimize side reactions.

  • Reaction: Stir the mixture at room temperature for 5-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Removal of Byproduct: Upon completion, the insoluble dicyclohexylurea (DCU) byproduct is removed by vacuum filtration. The filter cake should be washed with additional chloroform to recover any trapped product.

  • Purification - Extraction: The combined filtrate is washed sequentially with dilute acid (e.g., 0.1 N HCl) and brine to remove residual DMAP and water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification - Recrystallization: The crude product is purified by recrystallization. Dissolving the crude solid in a minimal amount of hot ethyl acetate followed by the addition of cold acetone and subsequent cooling typically yields high-purity DPPC as a white solid.[8] This step is highly effective at removing any remaining DCU and unreacted fatty acids.

Characterization and Quality Control

Verification of the final product's identity, purity, and stereochemistry is essential.

Parameter Method Expected Result
Identity & Structure ¹H NMR SpectroscopyCharacteristic peaks corresponding to the glycerol backbone, choline headgroup, and the two palmitoyl acyl chains. Absence of peaks from urea-type byproducts.[8]
Purity High-Performance Liquid Chromatography (HPLC)A single major peak indicating >99% purity.
Phase Transition Temp. Differential Scanning Calorimetry (DSC)A sharp main phase transition (Tm) peak at approximately 41°C, which is characteristic of DPPC liposomes.[10]
Stereochemistry Enzymatic AssayDigestion with phospholipase A2, which specifically hydrolyzes the ester bond at the sn-2 position, can confirm the correct stereoisomer.

Part 2: Biosynthetic Pathways - Nature's Route to DPPC

In biological systems, particularly in the type II pneumocytes of the lungs, DPPC is synthesized via two primary pathways: the de novo pathway and the remodeling pathway.[2][6]

The De Novo (Kennedy) Pathway

This pathway builds the entire phosphatidylcholine molecule from basic precursors.[2] About 45% of DPPC in pulmonary surfactant is generated this way.[2]

  • Choline Activation: Choline is first phosphorylated by choline kinase to yield phosphocholine.

  • CDP-Choline Formation: CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme, catalyzes the reaction of phosphocholine with CTP to form CDP-choline.[1]

  • Final Condensation: Cholinephosphotransferase transfers the phosphocholine group from CDP-choline to a diacylglycerol (DAG) backbone to form phosphatidylcholine.

Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CCT (Rate-Limiting) PC Phosphatidylcholine (PC) CDP_Choline->PC Cholinephosphotransferase DAG Diacylglycerol (DAG) DAG->PC DPPC DPPC PC->DPPC Acyl Chain Remodeling

Caption: The de novo (Kennedy) pathway for DPPC synthesis.

The Remodeling (Lands) Pathway

This pathway is crucial for enriching phosphatidylcholine with two palmitoyl chains, as the de novo pathway often produces phosphatidylcholines with unsaturated fatty acids at the sn-2 position.

  • Hydrolysis: Phospholipase A2 (PLA2) hydrolyzes the acyl chain from the sn-2 position of an existing phosphatidylcholine molecule, yielding a lysophosphatidylcholine (lyso-PC).[11]

  • Reacylation: Lysophosphatidylcholine acyltransferase (LPCAT) then catalyzes the acylation of the free sn-2 hydroxyl group on lyso-PC with a palmitoyl-CoA molecule, resulting in the formation of DPPC.[2][6]

PC Unsaturated Phosphatidylcholine LysoPC 1-Palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC) PC->LysoPC Phospholipase A2 (PLA2) DPPC 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) LysoPC->DPPC LPCAT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->DPPC

Caption: The remodeling (Lands) pathway for DPPC synthesis.

Conclusion

The synthesis of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is a well-established process vital for both academic research and the pharmaceutical industry. The chemical synthesis route via DCC/DMAP-mediated esterification of GPC offers a reliable, scalable, and high-purity method for producing DPPC suitable for cGMP manufacturing of drug delivery systems.[6] Concurrently, understanding the biosynthetic de novo and remodeling pathways provides critical insight into the physiological roles of DPPC and the enzymatic machinery that governs its production in vivo.[2][11] The robust protocols for synthesis and characterization outlined in this guide provide a solid foundation for professionals working to harness the unique properties of this essential phospholipid.

References

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A Senior Scientist's Guide to Sourcing High-Purity DPPC for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of DPPC Purity in Advanced Therapeutics

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a fully saturated, 16-carbon chain phospholipid that serves as a cornerstone for innovation in drug delivery and biomedical research.[1][2] Its well-defined phase transition temperature (Tc) of approximately 41-42°C and its ability to form stable, rigid bilayers make it an indispensable component in liposomal formulations and lipid nanoparticles (LNPs).[1][3] These advanced delivery systems rely on DPPC to encapsulate and protect sensitive active pharmaceutical ingredients (APIs), control their release profiles, and ensure stability.[1][2][4]

For researchers and drug developers, the purity of DPPC is not a trivial specification; it is a critical quality attribute (CQA) that directly influences the performance, safety, and reproducibility of the final therapeutic product. Impurities such as lysophospholipids, oxidized species, or incorrect fatty acid chains can compromise membrane integrity, lead to premature drug leakage, alter bilayer mechanics, and introduce variability that can derail preclinical and clinical studies.[5][6] This guide provides a technical framework for navigating the commercial landscape of high-purity DPPC, understanding its critical quality attributes, and implementing a robust workflow for its qualification.

The Commercial Supplier Landscape for High-Purity DPPC

Sourcing high-purity DPPC requires partnering with specialized manufacturers who can provide comprehensive documentation, lot-to-lot consistency, and materials suitable for pharmaceutical applications, including those compliant with Current Good Manufacturing Practices (cGMP). Below is a comparative summary of leading suppliers in this field.

SupplierKey Product Example(s)Stated PurityManufacturing StandardsKey Features & Services
Avanti Polar Lipids (Croda) 16:0 PC (DPPC), Product No. 850355>99%[1]Research and cGMP grades available[1][7]Extensive portfolio of high-purity lipids, strong reputation in research community, detailed online technical support, custom synthesis.[1][8]
CordenPharma Synthetic Phospholipids (including DPPC)High PuritycGMP manufacturing, holds Drug Master Files (DMFs).[9][10]Specializes in synthetic lipid process development and large-scale manufacturing for clinical and commercial supply.[9][11]
Lipoid GmbH LIPOID PC 16:0/16:0 (DPPC)High PurityGMP and ISO 9001 certified, FDA inspected facilities, offers DMFs.[12][13]Over 45 years of experience, provides a broad range of natural and synthetic phospholipids, offers validated analytical methods.[13]
NOF CORPORATION COATSOME® MC-6060 (DPPC)≥99%[3]Manufactured using highly purified fatty acids for pharmaceutical applications.[3][14]Specializes in synthetic phospholipids for liposomal and LNP formulations, offers proprietary ionizable lipids for nucleic acid delivery.[3][15][16]

Critical Quality Attributes (CQAs) of High-Purity DPPC

When evaluating a commercial source, the Certificate of Analysis (CofA) is the primary document. However, a senior scientist must look beyond the headline purity number and scrutinize the full panel of specifications.

  • Purity (≥99%): This is the most crucial parameter. It is typically determined by High-Performance Liquid Chromatography (HPLC) coupled with a detector suitable for lipids, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[17] The absence of a strong UV chromophore in DPPC makes these universal detectors essential.[18][19]

  • Identity Confirmation: The supplier must confirm the structure and molecular weight, usually via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[20]

  • Fatty Acid Composition: For DPPC, the composition should be predominantly C16:0 (palmitic acid). Gas Chromatography (GC) is used to verify the identity and purity of the fatty acid chains after hydrolysis.

  • Lysophospholipid Content: The presence of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-DPPC) is a key indicator of degradation. High levels of lysolipids can destabilize the bilayer, leading to increased permeability and drug leakage. A specification of <1.0% is common.[21]

  • Peroxide Value: This measures the extent of lipid oxidation. Oxidized lipids can be cytotoxic and can compromise the stability of both the liposome and the encapsulated drug. A low peroxide value is critical for pharmaceutical-grade material.[21]

  • Endotoxin Levels: For any material intended for parenteral (injectable) formulations, low endotoxin levels are mandatory to prevent pyrogenic responses.[21]

  • Stereochemical Purity: For synthetic phospholipids, ensuring the correct sn-glycero-3-phosphocholine backbone is vital for mimicking natural phospholipids and achieving the desired bilayer properties.[17]

Sourcing and Qualification Workflow

A systematic approach to sourcing and qualifying a new lot of DPPC is essential for ensuring experimental reproducibility and regulatory compliance. The following workflow illustrates a robust, self-validating process.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Material Evaluation cluster_2 Phase 3: Final Decision A Define Requirements (e.g., >99% Purity, cGMP, Endotoxin Spec) B Identify Potential Suppliers (e.g., Avanti, CordenPharma, Lipoid) A->B C Request & Review Documentation - Certificate of Analysis (CofA) - Specifications - Technical Data Sheets B->C D Supplier Audit & Qualification (For cGMP applications) C->D E Procure Sample Lot D->E F In-House QC Verification - HPLC-ELSD Purity - Identity (MS) - Fatty Acid Profile (GC) E->F G Small-Scale Formulation Test (e.g., Prepare test liposomes) F->G H Characterize Formulation - Particle Size (DLS) - Stability - Encapsulation Efficiency G->H I Compare Results to CofA & Specs H->I J Pass/Fail? I->J K Release Lot for R&D / Production J->K Pass L Reject Lot & Contact Supplier J->L Fail

Caption: Workflow for sourcing and qualifying high-purity DPPC.

Experimental Protocol: Purity Verification by HPLC-ELSD

This protocol describes a standard method for verifying the purity of a DPPC sample. The principle relies on separating the phospholipid from potential impurities using reversed-phase HPLC, followed by detection with an ELSD, which is sensitive to any non-volatile analyte.[22]

1. Materials and Equipment:

  • DPPC sample and reference standard.

  • HPLC system with binary pump, autosampler, and column thermostat.

  • Evaporative Light Scattering Detector (ELSD).

  • HPLC-grade Chloroform, Methanol, and Water.

  • Ammonium Acetate.

  • Analytical balance and volumetric flasks.

2. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).

  • Mobile Phase A: 95:5 Methanol:Water with 10mM Ammonium Acetate.

  • Mobile Phase B: 95:5 Chloroform:Methanol with 10mM Ammonium Acetate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90% to 10% B

    • 10.1-15 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL.

  • ELSD Settings: Nebulizer Temp: 30°C, Evaporator Temp: 50°C, Gas Flow (Nitrogen): 1.5 SLM.

3. Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of DPPC reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 1:1 mixture of Chloroform:Methanol to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the DPPC sample to be tested in the same manner as the standard to a final concentration of 1 mg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main DPPC peak should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), standard solution, and sample solution in sequence.

  • Data Processing: Integrate all peaks in the chromatogram for the sample solution. Calculate the purity by the area percent method:

    • % Purity = (Area of DPPC Peak / Total Area of All Peaks) x 100

4. Self-Validation and Trustworthiness:

  • The use of a qualified reference standard ensures the identity of the main peak.

  • The system suitability test confirms the precision of the analytical system on the day of analysis.

  • Running a blank injection confirms that there are no interfering peaks from the solvent.

  • The gradient elution is designed to separate earlier-eluting (more polar) impurities like Lyso-DPPC from the main DPPC peak and later-eluting (more non-polar) impurities.

Conclusion

The selection of a commercial source for high-purity DPPC is a foundational decision in the development of lipid-based drug delivery systems. Success depends not only on choosing a reputable supplier capable of providing cGMP-grade material but also on a deep understanding of the material's critical quality attributes. By implementing a rigorous internal qualification workflow that combines documentation review with analytical verification, researchers and drug development professionals can ensure the quality, consistency, and reliability of this essential excipient, thereby building a solid foundation for their therapeutic programs.

References

  • ACS Publications. (n.d.). Characterization of the pretransition in 1,2-dipalmitoyl-sn-glycero-3-phosphocholine by Fourier transform infrared spectroscopy. Biochemistry. Retrieved from [Link]

  • CordenPharma. (n.d.). Lipid Manufacturer | Lipid Nanoparticles mRNA. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Sterilization Effects on Liposomes with Varying Lipid Chains. PMC. Retrieved from [Link]

  • Lipoid GmbH. (n.d.). Product Finder. Retrieved from [Link]

  • NOF America Corporation. (n.d.). COATSOME® MC-6060 (DPPC) | Phospholipids. Retrieved from [Link]

  • Chromatography Forum. (2015). DPPC ELSD method. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). The use of Evaporative Light Scattering Detection (ELSD) in Residual and Impurity Testing. Retrieved from [Link]

  • CordenPharma. (n.d.). Lipid Nanoparticle Manufacturing & Formulation. Retrieved from [Link]

  • NOF America Corporation. (n.d.). Phospholipids and lipids - page 2. Retrieved from [Link]

  • PubMed. (n.d.). Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems. Retrieved from [Link]

  • ResearchGate. (2025). Effects of Drug Hydrophobicity on Liposomal Stability. Retrieved from [Link]

  • Stevanato Group. (n.d.). Drug Containment Solutions: Advanced Pharmaceutical Solutions for Injectable Drugs. Retrieved from [Link]

  • U.S. Pharmacopeia (USP). (n.d.). Egg Phospholipids. Retrieved from [Link]

  • NOF America Corporation. (2024). NOF CORPORATION and Phosphorex Collaborate to Supply Lipid Nanoparticle Formulations. Retrieved from [Link]

  • Croda Pharma. (n.d.). GMP grade phospholipids for Nucleic Acid Delivery. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Retrieved from [Link]

  • SciSpace. (n.d.). Influence of cholesterol on liposome stability and on in vitro drug release. Retrieved from [Link]

  • arXiv. (n.d.). Nanomechanical Characterization of the Interfacial Properties of Bilayers of 1,2- dipalmitoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • MDPI. (2023). Assessment of DPPC Liposome Disruption by Embedded Tocopheryl Malonate. Retrieved from [Link]

  • Croda Pharma. (n.d.). Avanti™ DPPC. Retrieved from [Link]

  • CordenPharma. (2024). Manufacturing Today: Committed to Quality Lipids & LNP Technology for Targeted RNA & Gene Therapy Delivery. Retrieved from [Link]

  • NOF America Corporation. (n.d.). COATSOME® MC-8181 (DOPC) | Phospholipids. Retrieved from [Link]

  • LCGC International. (2022). Extended Dynamic Range ELSD For Purification and Impurity Profiling in Pharmaceutical Industry. Retrieved from [Link]

  • European Journal of Lipid Science and Technology. (2014). The use of natural and synthetic phospholipids as pharmaceutical excipients. Retrieved from [Link]

  • Lipoid GmbH. (n.d.). Product Finder. Retrieved from [Link]

  • Croda Pharma. (n.d.). Croda Pharma - Innovative lipids partner. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of phosphatidylcholine on the stability and lipolysis of nanoemulsion drug delivery systems. Retrieved from [Link]

  • Ampersand Capital Partners. (2024). Phosphorex and NOF CORPORATION Collaborate to Supply Lipid Nanoparticle Formulations using NOF's Proprietary Ionizable Lipid, COATSOME SS Series. Retrieved from [Link]

  • Frontiers. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Application of HPLC with ELSD Detection for the Assessment of Azelaic Acid Impurities in Liposomal Formulation. PMC. Retrieved from [Link]

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An In-Depth Technical Guide to 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine: Structure, Properties, and Applications in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine, a chiral phospholipid with significant potential in pharmaceutical sciences. We will delve into its unique structural attributes, physicochemical properties, and its burgeoning role in the design of sophisticated drug delivery systems. This document moves beyond a simple recitation of facts to offer expert insights into the causal relationships governing its behavior and practical, validated methodologies for its use.

Introduction: Defining a Chiral Phospholipid

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is a stereoisomer of the more commonly referenced 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). Its defining feature is the stereochemical configuration at the sn-2 position of the glycerol backbone, which imparts distinct properties and potential for specialized applications.

CAS Number: 35418-55-4[]

The molecule consists of a hydrophilic phosphocholine head group attached to the sn-1 position of a glycerol backbone. The sn-2 and sn-3 positions are esterified with palmitic acid, a 16-carbon saturated fatty acid. This amphiphilic nature drives its self-assembly into bilayer structures in aqueous environments, forming the basis of liposomes.[]

The Criticality of Chirality

In the realm of biological systems, stereochemistry is paramount. The "handedness" of a molecule can dramatically alter its interaction with chiral biological entities such as enzymes and receptors. While enantiomers share identical physical and chemical properties in an achiral environment, their behavior can diverge significantly within the chiral landscape of the body.[3] This distinction is a cornerstone of its utility in research and drug development, offering a tool to probe and exploit stereospecific interactions at the cellular and subcellular levels.

Molecular Structure and Identification

The precise arrangement of the palmitoyl chains and the phosphocholine head group on the glycerol backbone defines the identity and function of this phospholipid.

cluster_glycerol sn-Glycerol Backbone cluster_headgroup Phosphocholine Head Group cluster_chains Acyl Chains sn1 sn-1 sn2 sn-2 sn3 sn-3 phosphate Phosphate phosphate->sn1 Ester Linkage choline Choline phosphate->choline palmitoyl1 Palmitoyl Chain (C16:0) palmitoyl1->sn2 Ester Linkage palmitoyl2 Palmitoyl Chain (C16:0) palmitoyl2->sn3 Ester Linkage

Caption: Molecular structure of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine.

Table 1: Key Identifiers for 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine

IdentifierValueSource(s)
CAS Number 35418-55-4[]
Molecular Formula C₄₀H₈₀NO₈P
Molecular Weight 734.04 g/mol
Synonyms ent-DPPC, D-β,γ-Dipalmitoyl-α-lecithin[]
InChI Key KILNVBDSWZSGLL-LHEWISCISA-N

Physicochemical Properties: A Comparative Perspective

While the bulk physical properties of enantiomers are identical, their interactions with other chiral molecules and their behavior in complex biological systems can differ. Much of the detailed physicochemical data available is for the more common 1,2-dipalmitoyl isomer (DPPC). However, key properties are expected to be similar in an achiral environment.

Table 2: Physicochemical Properties

PropertyValueNotesSource(s)
Appearance White powder
Storage Temperature -20°CRecommended for long-term stability.
Purity (Typical) ≥95.0% (TLC)Purity is crucial for reproducible experimental results.

Synthesis and Characterization

The synthesis of enantiomerically pure phospholipids is a critical process that underpins their use in research.

General Synthesis Strategy

The synthesis of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine typically starts from a chiral precursor of glycerol. A general synthetic route involves:

  • Protection of the desired hydroxyl group: To direct the acylation to the sn-2 and sn-3 positions, the sn-1 hydroxyl group of a suitable glycerol derivative is protected.

  • Acylation: The free hydroxyl groups at the sn-2 and sn-3 positions are then esterified with palmitic acid or a more reactive derivative like palmitoyl chloride.

  • Deprotection: The protecting group at the sn-1 position is removed.

  • Phosphorylation: The free sn-1 hydroxyl group is then reacted with a phosphocholine headgroup donor to form the final phospholipid.

A Chiral Glycerol Precursor B Protection of sn-1 Hydroxyl A->B C Acylation with Palmitic Acid B->C D Deprotection of sn-1 Hydroxyl C->D E Phosphorylation with Phosphocholine Donor D->E F 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine E->F

Caption: Generalized synthetic workflow for 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine.

Analytical Characterization

Confirming the identity and purity of the synthesized lipid is paramount. A combination of analytical techniques is employed:

  • Thin-Layer Chromatography (TLC): A fundamental technique for assessing purity and comparing the retention factor (Rf) to a known standard.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are essential to confirm the enantiomeric purity and to separate the 2,3-isomer from the 1,2-isomer.[4]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and can be used to elucidate the structure through fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are powerful tools for confirming the chemical structure and the attachment of the phosphocholine headgroup.

Applications in Drug Delivery and Research

The unique stereochemistry of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine makes it a valuable tool in several research and development areas.

Probing Stereospecific Interactions

The primary research application of this enantiomer is to investigate the role of lipid chirality in biological processes. By comparing the effects of liposomes made from 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine with those made from its 1,2-dipalmitoyl counterpart, researchers can dissect the stereospecificity of:

  • Enzyme-Lipid Interactions: Many lipases and other membrane-active enzymes exhibit stereoselectivity.

  • Protein-Lipid Binding: The binding of peripheral and integral membrane proteins can be influenced by the chirality of the surrounding lipids.

  • Drug-Membrane Interactions: The partitioning and transport of chiral drugs across cell membranes can be stereoselective.

Advanced Drug Delivery Systems

As a component of liposomes, 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine can be used in drug delivery formulations.[][] While its bulk properties are similar to DPPC, the use of the unnatural enantiomer may offer advantages in specific scenarios:

  • Reduced Enzymatic Degradation: Liposomes containing the 2,3-isomer may be less susceptible to degradation by certain phospholipases in the body, potentially leading to longer circulation times and improved drug delivery to the target site.

  • Altered Immunogenicity: The stereochemistry of lipids can influence their recognition by the immune system. Formulations with the 2,3-isomer may exhibit a different immunogenic profile compared to those with the natural 1,2-isomer.

Experimental Protocol: Preparation of Liposomes by Thin-Film Hydration

This protocol describes a standard and reliable method for the preparation of multilamellar vesicles (MLVs) which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Bath sonicator or extruder (optional, for size reduction)

Procedure:

  • Lipid Film Formation: a. Dissolve a known amount of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipid (for DPPC and its enantiomer, this is around 41°C). d. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. e. Continue to apply vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration: a. Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. b. Agitate the flask by vortexing until the lipid film is completely suspended in the buffer, forming a milky suspension of MLVs.

  • Size Reduction (Optional): a. Sonication (for SUVs): Place the MLV suspension in a bath sonicator and sonicate until the suspension becomes clear. b. Extrusion (for LUVs): Load the MLV suspension into an extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.

A Dissolve Lipid in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with Aqueous Buffer B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Size Reduction (Optional) D->E F Sonication -> SUVs E->F Method 1 G Extrusion -> LUVs E->G Method 2

Caption: Workflow for liposome preparation by the thin-film hydration method.

Conclusion

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine, the enantiomer of the well-known DPPC, offers a unique tool for researchers in lipid science and drug development. Its distinct stereochemistry provides a means to investigate the chiral nature of biological interactions at the membrane interface. While its bulk physicochemical properties mirror those of its natural counterpart, the subtle differences in its interactions within a chiral biological environment hold the key to its potential in creating more stable and targeted drug delivery systems. A thorough understanding of its synthesis, characterization, and comparative properties is essential for harnessing its full potential in advancing pharmaceutical sciences.

References

  • Frontiers. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. [Link]

  • ResearchGate. Synthesis of sn-glycero-1-phosphocholine. [Link]

  • ResearchGate. (a) Hydrated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). [Link]

  • Analytical Methods (RSC Publishing). The detection of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol in human dried blood spots. [Link]

  • MDPI. Protocol for Engineered Compositional Asymmetry Within Nanodiscs. [Link]

  • Semantic Scholar. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. [Link]

  • ACS Publications. Characterization of the pretransition in 1,2-dipalmitoyl-sn-glycero-3-phosphocholine by Fourier transform infrared spectroscopy. [Link]

  • Wikipedia. Dipalmitoylphosphatidylcholine. [Link]

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  • ResearchGate. A comparative study of F-DPPC/DPPC mixed monolayers. Influence of subphase temperature on F-DPPC and DPPC monolayers. [Link]

  • AOCS. The Chromatographic Resolution of Chiral Lipids. [Link]

  • MDPI. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. [Link]

  • ResearchGate. (PDF) How stereochemistry of lipid components can affect lipid organization and the route of liposome internalization into cells. [Link]

  • ACS Publications. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. [Link]

  • SciSpace. Chiral separation of glycerolipids by high-performance liquid chromatography. [Link]

  • ResearchGate. (PDF) Liposome: composition, characterization, preparation, and recent innovation in clinical applications. [Link]

  • National Institutes of Health. Chiral clues to lipid identity. [Link]

  • National Institutes of Health. Physicochemical and electrical properties of DPPC bilayer membranes in the presence of oleanolic or asiatic acid. [Link]

  • MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). A comparative study of F-DPPC/DPPC mixed monolayers. Influence of subphase temperature on F-DPPC and DPPC monolayers. [Link]

  • ACS Publications. Characterization of Triacylglycerol Enantiomers Using Chiral HPLC/APCI-MS and Synthesis of Enantiomeric Triacylglycerols. [Link]

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A Technical Guide to the Core Function of Dipalmitoylphosphatidylcholine (DPPC) in Pulmonary Surfactant

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Paradox of Breathing and the Cornerstone Molecule

The act of breathing, seemingly effortless, is a biophysical marvel. At the microscopic level, hundreds of millions of alveoli—tiny, moist air sacs—must repeatedly inflate and deflate without collapsing. This stability is maintained by a thin, complex film known as pulmonary surfactant.[1] The primary function of this surfactant is to drastically reduce the surface tension at the air-water interface within the alveoli, preventing their collapse at the end of expiration.[1][2]

Central to this remarkable function is one specific molecule: Dipalmitoylphosphatidylcholine (DPPC) . Accounting for approximately 40% of the surfactant's lipid content, DPPC is the principal surface-active agent responsible for achieving the ultra-low surface tensions required for normal lung mechanics.[3][4][5][6] However, the role of DPPC is not one of solitary function. Its efficacy is unlocked through a sophisticated interplay with a suite of other lipids and specialized proteins.

This guide provides an in-depth technical examination of the core role of DPPC. We will dissect its unique biophysical properties, explore its synergistic relationship with other surfactant components, detail the state-of-the-art methodologies used to characterize its function, and discuss its profound relevance in respiratory medicine and the development of next-generation therapeutics.

Section 1: The Unique Biophysical Properties of DPPC

The profound ability of DPPC to lower surface tension is a direct consequence of its molecular structure and resultant phase behavior under compression.

Molecular Architecture: A Tale of Two Chains

DPPC is a glycerophospholipid characterized by a hydrophilic phosphocholine headgroup and two saturated 16-carbon acyl chains (palmitic acid). This amphipathic nature is fundamental, compelling the molecule to orient itself at the air-water interface, with the polar headgroup interacting with the aqueous hypophase and the nonpolar acyl tails projecting into the air.[7]

The critical feature is the saturation of its acyl chains. Unlike unsaturated lipids which contain double bonds that create "kinks," the straight, saturated chains of DPPC allow for exceptionally tight molecular packing when compressed.

Mechanism of Surface Tension Reduction: From Fluid to Solid

The mechanics of breathing impose a dynamic cycle of compression (exhalation) and expansion (inhalation) on the alveolar surface. The DPPC-rich surfactant film responds to this by undergoing a critical phase transition.

  • High Alveolar Volume (Inhalation): At the end of inhalation, the surface area is large. The surfactant film exists in a fluid-like, liquid-expanded (LE) phase. In this state, the molecules are relatively disordered, and the surface tension is higher (though still reduced compared to pure water).[8]

  • Low Alveolar Volume (Exhalation): As the alveolus deflates, the surface area decreases, compressing the surfactant molecules. This compression forces the DPPC molecules into a highly ordered, solid-like tilted-condensed (TC) phase.[8][9] It is in this tightly packed state that the film exerts its maximum surface pressure, reducing the surface tension to near-zero values (less than 1 mN/m).[2][3]

This ability to form a quasi-crystalline film under pressure is unique to disaturated phospholipids like DPPC and is the cornerstone of preventing alveolar collapse.[10]

The Adsorption-Stability Paradox

A critical challenge in surfactant biophysics is the inherent trade-off between film formation and film strength.

  • Saturated Lipids (DPPC): Form highly stable films that can withstand high pressures but adsorb very slowly from the aqueous subphase to the interface.[11]

  • Unsaturated Lipids: Are fluid and adsorb rapidly but cannot be compressed to the same degree, meaning they cannot achieve the ultra-low surface tensions needed for respiration.[11]

Native pulmonary surfactant elegantly solves this paradox. It leverages the strength of DPPC while utilizing other components to ensure rapid adsorption and film dynamism, a topic we explore in the next section.

Section 2: The Surfactant Milieu: DPPC's Synergistic Interactions

DPPC does not act in isolation. Its potent surface-active properties are modulated and made physiologically effective by a carefully orchestrated mixture of other lipids and proteins.

Composition of Native Pulmonary Surfactant

The precise composition can vary, but a representative breakdown is essential for understanding the functional context.

ComponentApproximate Percentage (by weight)Core Function
Lipids (Total) ~90%
Dipalmitoylphosphatidylcholine (DPPC)~40%Primary surface tension reduction; forms ordered film.
Other Phosphatidylcholines (Unsaturated)~40%Increase film fluidity; enhance adsorption and respreading.[10]
Phosphatidylglycerol (PG)~10%Fluidizing agent; interacts with surfactant proteins.[10]
Neutral Lipids (e.g., Cholesterol)~10%Modulate film fluidity and packing.[4][12]
Proteins (Total) ~10%
Surfactant Protein A (SP-A)~5%Innate immunity; surfactant organization (tubular myelin).[2][13]
Surfactant Protein B (SP-B)~1%Critical for adsorption, film formation, and stability.[2][5]
Surfactant Protein C (SP-C)<1%Enhances adsorption and stability of the phospholipid film.[2][5]
Surfactant Protein D (SP-D)~4%Innate immunity.

(Data compiled from multiple sources[4][14])

The Role of "Helper" Lipids

Unsaturated phospholipids and cholesterol act as "molecular spacers" within the surfactant film. By disrupting the tight packing of DPPC at higher surface areas, they maintain the film's fluidity. This is crucial for:

  • Rapid Adsorption: A fluid film allows for the rapid insertion of new surfactant material from the subphase to the interface during inhalation.[12]

  • Film Respading: Ensures the film can quickly and evenly cover the expanding alveolar surface.

The Indispensable Surfactant Proteins: SP-B and SP-C

The small, hydrophobic proteins SP-B and SP-C are arguably the most critical partners for DPPC. Their functions are essential for bridging the adsorption-stability paradox.

  • Accelerated Adsorption: SP-B and SP-C dramatically accelerate the rate at which DPPC and other lipids adsorb from lamellar bodies (the storage form of surfactant) to the air-water interface.[2]

  • Film Refinement: During film compression, SP-B and SP-C are thought to facilitate a selective "squeeze-out" of the more fluid unsaturated lipids, leaving behind a film highly enriched in DPPC.[13] This process of refinement is what allows the film to achieve the lowest possible surface tension at end-expiration.[13]

  • Structural Organization: These proteins help anchor and organize the phospholipid monolayer, enhancing its stability and preventing complete collapse under high pressure.[15]

The hydrophilic protein SP-A works in concert with SP-B, contributing to the formation of large aggregate structures like tubular myelin, which is believed to be a precursor to the surface-active film.[13]

Surfactant_Interactions cluster_film Alveolar Air-Water Interface cluster_subphase Aqueous Subphase DPPC DPPC DPPC->DPPC Forms Ordered (Tilted-Condensed) Phase Unsat_Lipids Unsaturated Lipids & Cholesterol Unsat_Lipids->DPPC Increases Fluidity (Enables Spreading) SP_BC SP-B / SP-C SP_BC->DPPC Enriches Film with DPPC upon Compression SP_BC->Unsat_Lipids Facilitates Selective Squeeze-out SP_A SP-A Lamellar_Body Lamellar Body (Surfactant Reservoir) SP_A->Lamellar_Body Organizes Surfactant Aggregates Lamellar_Body->DPPC Accelerates Adsorption to Interface Lamellar_Body->Unsat_Lipids Accelerates Adsorption to Interface Lamellar_Body->SP_BC Accelerates Adsorption to Interface

Caption: Interactions of key pulmonary surfactant components at the alveolar interface.

Section 3: Key Experimental Methodologies

Characterizing the biophysical properties of DPPC-containing surfactant preparations requires specialized instrumentation that can simulate the dynamic environment of the lung.

Protocol 1: Langmuir-Blodgett Trough Analysis

This is a foundational technique for studying the behavior of molecules at an interface.

  • Principle: A monolayer of the surfactant is spread on an aqueous subphase in a trough. Movable barriers compress and expand the film at a controlled rate while a sensitive balance measures the resulting surface pressure (the reduction in surface tension). The output is a pressure-area (Π-A) isotherm.[16]

  • Causality of Use: The Langmuir trough offers unparalleled control over the molecular packing and composition of the film. This makes it the ideal system for fundamental research, allowing scientists to dissect the contribution of each component (e.g., pure DPPC vs. DPPC/PG mixtures vs. complete surfactant) to the film's overall properties, such as compressibility and phase behavior.

  • Step-by-Step Methodology:

    • Preparation: The Teflon trough is rigorously cleaned. The subphase (typically a saline buffer) is added, and its surface is aspirated to ensure purity.

    • Spreading: The surfactant, dissolved in a volatile organic solvent (e.g., chloroform), is carefully deposited onto the subphase surface. The solvent evaporates, leaving a uniform monolayer.

    • Isotherm Measurement: The barriers are compressed at a constant, slow rate. The Wilhelmy plate, connected to a microbalance, continuously measures the surface pressure as the area per molecule decreases.

    • Dynamic Cycling (Optional): The barriers can be programmed to perform multiple compression-expansion cycles to assess the film's stability and respreading ability (hysteresis).

    • Data Analysis: The resulting isotherm reveals key parameters: the area per molecule at different phases, the collapse pressure (the maximum pressure the film can withstand), and the compressibility modulus, which quantifies film stiffness.

Langmuir_Workflow start Start prep 1. Trough Preparation (Clean & Fill Subphase) start->prep spread 2. Spread Surfactant (in Volatile Solvent) prep->spread compress 3. Compress Film (Movable Barriers) spread->compress measure 4. Measure Surface Pressure (Wilhelmy Plate) compress->measure analyze 5. Generate & Analyze Pressure-Area Isotherm measure->analyze end End analyze->end

Caption: Experimental workflow for Langmuir-Blodgett trough analysis.

Protocol 2: Captive Bubble Surfactometry (CBS)

This technique provides a more physiologically relevant assessment of surfactant function.

  • Principle: A small air bubble is formed in a sealed, aqueous-filled chamber containing a dispersion of the surfactant. The surfactant adsorbs to the surface of this captive bubble. The bubble's volume is then cyclically altered, and its shape is captured by a camera. Sophisticated analysis of the bubble shape yields a precise measurement of the surface tension.[17][18]

  • Causality of Use: Unlike the Langmuir trough, CBS measures the properties of an adsorbed film that is in continuous contact with a bulk-phase reservoir of surfactant. This better mimics the in vivo situation where the alveolar film is replenished from underlying surfactant pools.[13][19] The dynamic cycling at physiological rates provides a robust assessment of a formulation's ability to perform under breathing-like conditions.

  • Step-by-Step Methodology:

    • Chamber Setup: The temperature-controlled sample chamber is filled with the aqueous surfactant dispersion.

    • Bubble Formation: A captive air bubble of a defined size is introduced into the chamber via a syringe.

    • Adsorption Phase: The system is held static while surfactant molecules from the dispersion adsorb to the bubble's air-water interface. The surface tension is monitored until it reaches a stable equilibrium value.

    • Dynamic Cycling: A computer-controlled pump oscillates the bubble's volume between a defined maximum and minimum, simulating respiratory cycles (e.g., at 20 cycles/minute).

    • Data Acquisition: A camera continuously captures images of the bubble. Axisymmetric drop shape analysis (ADSA) software calculates the surface tension in real-time based on the bubble's deviation from a perfect sphere.

    • Data Analysis: The primary outputs are the minimum surface tension (γ-min) achieved during compression and the maximum surface tension (γ-max) during expansion over many cycles. A high-performing surfactant will rapidly reach a γ-min near 0 mN/m and maintain it.

CBS_Workflow start Start setup 1. Fill Chamber with Surfactant Dispersion start->setup form_bubble 2. Form Captive Air Bubble setup->form_bubble adsorb 3. Monitor Adsorption to Equilibrium form_bubble->adsorb cycle 4. Dynamic Cycling (Oscillate Bubble Volume) adsorb->cycle acquire 5. Image Bubble & Calculate Surface Tension (ADSA) cycle->acquire analyze 6. Analyze γ-min & γ-max over Time acquire->analyze end End analyze->end

Caption: Experimental workflow for Captive Bubble Surfactometry.

Section 4: Clinical Relevance and Drug Development

A deep understanding of DPPC's function is paramount for treating respiratory diseases and engineering better therapeutics.

DPPC and Respiratory Distress Syndrome (RDS)

The quintessential disease of surfactant dysfunction is Neonatal Respiratory Distress Syndrome (NRDS). Premature infants are often born before their type II alveolar cells have matured enough to produce sufficient quantities of surfactant.[3][20] This deficiency, a lack of DPPC and its associated proteins, leads to high alveolar surface tension, causing widespread alveolar collapse (atelectasis), severe breathing difficulty, and inadequate gas exchange.[2]

The introduction of surfactant replacement therapy—administering an exogenous surfactant preparation directly into the lungs—has been one of the most significant advances in neonatal medicine, dramatically reducing mortality from NRDS.

Designing a Better Surfactant: The Role of Biophysics

Current clinical surfactants are primarily animal-derived extracts (e.g., from bovine or porcine lungs). While effective, they carry risks of immunogenicity and batch-to-batch variability.[21] The goal for drug developers is to create a fully synthetic surfactant that mimics or exceeds the performance of native surfactant.

This is where biophysical characterization becomes critical.

  • Optimizing Composition: Studies have shown that the DPPC content is a key variable. While essential, too high a concentration can impair the rate of adsorption.[22] Formulations must balance the high-pressure stability of DPPC with the fluidizing and adsorptive properties of other lipids and protein mimics.

  • The Importance of Protein Analogs: The failure of early protein-free synthetic surfactants highlighted the non-negotiable role of SP-B and SP-C. Modern synthetic surfactants under development incorporate synthetic peptides that mimic the function of SP-B, which is crucial for achieving rapid surface adsorption and film stability.

  • Benchmarking Performance: Techniques like CBS are used to directly compare the biophysical performance of different clinical and investigational surfactants, assessing their ability to lower surface tension and resist inactivation by proteins that can leak into the alveolar space during lung injury.[23][24]

Comparative Data of Clinical Surfactant Preparations

The biophysical properties of commercially available, animal-derived surfactants vary due to differences in their source and purification methods.

Surfactant PreparationSourceKey Compositional & Biophysical Notes
Survanta® (beractant) BovineContains DPPC, other phospholipids, and SP-B/C. Adsorption rate can be lower compared to others at similar concentrations.[11][23]
Infasurf® (calfactant) BovineLavage extract that retains a higher proportion of surfactant proteins and cholesterol, which may aid in spreading.[1][25]
Curosurf® (poractant alfa) PorcineA purified extract, primarily composed of phospholipids and SP-B/C. Shows excellent dynamic surface activity and resistance to inactivation.[11][23]
Alveofact® (bovactant) BovineExhibits different film morphology, which may correlate with poorer quasi-static and dynamic surface activity compared to other preparations.[11][23]

(Data compiled from comparative biophysical studies[11][23])

Conclusion

Dipalmitoylphosphatidylcholine is the molecular linchpin of pulmonary surfactant. Its unique ability to transition into a highly ordered, solid-like film under compression is the direct mechanism by which our lungs overcome the immense forces of surface tension, allowing for the very act of breathing.

However, this guide underscores that the story of DPPC is one of profound synergy. Its power is only fully realized through its dynamic interactions with fluidizing lipids and the indispensable surfactant proteins SP-B and SP-C, which ensure the surfactant film can form rapidly, adapt to the changing alveolar landscape, and be selectively refined to maximize its efficacy.

For researchers and drug developers, these fundamental biophysical principles are not merely academic. They are the blueprint for innovation. By continuing to unravel the intricate molecular choreography orchestrated around DPPC, we can engineer next-generation synthetic surfactants with enhanced efficacy, safety, and stability, offering new hope for treating a wide range of respiratory diseases, from neonatal distress to acute lung injury in adults.

References

  • The Role of Surfactant in Lung Disease and Host Defense against Pulmonary Infections. (n.d.). American Thoracic Society Journals. [https://www.atsjournals.org/doi/full/10.1164/rccm.200702-2 surfactant]([Link] surfactant)

  • Surfactant Proteins SP-B and SP-C in Pulmonary Surfactant Monolayers: Physical Properties Controlled by Specific Protein–Lipid Interactions. (2023). Langmuir. [Link]

  • The role of surfactant proteins in DPPC enrichment of surface films. (n.d.). National Institutes of Health. [Link]

  • Phase transitions of the pulmonary surfactant film at the perfluorocarbon-water interface. (n.d.). National Institutes of Health. [Link]

  • Content of dipalmitoyl phosphatidylcholine in lung surfactant: ramifications for surface activity. (n.d.). PubMed. [Link]

  • Analysis of lung surfactant model systems with time-of-flight secondary ion mass spectrometry. (n.d.). National Institutes of Health. [Link]

  • The Role of Surfactant in Respiratory Distress Syndrome. (2012). National Institutes of Health. [Link]

  • The Biophysical Function of Pulmonary Surfactant. (n.d.). National Institutes of Health. [Link]

  • Captive bubble surfactometry. Biophysical behavior of surfactant... (n.d.). ResearchGate. [Link]

  • Comparative biophysical study of clinical surfactants using constrained drop surfactometry. (2024). American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Pulmonary surfactant. (n.d.). Wikipedia. [Link]

  • Establishment of a Synthetic In Vitro Lung Surfactant Model for Particle Interaction Studies on a Langmuir Film Balance. (n.d.). ACS Publications. [Link]

  • The Captive Bubble Method for the Evaluation of Pulmonary Surfactant: Surface Tension, Area, and Volume Calculations. (n.d.). PubMed. [Link]

  • The Role of Surfactant in Respiratory Distress Syndrome. (n.d.). Koreamed.org. [Link]

  • Comparative biophysical study of clinical surfactants using constrained drop surfactometry. (2024). National Institutes of Health. [Link]

  • Surfactant Proteins SP-B and SP-C in Pulmonary Surfactant Monolayers. (2022). bioRxiv. [Link]

  • The captive bubble method for the evaluation of pulmonary surfactant: surface tension, area, and volume calculations. (n.d.). Semantic Scholar. [Link]

  • Surfactant Composition and Biophysical Properties Are Important in Clinical Studies. (n.d.). American Thoracic Society Journals. [Link]

  • Pulmonary Surfactant: A Mighty Thin Film. (2023). University of Hawaii System. [Link]

  • Compositional and structural characterization of monolayers and bilayers composed of native pulmonary surfactant from wild type mice. (n.d.). PubMed. [Link]

  • What is the mechanism of Calf Pulmonary Surfactant? (2024). Patsnap Synapse. [Link]

  • Surfactant Proteins SP-B and SP-C in Pulmonary Surfactant Monolayers: Physical Properties Controlled by Specific Protein–Lipid Interactions. (n.d.). National Institutes of Health. [Link]

  • Effect of Cholesterol on the Biophysical and Physiological Properties of a Clinical Pulmonary Surfactant. (n.d.). National Institutes of Health. [Link]

  • Surfactant and Surface Tension in Respiration. (2020). YouTube. [Link]

  • Pulmonary Surfactant Simplified | High-Yield MBBS Lecture. (2025). YouTube. [Link]

  • (PDF) Biophysical and Physiological Properties of Synthetic Surfactants Containing a Surfactant Protein Analog. (n.d.). ResearchGate. [Link]

  • Composition. (n.d.). Infasurf. [Link]

  • The Role of Pulmonary Surfactants in the Treatment of Acute Respiratory Distress Syndrome in COVID-19. (2021). Frontiers. [Link]

  • Lung surfactant as a biophysical assay for inhalation toxicology. (n.d.). National Institutes of Health. [Link]

  • Interactions of Hydrophobic Lung Surfactant Proteins SP-B and SP-C with Dipalmitoylphosphatidylcholine and Dipalmitoylphosphatid. (n.d.). American Chemical Society. [Link]

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  • Phosphatidylcholine Molecular Species in Lung Surfactant. (2001). American Thoracic Society Journals. [Link]

  • Composition of pulmonary surfactant and SP-D oligomerization. (A)... (n.d.). ResearchGate. [Link]

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The Solubility of Dipalmitoylphosphatidylcholine (DPPC): A Comprehensive Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of DPPC in Science and Drug Delivery

Dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid, stands as a cornerstone in the fields of biophysics, membrane science, and pharmaceutical technology. Its prevalence as the primary constituent of pulmonary surfactant underscores its biological significance in reducing surface tension within the alveoli, a critical function for respiration.[1] Beyond its physiological role, DPPC's well-defined phase behavior and ability to form stable bilayer structures have made it an invaluable model lipid for studying biological membranes and a key excipient in the development of liposomal drug delivery systems.[2]

The formulation of effective lipid-based drug delivery systems, such as liposomes, hinges on the precise control over the solubility of its components. The ability to dissolve DPPC in an appropriate organic solvent is often the initial and one of the most critical steps in manufacturing processes like thin-film hydration or solvent injection. A thorough understanding of DPPC's solubility in various organic solvents is, therefore, not merely academic but a practical necessity for scientists and researchers aiming to harness its potential.

This in-depth technical guide provides a comprehensive overview of the solubility of DPPC in a range of common organic solvents. It moves beyond a simple tabulation of data to explore the underlying physicochemical principles governing these interactions. Furthermore, this guide furnishes detailed, field-proven methodologies for the experimental determination of DPPC solubility, empowering researchers to generate robust and reliable data tailored to their specific applications.

Theoretical Framework: Understanding the Physicochemical Drivers of DPPC Solubility

The solubility of DPPC is dictated by its distinct amphiphilic nature.[1] The molecule possesses a hydrophilic phosphocholine head group and two hydrophobic palmitic acid tails. This dual character governs its interaction with solvents of varying polarities.

The principle of "like dissolves like" is the fundamental concept underpinning the solubility of DPPC. Solvents that can effectively interact with both the polar head group and the nonpolar tails will exhibit the highest solvating power.

Several key factors influence the solubility of DPPC in organic solvents:

  • Polarity: Solvents with a polarity that can accommodate both the hydrophilic head and hydrophobic tails are generally more effective. Halogenated solvents like chloroform and lower-chain alcohols like ethanol and methanol can establish favorable interactions with both moieties of the DPPC molecule.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact its interaction with the phosphocholine head group. Alcohols, for instance, can form hydrogen bonds with the phosphate and carbonyl groups of DPPC.

  • Van der Waals Forces: Nonpolar solvents, such as hexane, primarily interact with the long hydrocarbon tails of DPPC through weaker van der Waals forces. While these interactions are present, they are often insufficient to overcome the strong intermolecular forces between DPPC molecules in their solid, crystalline state, leading to lower solubility.

  • Temperature: Temperature plays a crucial role in the solubility of DPPC. As a crystalline solid at room temperature, increasing the temperature provides the necessary energy to overcome the lattice energy of the DPPC crystals, thereby enhancing its solubility.[1] This is particularly relevant when working with solvents in which DPPC has limited solubility at ambient temperatures. The melting point of DPPC is approximately 41.3 °C.[]

Quantitative Solubility of DPPC in Common Organic Solvents

The following table summarizes the available quantitative and qualitative solubility data for DPPC in a selection of organic solvents. It is important to note that solubility can be influenced by factors such as the specific isomeric form of the lipid, its purity, and the presence of moisture. The data presented here should be considered a guide, and for critical applications, experimental verification is strongly recommended.

SolventChemical FormulaSolubility (mg/mL)RemarksCitations
ChloroformCHCl₃> 10Soluble
EthanolC₂H₅OH~25 - 30Soluble; sonication may be required[4][5]
MethanolCH₃OHSolubleQuantitative data not specified
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO< 1Insoluble or slightly soluble[5]
HexaneC₆H₁₄SolubleGeneral solubility for phosphatidylcholines[6][7]
WaterH₂O< 0.1Insoluble[5]

Experimental Protocol for the Determination of DPPC Solubility

This section provides a detailed, step-by-step methodology for the accurate determination of DPPC solubility in an organic solvent of interest. This protocol is designed to be a self-validating system, incorporating best practices to ensure data integrity.

I. Materials and Equipment
  • Dipalmitoylphosphatidylcholine (DPPC), high purity (≥99%)

  • Organic solvent of interest, analytical grade

  • Analytical balance (4-5 decimal places)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at low wavelength) or a gravimetric analysis setup (vacuum oven, desiccator)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

II. Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the saturation solubility of DPPC.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_dppc Weigh excess DPPC prep_solvent Add known volume of solvent prep_dppc->prep_solvent Combine in a sealed vial equilibration Incubate at controlled temperature with constant agitation (e.g., 24-48h) prep_solvent->equilibration centrifugation Centrifuge to pellet undissolved DPPC equilibration->centrifugation sampling Carefully collect supernatant centrifugation->sampling filtration Filter supernatant (optional but recommended) sampling->filtration analysis_method Quantify DPPC concentration (HPLC or Gravimetric Analysis) filtration->analysis_method

Caption: Workflow for determining DPPC saturation solubility.

III. Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of DPPC into a series of glass vials with screw caps. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Pipette a precise volume of the organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Visual inspection should confirm the presence of undissolved DPPC.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a sufficient speed and duration to pellet the undissolved DPPC.

  • Sample Analysis:

    • Method A: High-Performance Liquid Chromatography (HPLC)

      • Carefully withdraw an aliquot of the clear supernatant.

      • If necessary, filter the aliquot through a syringe filter compatible with the organic solvent.

      • Dilute the sample accurately with a suitable solvent to a concentration within the linear range of the calibration curve.

      • Prepare a series of standard solutions of DPPC of known concentrations.

      • Analyze the standard and sample solutions by HPLC. An ELSD is often preferred for lipids as it does not require a chromophore.

      • Construct a calibration curve from the standard solutions and determine the concentration of DPPC in the sample.

    • Method B: Gravimetric Analysis

      • Accurately weigh a clean, dry collection vial.

      • Carefully transfer a known volume of the clear supernatant to the pre-weighed vial.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the DPPC.

      • Place the vial in a desiccator to cool to room temperature and ensure all moisture is removed.

      • Weigh the vial containing the dried DPPC residue.

      • Calculate the concentration of DPPC in the original supernatant based on the mass of the residue and the volume of the supernatant taken.

Factors Influencing DPPC Solubility: A Deeper Dive

The following diagram illustrates the key molecular and environmental factors that govern the solubility of DPPC in organic solvents. Understanding these relationships is crucial for solvent selection and the optimization of formulation processes.

G cluster_properties Molecular Properties cluster_factors Influencing Factors DPPC DPPC Molecule Amphiphilic Amphiphilic Nature DPPC->Amphiphilic Headgroup Hydrophilic Headgroup (Phosphocholine) Amphiphilic->Headgroup Tails Hydrophobic Tails (Palmitic Acid) Amphiphilic->Tails Polarity Polarity Headgroup->Polarity favors polar solvents H_Bonding Hydrogen Bonding Headgroup->H_Bonding interacts with H-bond donors/acceptors Tails->Polarity favors nonpolar solvents Solvent Solvent Properties Solvent->Polarity Solvent->H_Bonding Solubility DPPC Solubility Polarity->Solubility H_Bonding->Solubility Temperature Temperature Temperature->Solubility increases solubility

Sources

A Senior Application Scientist's Guide to the Stereoisomers of Dipalmitoylphosphatidylcholine: A Deep Dive into the Enantiomer of DPPC

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of lipid science, stereochemistry is a critical determinant of biological function. This guide provides a comprehensive technical overview of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine, the synthetic enantiomer of the naturally abundant 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). We will explore the fundamental structural differences between these stereoisomers, their comparative physicochemical properties, and the profound implications of their chirality on biological interactions, particularly with stereospecific enzymes like phospholipase A2. This whitepaper delves into the analytical techniques required to distinguish between these enantiomers and details their distinct applications in research and pharmaceutical development. Complete, field-tested protocols for liposome preparation and characterization are provided to empower researchers in leveraging the unique properties of each stereoisomer for advanced drug delivery systems and membrane biophysics studies.

Introduction to Phospholipid Stereochemistry: The Case of DPPC and its Enantiomer

Phospholipids are the cornerstone of cellular membranes, and their structure is defined by a chiral glycerol backbone. The stereospecific numbering (sn) convention is used to unambiguously describe the configuration of substituents on this backbone. The naturally occurring and most studied form is 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), where two palmitic acid chains are esterified at the sn-1 and sn-2 positions, and the phosphocholine headgroup is at the sn-3 position.[1][2][3]

Its enantiomer, 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (hereafter referred to as ent-DPPC), is its non-superimposable mirror image.[4] In ent-DPPC, the palmitoyl chains occupy the sn-2 and sn-3 positions, while the phosphocholine headgroup is at the sn-1 position.[] While chemically identical in an achiral environment, their spatial arrangement is distinct, leading to dramatically different behaviors in the chiral environment of biological systems.

Figure 1: Chemical structures of DPPC and its enantiomer, ent-DPPC.

Comparative Physicochemical Properties

Enantiomers share identical physical properties in an achiral setting. However, their interaction with plane-polarized light (optical activity) is equal in magnitude but opposite in direction. These similarities and differences are fundamental to their application.

Property1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (ent-DPPC)Rationale for Similarity/Difference
Molecular Formula C₄₀H₈₀NO₈PC₄₀H₈₀NO₈PIdentical atomic composition.
Molar Mass 734.04 g/mol [3]734.04 g/mol Identical atomic composition.
Chirality R-configuration at sn-2S-configuration at sn-2They are mirror images of each other.
Melting Point (Tm) ~41 °C[6]~41 °CCrystal lattice energies are identical for enantiomers.
Solubility Soluble in chloroform, ethanol; forms liposomes in aqueous media.[7]Soluble in chloroform, ethanol; forms liposomes in aqueous media.Solvation in achiral solvents is identical.
Optical Rotation Dextrorotatory (+)Levorotatory (-)Interaction with plane-polarized light is equal and opposite.

Biological Significance & Stereospecific Interactions

The "handedness" of these molecules is paramount in biology. Biosynthetic pathways in organisms are catalyzed by enzymes, which are themselves chiral, leading to the exclusive production of the sn-glycero-3-phosphate backbone, and thus, phospholipids like DPPC.[8]

The Critical Role of Phospholipase A2 (PLA2) Stereospecificity

Phospholipase A2 (PLA2) is a superfamily of enzymes that stereospecifically hydrolyze the ester bond at the sn-2 position of glycerophospholipids.[9][10][11] This action releases a free fatty acid and a lysophospholipid, key molecules in inflammatory and signaling pathways.[9][10]

  • Action on DPPC: PLA2 readily recognizes the sn-2 palmitoyl chain of DPPC and cleaves it.

  • Action on ent-DPPC: ent-DPPC is a poor substrate for PLA2. The enzyme's active site is exquisitely tailored to the stereochemistry of natural phospholipids. The mirror-image configuration of ent-DPPC does not fit correctly into the active site, rendering it resistant to hydrolysis.[12] Some studies indicate that transacylation by certain phospholipases may not be stereospecific, but the hydrolytic activity of PLA2, crucial for degradation, is highly specific.[]

This resistance is not a minor detail; it is a powerful tool. For applications like drug delivery, liposomes that can resist enzymatic degradation in the bloodstream can offer significantly longer circulation times and improved therapeutic outcomes.

G cluster_DPPC Interaction with DPPC (Natural) cluster_entDPPC Interaction with ent-DPPC (Enantiomer) DPPC DPPC PLA2_A Phospholipase A2 (Active Site) DPPC->PLA2_A Specific Binding & Hydrolysis Products_A Lysophospholipid + Palmitic Acid PLA2_A->Products_A entDPPC ent-DPPC PLA2_B Phospholipase A2 (Active Site) entDPPC->PLA2_B Steric Hindrance (Poor Fit) NoReaction No Hydrolysis PLA2_B->NoReaction

Figure 2: Stereospecific action of Phospholipase A2 on DPPC vs. ent-DPPC.

Analytical Methodologies for Enantiomeric Discrimination

Distinguishing between DPPC and ent-DPPC requires techniques that can probe chirality. Standard methods like mass spectrometry or 1H/13C NMR will not differentiate them.

Key Chiral Separation Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. While direct resolution of native phospholipids can be challenging, derivatization of the headgroup can improve separation on certain columns.[13][14]

  • 31P Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: 31P NMR is a powerful tool for phospholipid analysis due to its simplicity and the direct information it provides about the phosphate headgroup environment.[15][16][17] To distinguish enantiomers, a chiral solvating agent or a chiral shift reagent is added to the sample. This creates transient diastereomeric complexes that have different chemical shifts in the 31P NMR spectrum, allowing for their differentiation and quantification.

G start Mixture of DPPC & ent-DPPC hplc Chiral HPLC Analysis start->hplc nmr 31P NMR Analysis + Chiral Shift Reagent start->nmr result_hplc Two Distinct Peaks (Different Retention Times) hplc->result_hplc result_nmr Two Distinct Signals (Different Chemical Shifts) nmr->result_nmr quant Quantification of Enantiomeric Purity result_hplc->quant result_nmr->quant

Figure 3: Analytical workflow for the discrimination of phospholipid enantiomers.

Applications in Research and Drug Development

The distinct properties of DPPC and ent-DPPC define their roles in scientific applications.

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC):

    • Drug Delivery: As a primary component of liposomes, DPPC is used to encapsulate and deliver therapeutic agents.[18][19] Its biocompatibility and well-characterized phase behavior make it a staple in pharmaceutical formulations.[18]

    • Model Membranes: It is extensively used to create artificial bilayers and liposomes for studying membrane properties, protein-lipid interactions, and the biophysics of the cell surface.[2][18]

    • Pulmonary Surfactants: DPPC is the principal surface-tension-lowering component of natural lung surfactant, and it is a key ingredient in synthetic surfactant therapies for respiratory distress syndrome.[2][20]

  • 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (ent-DPPC):

    • Enzyme-Resistant Drug Delivery: The primary advantage of ent-DPPC is its resistance to PLA2 degradation. Liposomes formulated with ent-DPPC can evade enzymatic breakdown in plasma, leading to longer circulation half-lives and potentially more effective drug targeting.[4]

    • Mechanistic Probes: As a non-hydrolyzable analog, ent-DPPC is an invaluable tool for studying the mechanism and stereospecificity of phospholipases and other lipid-modifying enzymes.[]

    • Cholesterol Metabolism Research: ent-DPPC has been shown to exhibit inhibitory effects on cholesterol biosynthesis, opening avenues for its use in metabolic research.[4]

Experimental Protocols

Protocol 1: Preparation of Unilamellar Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a robust method for producing unilamellar liposomes of a controlled size, applicable to both DPPC and ent-DPPC.

Materials:

  • DPPC or ent-DPPC powder

  • Chloroform

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Methodology:

  • Lipid Film Formation:

    • Dissolve a known quantity of the phospholipid (e.g., 25 mg) in chloroform in a round-bottom flask.[21]

    • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.[6][22]

    • Expertise Note: A thin, even film is crucial for efficient hydration. Rotate the flask slowly during evaporation to ensure uniform deposition.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove all residual solvent, which can affect membrane integrity.[6]

  • Hydration:

    • Pre-heat the hydration buffer to a temperature significantly above the lipid's phase transition temperature (Tm). For DPPC, a temperature of 45-50°C is recommended (Tm ≈ 41°C).[6]

    • Expertise Note: Hydrating below the Tm results in poor and incomplete lipid sheet formation, leading to heterogeneous multilamellar vesicles.

    • Add the warm buffer to the flask containing the lipid film and agitate by vortexing or hand-swirling. The solution will become milky as multilamellar vesicles (MLVs) form.[6]

    • Allow the film to hydrate for 1 hour at the elevated temperature, with intermittent agitation, to ensure complete swelling.

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder assembly to the same temperature as the hydration buffer.[6]

    • Draw the MLV suspension into one of the extruder's syringes.

    • Force the suspension through the membrane into the opposing syringe. Repeat this process for an odd number of passes (e.g., 11 to 21 times).[6]

    • Trustworthiness Note: An odd number of passes ensures the final collection is the extruded sample. This process reduces the size and lamellarity, yielding a more uniform population of large unilamellar vesicles (LUVs). The suspension should become more translucent.

  • Storage:

    • Store the final liposome suspension at 4°C. For best results, use within a few days. Do not freeze, as ice crystal formation will disrupt the liposomal structure.

Protocol 2: Physicochemical Characterization of Liposomes

Post-preparation characterization is mandatory to validate the quality and consistency of the liposome formulation.

Characterization TechniqueParameter MeasuredTypical Values for 100 nm DPPC Liposomes
Dynamic Light Scattering (DLS) Mean Hydrodynamic Diameter & Polydispersity Index (PDI)100-120 nm, PDI < 0.2
Zeta Potential Analysis Surface Charge-5 to -20 mV (in PBS)[23]
Differential Scanning Calorimetry (DSC) Phase Transition Temperature (Tm) & Enthalpy (ΔH)Tm ≈ 41°C[24][25]
Cryo-Transmission Electron Microscopy (Cryo-TEM) Morphology and LamellaritySpherical, unilamellar vesicles

Conclusion and Future Perspectives

The distinction between 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine and its enantiomer, 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine, transcends simple structural curiosity. It represents a fundamental principle of biochemical specificity. While DPPC remains a workhorse for mimicking natural membranes and for conventional drug delivery, the strategic use of ent-DPPC offers a sophisticated approach to overcoming biological barriers. Its resistance to enzymatic degradation positions it as a next-generation tool for creating long-circulating, "stealth" nanocarriers. Future research will undoubtedly focus on creating hybrid liposomes containing both enantiomers to fine-tune membrane properties and biological fate, further expanding the lipid scientist's toolkit for advanced therapeutic design.

References

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  • PubMed. (2024). Lipidomics of phospholipase A2 reveals exquisite specificity in macrophages. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Preparation of DPPC Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of DPPC in Liposomal Drug Delivery

Liposomes, artificially-prepared vesicles composed of a lipid bilayer, have become indispensable tools in pharmaceutical sciences, primarily for their role as drug delivery vehicles.[1][2] Their structure allows for the encapsulation of both hydrophilic and hydrophobic compounds, making them versatile carriers for a wide array of therapeutic agents.[1][2][3] Among the various phospholipids used for liposome formulation, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) holds a prominent position.

DPPC is a saturated phospholipid, a characteristic that imparts rigidity and stability to the liposomal membrane.[3] A key feature of DPPC is its gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C.[1][4] Below this temperature, the lipid bilayers are in a tightly packed, ordered gel phase, which minimizes drug leakage. Above the Tm, the bilayers transition to a more fluid, liquid crystalline phase, increasing their permeability. This thermosensitivity is a critical attribute that can be exploited for triggered drug release in response to localized hyperthermia, a technique often employed in cancer therapy.[4][5][6] The excellent biodegradability and drug encapsulation capacity of DPPC further enhance its suitability for creating stimulus-responsive drug delivery systems.[4]

This guide provides a comprehensive overview of the principles and detailed protocols for preparing DPPC liposomes, from the initial lipid film formation to final characterization, empowering researchers to develop robust and effective drug delivery platforms.

I. Foundational Principles: The "Why" Behind the "How"

A successful liposome preparation hinges on understanding the physicochemical principles governing lipid self-assembly and vesicle formation. Our primary goal is to create homogenous, unilamellar vesicles with a defined size distribution and high drug encapsulation efficiency.

A. The Importance of the Phase Transition Temperature (Tm)

The Tm of DPPC is the cornerstone of its application in thermosensitive liposomes.[4][6] All hydration and extrusion steps must be performed at a temperature above the Tm (typically 45-50°C) to ensure the lipid film hydrates properly and the lipids are in a fluid state, which facilitates the formation of uniform vesicles.[1] Operating below the Tm would result in a rigid, unworkable lipid structure. The inclusion of other lipids or drugs can alter the Tm of the final formulation, a factor that must be considered during protocol design.[7]

B. Controlling Liposome Size and Lamellarity

The initial hydration of a dry lipid film typically results in the formation of large, multilamellar vesicles (MLVs).[1] For most drug delivery applications, smaller, unilamellar vesicles (LUVs or SUVs) are preferred due to their improved stability and ability to circulate within the bloodstream. Size reduction and homogenization are therefore critical downstream processing steps. The two most common methods to achieve this are extrusion and sonication.

  • Extrusion: This technique involves forcing the MLV suspension through polycarbonate membranes with defined pore sizes.[1][8] It is a gentle and highly reproducible method for producing LUVs with a narrow size distribution.

  • Sonication: This method uses high-frequency sound waves to break down MLVs into smaller, unilamellar vesicles (SUVs).[9][10][11] While effective, sonication can be a harsh process, potentially leading to lipid degradation or contamination from the sonicator probe.[12][13][14]

The choice between these methods depends on the desired final liposome size and the sensitivity of the encapsulated drug.

II. Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the preparation of DPPC liposomes using the thin-film hydration method followed by either extrusion or sonication.

A. Protocol 1: Thin-Film Hydration

This is the foundational step for both subsequent sizing methods. The objective is to create a thin, uniform lipid film to maximize the surface area for hydration.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Chloroform or a suitable organic solvent[10]

  • Round-bottom flask[1]

  • Rotary evaporator[1]

  • High-purity nitrogen or argon gas[1]

  • Vacuum desiccator or high-vacuum line[1]

Procedure:

  • Lipid Dissolution: Weigh the desired amount of DPPC and dissolve it in a minimal volume of chloroform in a round-bottom flask. Ensure the lipid is fully dissolved.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature below the Tm of DPPC (e.g., 30-35°C).[1] Evaporate the chloroform under reduced pressure, rotating the flask to ensure the formation of a thin, uniform lipid film on the inner surface.[1]

  • Residual Solvent Removal: Once the bulk of the solvent is removed, dry the film under a gentle stream of nitrogen or argon gas for at least 30 minutes.[1] For complete removal of residual solvent, which is critical for liposome stability, place the flask under high vacuum for at least 2 hours or overnight in a desiccator.[1]

B. Protocol 2: Liposome Formation by Extrusion

This protocol describes the hydration of the lipid film to form MLVs and their subsequent size reduction into LUVs using an extruder.

Materials:

  • Dry DPPC lipid film (from Protocol 1)

  • Hydration buffer (e.g., phosphate-buffered saline, HEPES-buffered saline)

  • Liposome extruder with a heating block

  • Polycarbonate membranes (e.g., 100 nm pore size)[1]

  • Gas-tight syringes

Procedure:

  • Hydration: Pre-heat the hydration buffer to a temperature well above the Tm of DPPC (e.g., 45-50°C).[1] Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

  • MLV Formation: Agitate the flask by hand-swirling or vortexing to hydrate the lipid film.[1] This process forms a milky suspension of multilamellar vesicles (MLVs).[1] To ensure complete hydration, maintain the temperature of the suspension above the Tm and allow it to hydrate for approximately 1 hour with intermittent agitation.[1]

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).[1]

    • Pre-heat the extruder to the same temperature as the hydration buffer (45-50°C).[1]

    • Draw the MLV suspension into one of the syringes and pass it through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11 or 21 times).[1] This reduces the size and lamellarity of the vesicles. The suspension should become more translucent.[1]

  • Collection and Storage: Collect the final extruded liposome suspension. Store at 4°C for short-term use (within a few days).[1]

C. Protocol 3: Liposome Formation by Sonication

This protocol details the use of a probe-tip sonicator to produce SUVs from the hydrated lipid film.

Materials:

  • Hydrated DPPC MLV suspension

  • Probe-tip sonicator

  • Ice bath

  • Microcentrifuge

Procedure:

  • Sample Preparation: Place the vial containing the MLV suspension in an ice bath to dissipate the heat generated during sonication. The rest period between pulses is crucial to avoid excessive heating of the sample.[10]

  • Sonication: Immerse the sonicator probe tip into the suspension. Sonicate the sample using pulses (e.g., 20% duty cycle with a 2-second pulse followed by a 2-second rest) for a total sonication time of several minutes (e.g., 4 cycles of 2 minutes each).[9][10]

  • Removal of Titanium Particles: After sonication, centrifuge the sample at high speed (e.g., 10,000 rpm for 3 minutes) to pellet any titanium particles shed from the sonicator probe.[10][14]

  • Collection and Storage: Carefully transfer the supernatant containing the liposomes to a clean tube. Store at 4°C.

III. Drug Encapsulation: Strategies and Considerations

The method of drug loading depends on the physicochemical properties of the drug, particularly its hydrophilicity or lipophilicity.[15]

  • Passive Loading: This is the simplest method, where the drug is encapsulated during the formation of the liposomes.

    • For Hydrophilic Drugs: The drug is dissolved in the aqueous hydration buffer. During the hydration of the lipid film, the drug is entrapped within the aqueous core of the liposomes.[16]

    • For Hydrophobic Drugs: The drug is co-dissolved with the lipids in the organic solvent at the beginning of the thin-film preparation. The drug will then be incorporated within the lipid bilayer of the liposomes.[16]

  • Active (or Remote) Loading: This technique is used for certain drugs (typically weakly basic or acidic) and can achieve much higher encapsulation efficiencies than passive loading.[16] It involves creating a transmembrane gradient (e.g., pH or ion gradient) across the liposome membrane, which drives the drug into the liposome core.[16]

IV. Characterization: Ensuring Quality and Consistency

Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the prepared liposomes.

A. Size and Polydispersity Index (PDI)
  • Technique: Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter and size distribution (PDI) of liposomes.[17][18][19][20]

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[17][19] Smaller particles move more rapidly, leading to faster fluctuations.

  • Interpretation: The desired outcome is a narrow, monomodal size distribution with a low PDI (typically < 0.2), indicating a homogenous population of liposomes.[18]

B. Zeta Potential
  • Technique: Zeta potential measurement, often performed using the same instrument as DLS, determines the surface charge of the liposomes.[][22][23]

  • Principle: It measures the electrophoretic mobility of the particles in an applied electric field.[][22]

  • Interpretation: The zeta potential is a critical indicator of the colloidal stability of the liposome suspension.[22][24] Liposomes with a zeta potential greater than +30 mV or less than -30 mV are generally considered stable, as the surface charge prevents aggregation through electrostatic repulsion.[22] The surface charge also influences how liposomes interact with biological systems.[24]

C. Encapsulation Efficiency (%EE)
  • Principle: Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes.[15][]

  • Procedure:

    • Separation of Free Drug: The first step is to separate the liposome-encapsulated drug from the unencapsulated (free) drug. Common methods include size exclusion chromatography, dialysis, or ultracentrifugation.[15][26]

    • Quantification: The amount of drug in the liposomal fraction (or the amount of free drug in the supernatant/dialysate) is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[15][]

    • Calculation: The %EE is calculated using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100[27]

V. Data Presentation and Visualization

Table 1: Typical Physicochemical Properties of DPPC Liposomes
ParameterTypical ValueTechniqueSignificance
Mean Hydrodynamic Diameter 80 - 200 nm (post-extrusion)Dynamic Light Scattering (DLS)[17]Influences circulation time and biodistribution.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[18]Indicates homogeneity of the liposome population.
Zeta Potential -5 to -20 mV (for neutral DPPC)Zeta Potential Analyzer[]Predicts colloidal stability and interactions with cells.[22]
Encapsulation Efficiency (%EE) Varies widely (5-90%)HPLC, UV-Vis Spectroscopy[15]Determines the drug payload of the formulation.
Diagrams

Liposome_Preparation_Workflow cluster_0 Step 1: Thin-Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction cluster_3 Step 4: Final Product Lipid_Dissolution DPPC + Drug (optional) in Chloroform Rotary_Evaporation Rotary Evaporation Lipid_Dissolution->Rotary_Evaporation Remove Solvent Drying High Vacuum Drying Rotary_Evaporation->Drying Form Thin Film Hydration Hydration with Aqueous Buffer (>Tm) Drying->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion (e.g., 100 nm membrane) MLVs->Extrusion Sonication Probe Sonication MLVs->Sonication LUVs Unilamellar Vesicles (LUVs/SUVs) Extrusion->LUVs Sonication->LUVs Characterization Characterization (Size, PDI, Zeta, %EE) LUVs->Characterization

Caption: Workflow for DPPC Liposome Preparation.

DPPC_Liposome_Structure cluster_0 DPPC Liposome cluster_1 Aqueous Core cluster_2 Lipid Bilayer hydrophilic_drug Hydrophilic Drug hydrophobic_drug Hydrophobic Drug dppc_tail2 dppc_head1 dppc_tail1 dppc_head1->dppc_tail1 dppc_head2 dppc_head2->dppc_tail2

Caption: Structure of a DPPC Drug-Loaded Liposome.

VI. Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Encapsulation Efficiency - Drug precipitation during hydration.- Insufficient lipid concentration.- Non-optimal pH of the hydration buffer.- Ensure drug is fully soluble in the hydration buffer.- Increase the lipid-to-drug ratio.- Adjust buffer pH to optimize drug solubility and charge.
Large and Polydisperse Liposomes (High PDI) - Incomplete hydration of the lipid film.- Insufficient number of extrusion passes.- Extrusion temperature is too low.- Ensure the lipid film is thin and uniform; increase hydration time.- Increase the number of extrusion passes (e.g., to 21).- Ensure extrusion is performed well above the lipid Tm.
Liposome Aggregation Over Time - Low surface charge (zeta potential near zero).- Improper storage temperature.- Incorporate a charged lipid (e.g., DPPG) into the formulation.- Store at 4°C; do not freeze unless a cryoprotectant is used.
Inconsistent Batch-to-Batch Results - Variability in lipid film formation.- Inconsistent extrusion pressure or speed.- Residual organic solvent.- Standardize the rotary evaporation and drying process.- Use a consistent, manual pressure for extrusion.- Ensure complete solvent removal under high vacuum.

VII. Conclusion and Future Perspectives

The preparation of DPPC liposomes is a well-established yet nuanced process that requires careful attention to detail. By understanding the fundamental principles of lipid self-assembly and the critical role of the phase transition temperature, researchers can reliably produce high-quality liposomes for drug delivery applications. The protocols outlined in this guide provide a robust framework for the successful formulation and characterization of these versatile nanocarriers.

Future advancements in this field will likely focus on the development of more complex, multi-functional liposomal systems. This includes the incorporation of targeting ligands for site-specific delivery, the co-encapsulation of multiple drugs for combination therapy, and the integration of novel lipids and polymers to create "smart" liposomes that respond to a variety of physiological stimuli. As our understanding of the interactions between nanocarriers and biological systems deepens, the potential for DPPC-based liposomes to revolutionize therapeutic interventions will continue to grow.

References

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Application Notes and Protocols: A Guide to the Preparation of DPPC Supported Lipid Bilayers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Supported lipid bilayers (SLBs) are indispensable tools in membrane biophysics and drug development, offering a stable and accessible model of the cell membrane.[1][2] This guide provides a comprehensive protocol for the formation of high-quality SLBs using 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a saturated phospholipid known for its distinct phase behavior. The primary method detailed is the vesicle fusion technique, a widely adopted, straightforward, and versatile approach.[3][4] We delve into the critical experimental parameters, the rationale behind each step, and robust characterization methods to validate the integrity of the resulting bilayer. This document is intended for researchers, scientists, and drug development professionals seeking to reliably produce and characterize DPPC SLBs for their specific research applications.

Introduction: The Significance of DPPC in Model Membranes

DPPC is a C16:0 saturated phosphatidylcholine that serves as a fundamental component in the study of lipid bilayers. Its defining characteristic is a sharp main phase transition temperature (Tm) at approximately 41°C.[5][6][7] Below this temperature, DPPC exists in a well-ordered, solid-like gel phase (Lβ'). Above 41°C, it transitions into a fluid, liquid-crystalline phase (Lα), where the acyl chains are disordered, and lateral diffusion is rapid.[8] This pronounced, temperature-dependent phase behavior makes DPPC an excellent model for studying membrane structure, phase separation, and the influence of membrane fluidity on protein function and drug interactions.

The vesicle fusion method is a popular technique for forming SLBs due to its simplicity.[4] It involves the spontaneous adsorption, rupture, and coalescence of small unilamellar vesicles (SUVs) onto a hydrophilic solid support, such as glass, mica, or silica.[3] The success of this process is contingent on several factors, including the cleanliness and hydrophilicity of the substrate, the size and quality of the vesicles, and critically for DPPC, the ambient temperature during deposition.[9]

The Vesicle Fusion Pathway: A Step-by-Step Rationale

The formation of a continuous SLB from a solution of vesicles is a multi-step process. Understanding the causality behind each phase is key to troubleshooting and optimizing the protocol.

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Application Notes and Protocols for the Use of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC) in Cell Culture Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of DPPC in Modeling Cellular Environments

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC) is a saturated phospholipid that stands as a cornerstone in the field of cell biology and drug development.[1] Its prevalence as a major constituent of eukaryotic cell membranes and pulmonary surfactant underscores its physiological significance.[2][3] The defining characteristic of DPPC is its amphipathic nature, possessing a hydrophilic phosphocholine head group and two hydrophobic palmitic acid tails.[2] This molecular architecture dictates its self-assembly into bilayer structures, forming the basis of liposomes and other model membranes.[2][4]

A critical physicochemical property of DPPC is its gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C.[1][2] Below this temperature, the acyl chains are in a tightly packed, ordered gel phase (Lβ), resulting in a rigid and less permeable membrane.[1][5] Above the Tm, the chains become disordered and mobile, transitioning to a fluid liquid-crystalline phase (Lα) with increased permeability.[1] This well-defined phase behavior makes DPPC an invaluable tool for researchers to construct artificial membranes and investigate a wide array of cellular processes, from membrane transport and signal transduction to drug-membrane interactions.[1][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of DPPC in cell culture models. We will delve into the principles of DPPC-based model systems, provide detailed protocols for their preparation and application, and discuss the critical parameters that ensure experimental success and data reproducibility.

I. Foundational Principles: Why DPPC is a Versatile Tool in Cell Culture

The utility of DPPC in cell culture extends far beyond its role as a simple structural component. Its unique properties allow for the creation of sophisticated model systems to probe complex biological questions.

A. Mimicking the Cellular Membrane and Lipid Rafts

DPPC is a fundamental building block for creating liposomes that serve as simplified models of the cell membrane.[6] By incorporating other lipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and cholesterol, researchers can create more complex and biologically relevant membrane models.[4] These models are instrumental in studying the influence of membrane fluidity and composition on the function of embedded proteins.[5]

Furthermore, DPPC is a key ingredient in the in vitro construction of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[4] These rafts are implicated in a variety of cellular processes, including signal transduction and protein trafficking. By creating DPPC-containing liposomes with compositions that mimic lipid rafts, researchers can investigate the recruitment of specific proteins to these domains and elucidate their role in signaling cascades.[4]

B. A Vehicle for Drug Delivery

The ability of DPPC to form stable liposomes makes it an excellent candidate for drug delivery applications.[2][7] Both hydrophilic and hydrophobic compounds can be encapsulated within DPPC liposomes; hydrophilic molecules are entrapped in the aqueous core, while hydrophobic molecules are intercalated within the lipid bilayer.[8][9] The physicochemical properties of the liposomes, such as size, charge, and surface modifications, can be tailored to control the release of the encapsulated cargo and target specific cell types.[10][11]

The phase transition of DPPC can be exploited for triggered drug release. For instance, thermosensitive liposomes can be formulated with DPPC and other lipids to release their contents when subjected to mild hyperthermia (temperatures slightly above the Tm).[5]

C. Investigating Cellular Uptake Mechanisms

DPPC-based liposomes are valuable tools for studying the mechanisms by which nanoparticles and other drug carriers are internalized by cells. The primary route of uptake for many liposomal formulations is endocytosis.[12] By systematically varying the properties of DPPC liposomes (e.g., size, surface charge), researchers can dissect the contributions of different endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[13]

For example, the surface charge of a liposome significantly influences its interaction with the negatively charged cell membrane. Cationic liposomes often exhibit enhanced cellular uptake due to electrostatic interactions, but may also induce higher cytotoxicity.[10] Conversely, neutral or anionic liposomes generally show lower non-specific uptake.[10]

II. Experimental Protocols: From Liposome Preparation to Cell-Based Assays

The successful application of DPPC in cell culture hinges on the meticulous preparation and characterization of the liposomal formulations. The thin-film hydration method is a robust and widely used technique for producing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.[6][8]

A. Protocol 1: Preparation of DPPC Liposomes by the Thin-Film Hydration Method

This protocol describes the preparation of unilamellar DPPC liposomes with a defined size, suitable for various cell culture applications.

Materials:

  • 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC)

  • Cholesterol (optional, for modulating membrane fluidity and stability)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4; HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution: Dissolve DPPC and any other lipid components (e.g., cholesterol) in the organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the Tm of DPPC (e.g., 45-50°C). Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: To ensure complete removal of residual solvent, dry the lipid film under high vacuum for at least 2 hours, or overnight.[14]

  • Hydration: Pre-heat the hydration buffer to a temperature above the Tm of DPPC (e.g., 45-50°C).[10] Add the warm buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer to hydrate the lipid film. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).[6] Allow the film to hydrate for at least 30 minutes with intermittent agitation.

  • Size Reduction (Extrusion):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Pre-heat the extruder to a temperature above the Tm of DPPC.

    • Draw the MLV suspension into a syringe and pass it through the extruder into a second syringe.

    • Repeat this extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.[15] The liposome suspension should become more translucent.

Workflow for Thin-Film Hydration and Extrusion

G cluster_prep Liposome Preparation A 1. Dissolve Lipids in Organic Solvent B 2. Form Thin Film (Rotary Evaporation) A->B C 3. Dry Film (High Vacuum) B->C D 4. Hydrate Film with Aqueous Buffer C->D E 5. Form Multilamellar Vesicles (MLVs) D->E F 6. Size Reduction (Extrusion) E->F G Unilamellar Vesicles (LUVs) F->G

Caption: Workflow of liposome preparation by thin-film hydration and extrusion.

B. Protocol 2: Characterization of DPPC Liposomes

Proper characterization of the prepared liposomes is crucial for ensuring reproducibility and interpreting experimental results.

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer. Measure the particle size distribution and PDI using a DLS instrument.

  • Expected Results: For extruded liposomes, a narrow size distribution with a PDI value below 0.2 is desirable, indicating a homogenous population.[16]

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure: Dilute the liposome suspension in an appropriate buffer (e.g., low ionic strength buffer) and measure the zeta potential.

  • Interpretation: The zeta potential provides information about the surface charge of the liposomes, which influences their stability and interaction with cells.[17][18] Neutral DPPC liposomes will have a slightly negative zeta potential.[3]

3. Encapsulation Efficiency:

  • For Hydrophilic Drugs:

    • Separate the unencapsulated drug from the liposomes using methods like size exclusion chromatography or dialysis.

    • Lyse the liposomes with a suitable detergent to release the encapsulated drug.

    • Quantify the drug concentration in the liposome fraction and the total drug concentration.

    • Calculate the encapsulation efficiency (EE%) as: (Amount of encapsulated drug / Total amount of drug) x 100.

  • For Hydrophobic Drugs:

    • The procedure is similar, but the quantification of the drug associated with the lipid bilayer is required.

Table 1: Typical Physicochemical Properties of DPPC-Based Liposomes

Liposome Composition (molar ratio)Preparation MethodMean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (Hydrophilic Model Drug)
DPPCSonication1700 ± 31> 0.3-5 to -15~2%[19]
DPPC:Cholesterol (7:3)Thin-film hydration & Extrusion (100 nm)120 ± 15< 0.1-5 to -155-15%
DPPC:DPPG (7:3)Sonication~150< 0.2-30 to -50[18]>10%
DPPC:DOTAP (7:3)Thin-film hydration & Extrusion (100 nm)130 ± 20< 0.2+30 to +50[16]>10%

Note: These values are illustrative and can vary depending on the specific experimental conditions.

C. Protocol 3: Application of DPPC Liposomes to Cultured Cells

This protocol outlines a general procedure for treating cultured cells with DPPC liposomes and assessing their uptake.

Materials:

  • Cultured cells (e.g., A549, HeLa, HEK293)

  • Complete cell culture medium

  • DPPC liposome suspension

  • Fluorescently labeled liposomes (optional, for uptake visualization)

  • Plate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or chamber slides) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Liposome Dilution: Dilute the stock liposome suspension to the desired final concentration in serum-free or complete cell culture medium. The optimal concentration should be determined empirically for each cell type and application.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the liposomes.

  • Incubation: Incubate the cells with the liposomes for a predetermined period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the liposome-containing medium and wash the cells gently with PBS to remove any non-internalized liposomes.

  • Assessment of Cellular Uptake (Quantitative):

    • If using fluorescently labeled liposomes, lyse the cells and measure the fluorescence intensity using a plate reader.

    • Alternatively, detach the cells and analyze the fluorescence per cell using a flow cytometer.

  • Assessment of Cellular Uptake (Qualitative):

    • If cells were grown on chamber slides, fix and mount the cells for visualization by fluorescence microscopy.

Signaling Pathway Investigation Using DPPC-based Model Membranes

G cluster_pathway GPCR Signaling in a Model Membrane Ligand Ligand GPCR GPCR in DPPC/Lipid Bilayer Ligand->GPCR Binding & Activation G_protein G-Protein GPCR->G_protein Coupling Effector Effector Enzyme G_protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: DPPC-containing model membranes are used to study GPCR activation.[20][21]

III. Troubleshooting and Key Considerations for Experimental Success

Liposome Stability:

  • Problem: Liposome aggregation or fusion over time.

  • Solution: The inclusion of cholesterol (up to a 2:1 DPPC:cholesterol molar ratio) can enhance membrane rigidity and stability.[2] Storing liposomes at 4°C, well below the Tm of DPPC, helps maintain their integrity.[2] For long-term storage, lyophilization in the presence of a cryoprotectant is recommended.[2]

  • Problem: Leakage of encapsulated contents.

  • Solution: Ensure the storage temperature is below the Tm. The choice of buffer and pH can also influence stability; a neutral pH is generally preferred.[2]

Cellular Assays:

  • Problem: High cytotoxicity observed.

  • Solution: The cytotoxicity of plain DPPC liposomes is generally low. However, if other components are included (e.g., cationic lipids), they can contribute to toxicity.[16] It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration of the liposome formulation for your specific cell line.

  • Problem: Low or variable cellular uptake.

  • Solution: Cellular uptake is dependent on cell type and liposome characteristics.[15] Consider modifying the surface of the liposomes with targeting ligands to enhance uptake by specific cells.[10] The presence of serum in the culture medium can also affect liposome stability and uptake, so consistency in experimental conditions is key.

IV. Conclusion: Advancing Research with DPPC-Based Cell Culture Models

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is a remarkably versatile tool for researchers in cell biology and drug development. Its well-characterized physicochemical properties and ability to form stable, customizable model membranes provide a powerful platform for investigating a wide range of cellular phenomena. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can confidently employ DPPC-based systems to generate reproducible and insightful data, ultimately advancing our understanding of cellular function and paving the way for novel therapeutic strategies.

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Sources

Application Note & Protocol: A Guide to the Reconstitution of Membrane Proteins into DPPC Vesicles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Membrane proteins are fundamental to cellular life, acting as gatekeepers and communicators at the interface between the cell and its environment. Constituting approximately one-third of the proteome, they are the targets for over 60% of all modern medicinal drugs. However, their hydrophobic nature and reliance on a lipid bilayer for structural and functional integrity make them notoriously difficult to study in vitro. To overcome these challenges, reconstituting purified membrane proteins into artificial lipid bilayers, such as liposomes, provides a powerful tool to investigate their function in a controlled, native-like environment.[1][2][3][4]

This application note provides a comprehensive guide to the incorporation of membrane proteins into vesicles composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). DPPC is a saturated phospholipid commonly used for creating model membranes due to its well-defined physical properties, including a distinct main phase transition temperature (Tm) of approximately 41°C.[5][6] This property is crucial for optimizing the reconstitution process and for subsequent biophysical studies.

We will delve into the core principles of detergent-mediated reconstitution, provide detailed, step-by-step protocols for vesicle preparation and protein incorporation, and outline essential characterization techniques to validate the resulting proteoliposomes. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible systems for the functional analysis of membrane proteins.

Chapter 1: Core Principles of Reconstitution

The central challenge in membrane protein reconstitution is the transfer of a protein from a detergent-solubilized state into a phospholipid bilayer without loss of its native structure and function. The most common and versatile method to achieve this is detergent-mediated reconstitution.[2]

The Three-Stage Model of Detergent-Mediated Reconstitution:

The process can be understood through a three-stage model describing the interaction of detergent with lipid vesicles:

  • Stage I: Detergent Partitioning: At low concentrations, detergent monomers partition into the lipid bilayer.

  • Stage II: Vesicle Solubilization: As the detergent concentration increases, the vesicles become saturated and begin to disintegrate, forming lipid-detergent mixed micelles.[7]

  • Stage III: Complete Solubilization: At a sufficiently high detergent-to-lipid ratio, the vesicles are completely solubilized into mixed micelles.[7]

Reconstitution is essentially the reverse of this process. It starts with a solution of protein-detergent micelles and lipid-detergent micelles. By gradually removing the detergent, the mixed micelles become unstable, leading to the spontaneous self-assembly of phospholipids into a bilayer that incorporates the membrane protein.

Critical Parameters for Success:

  • Choice of Detergent: The ideal detergent should effectively solubilize the target protein while maintaining its stability and function. Non-ionic detergents like Triton™ X-100, n-dodecyl-β-D-maltoside (DDM), and octyl-β-D-glucoside (OG) are commonly used.[7][8] Key properties to consider are the Critical Micelle Concentration (CMC), acyl chain length, and headgroup charge, as these affect the efficiency of both solubilization and subsequent removal.[9]

  • Lipid-to-Protein Ratio (LPR): The LPR (on a molar basis) is a critical parameter that must be optimized for each protein.[9] High LPRs (e.g., >200:1) can ensure that most vesicles contain only one or a few protein copies, which is often desirable for functional assays. Low LPRs may lead to protein aggregation or incomplete reconstitution.[9]

  • Temperature: All steps involving lipids must be performed above the main phase transition temperature (Tm) of the lipid to ensure the bilayer is in a fluid, liquid-crystalline state.[10] For DPPC, this means working at temperatures above 41°C.[5][6] Extrusion and reconstitution below the Tm can lead to inefficient and heterogeneous vesicle formation.

Chapter 2: Experimental Workflow & Protocols

This section outlines a complete workflow for the reconstitution of a generic membrane protein into DPPC vesicles.

Workflow cluster_prep Phase 1: Vesicle Preparation cluster_recon Phase 2: Protein Reconstitution cluster_char Phase 3: Characterization A 1. Lipid Film Formation (DPPC in Chloroform) B 2. Film Hydration (Buffer, T > 41°C) A->B C 3. Freeze-Thaw Cycles (Optional, for solute encapsulation) B->C D 4. Vesicle Extrusion (100 nm filter, T > 41°C) C->D F 6. Mix Components (DPPC Vesicles + Solubilized Protein) D->F E 5. Solubilize Protein (Detergent Micelles) E->F G 7. Detergent Removal (e.g., Bio-Beads) F->G H 8. Isolate Proteoliposomes (Ultracentrifugation) G->H I 9. Size Analysis (DLS) H->I J 10. Verify Incorporation (SDS-PAGE) H->J K 11. Functional Assay H->K

Figure 1: General workflow for membrane protein reconstitution. The process is divided into three main phases: preparation of unilamellar vesicles, detergent-mediated protein incorporation, and biophysical/functional characterization of the final proteoliposomes.

Protocol 2.1: Preparation of Large Unilamellar DPPC Vesicles (LUVs)

This protocol uses the thin-film hydration method followed by extrusion to produce LUVs of a defined size (typically 100 nm).

Principle: A thin film of lipid is created by evaporating an organic solvent, ensuring a large surface area for hydration. Hydrating this film above the lipid's Tm causes the lipids to self-assemble into multilamellar vesicles (MLVs). These MLVs are then forced through a polycarbonate membrane with a defined pore size, resulting in a more homogeneous population of LUVs.[11][12][13]

Materials:

  • DPPC powder

  • Chloroform, HPLC grade

  • Reconstitution Buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)

  • Rotary evaporator

  • Water bath or heating block[11]

  • Mini-extruder apparatus with 100 nm polycarbonate membranes and filter supports[14]

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of DPPC in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature slightly above room temperature (~30-35°C). d. Rotate the flask and apply a vacuum to evaporate the chloroform until a thin, uniform lipid film is formed on the inner surface. e. Continue to apply the vacuum for at least 1 hour (or overnight in a desiccator) to remove all residual solvent.

  • Hydration: a. Warm the Reconstitution Buffer to ~50°C (above DPPC's Tm).[11] b. Add the pre-warmed buffer to the flask containing the dry lipid film. The final lipid concentration is typically between 10-20 mg/mL.[12] c. Hydrate the film for at least 30-60 minutes at ~50°C, with intermittent gentle agitation (e.g., vortexing) to form a milky suspension of MLVs.[11]

  • Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions. b. Pre-heat the extruder heating block to ~50°C.[11] c. Load the MLV suspension into one of the gas-tight syringes. d. Place the assembled extruder into the heating block and allow it to equilibrate for 5-10 minutes. e. Extrude the lipid suspension through the membranes by alternately pushing the plungers of the two syringes. Perform at least 11 passes. This process should result in a translucent solution. f. The resulting LUV suspension can be stored at 4°C for a short period but should be used promptly.

Protocol 2.2: Detergent-Mediated Protein Reconstitution

This protocol describes the incorporation of a detergent-solubilized membrane protein into the pre-formed DPPC LUVs, followed by detergent removal using adsorbent beads.

Principle: The purified membrane protein, stabilized in detergent micelles, is mixed with the DPPC vesicles. A small amount of additional detergent is sometimes added to partially destabilize the vesicles, facilitating protein insertion. The detergent is then removed by adsorption onto hydrophobic polystyrene beads (e.g., Bio-Beads™ SM-2), which have a high surface area and affinity for detergent monomers.[1] This gradual removal drives the formation of proteoliposomes.[1][15]

Materials:

  • DPPC LUV suspension (from Protocol 2.1)

  • Purified, detergent-solubilized membrane protein

  • Detergent stock solution (e.g., 10% w/v Triton™ X-100)

  • Bio-Beads™ SM-2, washed and prepared according to the manufacturer's instructions

  • Reconstitution Buffer

  • End-over-end rotator

  • Ultracentrifuge

Procedure:

  • Mixing Components: a. In a microcentrifuge tube, combine the DPPC LUV suspension and the solubilized membrane protein at the desired LPR (e.g., start with a range from 100:1 to 500:1 w/w, and optimize). b. If necessary, add a small amount of detergent to the mixture to facilitate insertion. The optimal amount must be determined empirically but should be below the concentration required for complete vesicle solubilization.[16] c. Incubate the mixture for 1 hour at 4°C with gentle agitation.[17]

  • Detergent Removal: a. Add prepared Bio-Beads to the mixture at a ratio of approximately 30 mg of beads per mg of detergent.[17] b. Incubate the mixture on an end-over-end rotator at 4°C. Detergent removal can be done in batches. For example, incubate for 2 hours, remove the beads, add a fresh batch, and incubate overnight.[17][18] Step-wise addition of beads can prevent loss of protein due to non-specific binding.[18] c. Complete removal of the detergent is critical, as residual amounts can inhibit protein function.[1]

  • Isolation of Proteoliposomes: a. Carefully pipette the supernatant, leaving the Bio-Beads behind. b. To separate the proteoliposomes from non-incorporated protein and residual lipids, perform ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). c. Discard the supernatant. The pellet contains the proteoliposomes. d. Gently resuspend the pellet in the desired volume of fresh, cold Reconstitution Buffer.

Chapter 3: Validation and Characterization of Proteoliposomes

After reconstitution, it is imperative to characterize the proteoliposomes to ensure the experiment was successful.

Self-Validating System: A robust protocol includes checkpoints. Dynamic Light Scattering (DLS) should be performed on the empty vesicles and the final proteoliposomes to confirm size and homogeneity. SDS-PAGE analysis of the final pellet confirms protein incorporation. A functional assay provides the ultimate validation of a successful reconstitution.

Verification of Size and Homogeneity
  • Method: Dynamic Light Scattering (DLS).

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to calculate the hydrodynamic radius of the vesicles.

  • Expected Outcome: For vesicles extruded through a 100 nm filter, DLS should show a monodisperse population with a Z-average diameter slightly larger than 100 nm and a low polydispersity index (PDI < 0.2). The size should remain relatively constant after protein incorporation.[1][16]

Confirmation of Protein Incorporation
  • Method: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

  • Principle: The proteoliposome pellet from the ultracentrifugation step is solubilized in SDS-PAGE sample buffer and run on a polyacrylamide gel. The protein is visualized by staining (e.g., Coomassie Blue or silver stain).

  • Expected Outcome: A band corresponding to the molecular weight of the target membrane protein should be visible in the lane containing the resuspended pellet, confirming its presence in the vesicles.[9] Comparing the supernatant and pellet fractions can also quantify incorporation efficiency.

Assessment of Protein Orientation

The orientation of the protein within the vesicle bilayer (right-side-out vs. inside-out) can be a critical factor for functional studies.[19][20]

  • Method: Protease Protection Assay.

  • Principle: A protease that cannot cross the lipid bilayer is added to the proteoliposome suspension. If a protein domain is exposed on the external surface, it will be digested. The assay is run in the presence and absence of a mild detergent that permeabilizes the membrane.

  • Expected Outcome: Analysis by SDS-PAGE will show a shift in the protein's molecular weight or disappearance of the band only for the externally accessible domains. Comparing results with and without detergent allows for the determination of the protein's orientation.[21]

Functional Analysis

The ultimate test of a successful reconstitution is the measurement of the protein's biological activity.[3][22]

  • Method: Varies by protein type (e.g., transport assays, binding assays, enzyme kinetics).

  • Example (Transport Assay): For a transporter protein, a substrate (e.g., radiolabeled or fluorescent) is added to the external buffer. The uptake of the substrate into the proteoliposomes is measured over time.

  • Expected Outcome: The rate of substrate uptake should be significantly higher in proteoliposomes containing the active protein compared to empty liposomes or those with denatured protein.

Chapter 4: Data Presentation & Troubleshooting

Table 1: Properties of Common Detergents for Reconstitution

DetergentTypeCMC (mM)Molecular Weight (Da)Removal Method
Triton™ X-100 Non-ionic~0.2-0.9~625 (average)Adsorption (Bio-Beads)[18], Dialysis
n-Dodecyl-β-D-maltoside (DDM) Non-ionic~0.17510.6Dialysis, Adsorption[9]
n-Octyl-β-D-glucoside (OG) Non-ionic~20-25292.4Dialysis[23], Adsorption
CHAPS Zwitterionic~4-8614.9Dialysis, Adsorption[23]

Note: CMC values can vary depending on buffer conditions (e.g., ionic strength, pH).

Reconstitution start Protein-Detergent Micelles + Lipid Vesicles mixed_micelles Lipid-Protein-Detergent Mixed Micelles start->mixed_micelles Detergent Addition / Mixing proteoliposome Functional Proteoliposome mixed_micelles->proteoliposome Gradual Detergent Removal detergent Detergent Monomers mixed_micelles->detergent

Figure 2: Conceptual diagram of detergent-mediated reconstitution. The process begins with detergent-solubilized protein and lipid vesicles. Gradual removal of detergent from the mixed micelle state drives the self-assembly of the lipid bilayer, incorporating the membrane protein to form a proteoliposome.

Troubleshooting Common Issues:

ProblemPossible Cause(s)Suggested Solution(s)
Low Protein Incorporation Incorrect LPR; Inefficient detergent removal; Protein aggregation.Optimize LPR (test a range from 50:1 to 1000:1). Ensure complete detergent removal. Check protein stability in the chosen detergent.
Protein is Inactive Denaturation during solubilization or reconstitution; Residual detergent.Screen different detergents. Ensure all steps are performed at the correct temperature. Quantify and ensure complete detergent removal.
Vesicles are Aggregated Incorrect buffer ionic strength; Protein aggregation.Optimize buffer conditions. Increase LPR. Check for protein precipitation during reconstitution.
Heterogeneous Vesicle Size Incomplete extrusion; Reconstitution below Tm.Ensure sufficient passes during extrusion (at least 11). Perform all lipid handling steps above 41°C for DPPC.

References

  • Biochemistry. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. ACS Publications. [Link]

  • MDPI. Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes. [Link]

  • MDPI. Advanced Liposomal Systems for Cancer Therapy with Focus on Lipid–Polymer Hybrids and Cell Membrane-Coated Liposomes. [Link]

  • YouTube. Episode 1: Optimize Membrane Protein Characterization with NativeMP and Multiplexing Optical Methods. [Link]

  • PubMed. Detergent-mediated reconstitution of membrane proteins. [Link]

  • PMC - NIH. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. [Link]

  • PubMed. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies. [Link]

  • Avanti Polar Lipids. Preparing Large, Unilamellar Vesicles by Extrusion (LUVET). [Link]

  • ResearchGate. How do I incorporate membrane protein into a liposome?. [Link]

  • NIH. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses. [Link]

  • PMC - NIH. Challenges in the Development of Functional Assays of Membrane Proteins. [Link]

  • PubMed. Determination of membrane protein orientation upon liposomal reconstitution down to the single vesicle level. [Link]

  • ResearchGate. How to remove LMNG detergent to making proteoliposome?. [Link]

  • PNAS. Capturing the native structure of membrane proteins using vesicles. [Link]

  • ResearchGate. How do you determine proteoliposome orientation?. [Link]

  • ResearchGate. Phase transition of DPPC liposomes by NPS. [Link]

  • ScienceDirect. Reconstitution of membrane proteins. [Link]

  • University of Groningen. Detergent-Mediated Reconstitution of Membrane Proteins. [Link]

  • PNAS. Membrane protein isolation and structure determination in cell-derived membrane vesicles. [Link]

  • ScienceDirect. Volume I 123 Chapter 8 - -REDUCTION OF LIPOSOME SIZE AND PREPARATION OF UNILAMELLAR VESICLES BY EXTRUSION TECHNIQUES. [Link]

  • ResearchGate. Reconstitution of Membrane Proteins into Liposomes. [Link]

  • Google Patents. Extrusion technique for producing unilamellar vesicles.
  • MDPI. Function Investigations and Applications of Membrane Proteins on Artificial Lipid Membranes. [Link]

  • MDPI. Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. [Link]

  • Portland Press. Durable vesicles for reconstitution of membrane proteins in biotechnology. [Link]

  • Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids. [Link]

  • ACS Publications. Mechanisms of membrane protein insertion into liposomes during reconstitution procedures involving the use of detergents. 2. Incorporation of the light-driven proton pump bacteriorhodopsin. [Link]

  • Caroline Ajo-Franklin Research Group. Preparation of small unilamellar vesicles. [Link]

  • ResearchGate. Schematic illustration of the binding of a vesicle to a planar membrane mediated by (a) SNARE proteins and (b) 5'. [Link]

  • Synthelis. Current challenges and perspectives in proteoliposome research. [Link]

  • PMC - NIH. Structure Determination of a Membrane Protein in Proteoliposomes. [Link]

  • ResearchGate. Reconstituted Membrane Systems for Assaying Membrane Proteins in Controlled Lipid Environments. [Link]

  • ResearchGate. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. [Link]

  • OSTI.GOV. Lipid composition can determine membrane protein orientation during reconstitution into proteoliposomes. [Link]

  • PMC - NIH. Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes. [Link]

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formulation of DPPC-based nanoparticles for gene therapy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Formulation and Characterization of DPPC-Based Nanoparticles for Gene Therapy

Abstract

Lipid nanoparticles (LNPs) have become the leading non-viral platform for the delivery of nucleic acid-based therapeutics, including siRNA, mRNA, and plasmid DNA. Their success is rooted in their ability to protect the genetic payload from degradation and facilitate its delivery into the cytoplasm of target cells. Among the various lipid components, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a frequently utilized structural lipid due to its biocompatibility, defined phase transition behavior, and ability to form stable bilayers. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and underlying principles of DPPC-based nanoparticles for gene therapy applications. We will explore the critical roles of each formulation component, provide detailed step-by-step protocols for two common manufacturing methods, and outline essential characterization techniques to ensure the development of potent and reproducible nanomedicines.

Principles of LNP Formulation: The Role of DPPC and Other Key Components

The efficacy of an LNP formulation is not determined by a single component but by the synergistic interplay of all its constituents. A typical LNP formulation for gene delivery consists of four key lipid types, each with a distinct function.

  • Structural Phospholipid (DPPC): DPPC is a saturated phospholipid with two 16-carbon acyl chains. Its primary role is to form the stable bilayer structure of the nanoparticle. A defining characteristic of DPPC is its main phase transition temperature (Tm) of approximately 41°C.[1][2][3] Below this temperature, the lipid acyl chains are in a tightly packed, ordered gel phase (Lβ'), resulting in a rigid and less permeable membrane. Above the Tm, the chains transition to a disordered liquid crystalline phase (Lα), creating a more fluid and permeable membrane.[1][4][5] This property is critical for both the stability of the nanoparticle during storage and the release of its payload within the cell.

  • Cationic or Ionizable Lipid: This is arguably the most critical component for gene therapy applications. Its positively charged or protonatable headgroup is essential for two reasons:

    • Nucleic Acid Encapsulation: During formulation at a low pH (e.g., pH 4), the lipid becomes positively charged, enabling it to complex with the negatively charged phosphate backbone of nucleic acids like mRNA or siRNA.[6][7]

    • Endosomal Escape: After the LNP is taken up by a cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment protonates the ionizable lipid, inducing a positive charge.[8][] This charge facilitates the interaction with negatively charged lipids on the endosomal membrane, leading to membrane disruption through mechanisms like the formation of non-bilayer hexagonal HII phases, ultimately releasing the nucleic acid cargo into the cytoplasm.[10] Ionizable lipids with a pKa in the range of 6.2-6.5 are often most effective for this process.[6][8] Examples include DLin-MC3-DMA and DODAP.

  • Helper Lipid (Cholesterol and/or other phospholipids): Helper lipids are incorporated to modulate the physicochemical properties of the lipid bilayer.

    • Cholesterol: This is the most common helper lipid. It inserts into the lipid bilayer, filling gaps between the phospholipid molecules. This increases membrane packing, reduces permeability, enhances stability, and can modulate the phase transition behavior of DPPC.[11][12]

    • Other Phospholipids (e.g., DSPC, DOPE): Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) can further enhance bilayer stability.[12][13] In contrast, lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) have a cone-like shape that promotes the formation of non-bilayer structures, which can aid in the endosomal escape process.[14][15]

  • PEGylated Lipid (PEG-Lipid): A lipid conjugated to a polyethylene glycol (PEG) chain is included to provide steric stabilization.[16][17] This PEG layer on the nanoparticle surface serves several purposes:

    • Prevents Aggregation: It creates a hydrophilic shield that prevents nanoparticles from clumping together in solution.[18]

    • Prolongs Circulation: In vivo, the PEG layer reduces opsonization (the process of marking particles for clearance by the immune system), leading to a longer circulation half-life, often referred to as the "stealth" effect.[19][20]

    • Controls Size: The amount of PEG-lipid used during formulation is a key parameter for controlling the final size of the nanoparticles.[21]

Diagram: Structure of a DPPC-Based Lipid Nanoparticle

LNP_Structure cluster_LNP Lipid Nanoparticle Core cluster_Bilayer cluster_key Components NucleicAcid siRNA/mRNA Ionizable1 Ionizable2 Ionizable3 Ionizable4 DPPC1 DPPC Cholesterol1 Cholesterol DPPC2 DPPC PEG_Lipid PEG-Lipid DPPC3 DPPC Cholesterol2 Cholesterol PEG_Chain PEG PEG_Lipid->PEG_Chain Key_DPPC DPPC (Structural) Key_PEG PEG-Lipid (Stealth) Key_Ionizable Key_Chol Cholesterol (Helper) Key_NA Nucleic Acid

Caption: Schematic of a DPPC-based LNP for gene delivery.

Diagram: Cellular Uptake and Endosomal Escape Pathway

Endosomal_Escape LNP 1. LNP in Circulation (pH 7.4, Neutral Charge) Endocytosis 2. Endocytosis LNP->Endocytosis Cellular Uptake Cell Target Cell EarlyEndosome 3. Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome 4. Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation & pH Drop Escape 5. Endosomal Escape (Membrane Destabilization) LateEndosome->Escape Ionizable Lipid Protonation Lysosome Degradation Pathway (Lysosome) LateEndosome->Lysosome Inefficient Escape Release 6. Cytosolic Release of Nucleic Acid Escape->Release Translation 7. Protein Translation (for mRNA) Release->Translation RISC 7. RISC Loading (for siRNA) Release->RISC

Caption: The intracellular journey of an LNP leading to payload release.

Formulation Protocols

The method used to formulate LNPs is a critical determinant of their final characteristics. Here we detail two widely used methods: the classic thin-film hydration technique and the more modern and scalable ethanol injection/microfluidic mixing approach.

Protocol 1: Thin-Film Hydration Method

This method is well-suited for laboratory-scale screening and involves the formation of a lipid film followed by hydration and size reduction.

Materials & Equipment:

  • DPPC, Cationic Lipid, Cholesterol, PEG-Lipid

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., citrate buffer pH 4.0 for nucleic acid loading)

  • Nucleic acid (siRNA/mRNA) stock solution

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Step-by-Step Protocol:

  • Lipid Dissolution: In a round-bottom flask, dissolve the lipids (DPPC, cationic lipid, cholesterol, PEG-lipid) in a suitable organic solvent like chloroform. A typical molar ratio might be 50:10:38.5:1.5 (Cationic Lipid:DPPC:Cholesterol:PEG-Lipid).

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the Tm of all lipids but below the boiling point of the solvent (e.g., 45-50°C). Apply a vacuum to slowly evaporate the solvent, resulting in a thin, uniform lipid film on the inner wall of the flask.

  • Film Drying: Continue to apply the vacuum for at least 1-2 hours (or overnight) to ensure all residual solvent is removed.

  • Hydration: Add the aqueous buffer containing the nucleic acid to the flask. The hydration step should be performed at a temperature above the Tm of the primary lipid (DPPC), so set the water bath to ~50-60°C.

  • Vesicle Formation: Gently agitate the flask (e.g., by hand or on a low-speed vortex) to allow the lipid film to peel off the glass and form multilamellar vesicles (MLVs). This process can take 30-60 minutes.

  • Size Reduction (Sonication or Extrusion):

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. This process can be aggressive and may degrade sensitive molecules, so it should be done in short bursts on ice to prevent overheating.

    • Extrusion (Recommended): For more uniform large unilamellar vesicles (LUVs), pass the MLV suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm). Perform extrusion 11-21 times to ensure a homogenous size distribution. The extruder should be maintained at a temperature above the Tm (~50-60°C).

  • Purification: Remove unencapsulated nucleic acid and excess reagents by dialysis or size exclusion chromatography (SEC).

Protocol 2: Ethanol Injection / Microfluidic Mixing Method

This method is highly reproducible, scalable, and ideal for producing LNPs with high encapsulation efficiency. It relies on the rapid mixing of a lipid-ethanol stream with an aqueous nucleic acid stream, causing the lipids to precipitate and self-assemble around the nucleic acid.[22][23][24]

Materials & Equipment:

  • DPPC, Cationic Lipid, Cholesterol, PEG-Lipid

  • Absolute Ethanol (200 proof)

  • Aqueous buffer (e.g., citrate buffer pH 4.0)

  • Nucleic acid (siRNA/mRNA) stock solution

  • Microfluidic mixing device (e.g., NanoAssemblr) or a simple T-junction mixer with syringe pumps

  • Dialysis cassettes or tangential flow filtration (TFF) system for purification

Diagram: Microfluidic Mixing Workflow

Microfluidic_Workflow cluster_inputs Input Solutions LipidStream Lipids in Ethanol (DPPC, Cationic, Chol, PEG) SyringePumps Syringe Pumps (Controlled Flow Rate) LipidStream->SyringePumps AqueousStream Nucleic Acid in Aqueous Buffer (pH 4.0) AqueousStream->SyringePumps MicrofluidicMixer Microfluidic Mixer (Rapid, Laminar Mixing) SyringePumps->MicrofluidicMixer Total Flow Rate (TFR) Flow Rate Ratio (FRR) SelfAssembly Nanoparticle Self-Assembly (Precipitation) MicrofluidicMixer->SelfAssembly Purification Buffer Exchange / Purification (Dialysis or TFF) SelfAssembly->Purification Dilution & Neutralization FinalProduct Final LNP Formulation (pH 7.4) Purification->FinalProduct

Caption: Workflow for LNP synthesis using microfluidic mixing.

Step-by-Step Protocol:

  • Solution Preparation:

    • Lipid Phase: Prepare a stock solution of the lipid mixture (e.g., Cationic Lipid:DPPC:Cholesterol:PEG-Lipid at 50:10:38.5:1.5 molar ratio) in absolute ethanol. The final lipid concentration might be between 10-25 mM.[21][25]

    • Aqueous Phase: Dissolve the nucleic acid in the low pH aqueous buffer (e.g., 25 mM acetate buffer, pH 4.0).[21]

  • System Setup: Prime the microfluidic system according to the manufacturer's instructions, typically with ethanol followed by the aqueous buffer.[25] Load the lipid-ethanol solution and the aqueous-nucleic acid solution into separate syringes.

  • Mixing and Formulation: Mount the syringes onto the syringe pumps. Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common FRR is 3:1 (Aqueous:Ethanol).[6] Start the pumps to initiate mixing. The rapid diffusion of ethanol into the aqueous phase causes a drop in solvent polarity, leading to the precipitation and self-assembly of lipids into nanoparticles that encapsulate the nucleic acid.[23][24]

  • Collection and Dilution: Collect the nanoparticle suspension as it exits the mixer. It is often immediately diluted with a neutral buffer (like PBS, pH 7.4) to halt further particle growth and raise the pH.

  • Purification and Concentration: The resulting LNP suspension contains a high percentage of ethanol and unencapsulated material. Purify and concentrate the LNPs while simultaneously exchanging the buffer to a physiologically compatible one (e.g., PBS pH 7.4). This is typically done using dialysis for small volumes or a tangential flow filtration (TFF) system for larger, scalable batches.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. Store at 4°C.

Characterization of DPPC-Based Nanoparticles

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the formulated nanoparticles. Key parameters and the methods to measure them are summarized below.

Parameter Method Principle Importance
Size (Hydrodynamic Diameter) & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures fluctuations in scattered light intensity caused by the Brownian motion of particles.Size influences biodistribution, cellular uptake, and clearance. PDI (<0.2 is desirable) indicates the homogeneity of the particle population.[7][26]
Zeta Potential Electrophoretic Light Scattering (ELS) / Laser Doppler VelocimetryMeasures the velocity of particles in an applied electric field, which relates to their surface charge.Indicates colloidal stability (high magnitude prevents aggregation) and predicts interaction with cell membranes. A near-neutral charge at pH 7.4 is often desired for in vivo use.[27][28]
Encapsulation Efficiency (%EE) Fluorescence Assay (e.g., RiboGreen®)A fluorescent dye that binds to nucleic acids is used. Fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100).Quantifies the percentage of the initial nucleic acid that is successfully entrapped within the nanoparticles. High EE (>90%) is critical for therapeutic potency.[29]
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)The sample is flash-frozen to preserve its native structure and imaged with an electron beam.Provides direct visualization of nanoparticle size, shape, and lamellarity (e.g., unilamellar vs. multilamellar).[26]
Thermal Properties (Tm) Differential Scanning Calorimetry (DSC)Measures the heat flow into or out of a sample as it is heated or cooled, detecting endothermic/exothermic phase transitions.Confirms the main phase transition temperature of the formulation. The Tm will be influenced by all lipid components, providing insight into bilayer integrity and mixing.[1][30]

Conclusion and Field-Proven Insights

The is a multi-step process where each component and parameter plays a critical role in the final product's performance. The choice of a saturated lipid like DPPC provides a stable, well-defined structural foundation, while the careful selection of ionizable lipids, helper lipids, and PEG-lipids dictates the nanoparticle's ability to encapsulate its payload, evade the immune system, and release its cargo inside the target cell.

While thin-film hydration remains a valuable tool for initial screening, microfluidic mixing has become the gold standard for producing highly uniform and potent LNPs with excellent scalability.[7][25] Regardless of the method, rigorous and multi-faceted characterization is non-negotiable. A successful formulation will typically yield nanoparticles with a diameter between 80-120 nm, a low PDI (<0.2), a near-neutral zeta potential at physiological pH, and an encapsulation efficiency exceeding 90%. By understanding the causality behind each formulation choice and implementing robust characterization protocols, researchers can confidently develop effective DPPC-based nanocarriers for the next generation of gene therapies.

References

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  • Ethanol injection method for hydrophilic and lipophilic drug-loaded liposome prepar
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  • Development of lipid nanoparticle formulations of siRNA for hepatocyte gene silencing following subcutaneous administration. (2014). NanoMedicines Research Group.
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  • Development of PEGylated Solid Lipid Nanoparticles as Vectors for Gene Therapy. (n.d.).
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  • Helper lipids accelerate the mass transfer of cationic lipid nanoparticles resulting in an efficient gene delivery. (n.d.). Nanoscale (RSC Publishing).
  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022). PMC.
  • Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells. (n.d.). PMC - NIH.
  • Sterically Stabilized Liposomes of DPPC/DPPE-PEG:2000. A Spin Label ESR and Spectrophotometric Study. (1998). PubMed.
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  • Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. (2021). NIH.
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Probing the Thermal Personality of Membranes: A Guide to DPPC Phase Behavior by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why DPPC and DSC are a Perfect Match for Membrane Studies

In the landscape of drug delivery and biomembrane research, understanding the physical state of lipid bilayers is paramount. The lipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) has long served as a gold-standard model for these investigations. Its well-defined and highly reproducible phase behavior provides a robust platform for assessing how incorporated molecules, such as drugs or excipients, can alter membrane properties. Differential Scanning Calorimetry (DSC) is the quintessential technique for these studies, offering a direct, high-precision measurement of the heat changes associated with lipid phase transitions.[1][2]

This application note provides a comprehensive guide to understanding and characterizing the thermotropic phase behavior of DPPC liposomes using DSC. We will delve into the theoretical underpinnings of DPPC's unique thermal transitions, provide a detailed experimental protocol for sample preparation and analysis, and discuss the interpretation of the resulting thermograms. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage DSC for the biophysical characterization of liposomal systems.

The Science of DPPC Phase Transitions: From Gel to Fluid

Fully hydrated DPPC bilayers exhibit a distinct and fascinating thermotropic behavior, transitioning through multiple phases as a function of temperature. These transitions are not merely abstract concepts; they represent fundamental changes in the packing, ordering, and mobility of the lipid molecules, which in turn dictate the physical properties of the membrane, such as its fluidity and permeability.[3][4]

The primary transitions observed in pure DPPC multilamellar vesicles (MLVs) are:

  • The Pre-transition (Lβ' to Pβ'): This is a lower-energy transition that occurs at a temperature (Tp) of approximately 34.5-36.4°C.[4][5] It marks the transformation from a planar lamellar gel phase (Lβ'), where the lipid acyl chains are tilted with respect to the bilayer normal, to a periodically undulated or "ripple" gel phase (Pβ').[6][7] The appearance of this pre-transition is a hallmark of high-purity DPPC and can be sensitive to the presence of impurities or interacting molecules, which often cause it to broaden or disappear entirely.[8][9]

  • The Main Phase Transition (Pβ' to Lα): This is a highly cooperative, sharp, and energetic transition occurring at the main transition temperature (Tm) of approximately 41.4-41.5°C.[4][5][10] It represents the "melting" of the lipid acyl chains from a highly ordered, all-trans conformation in the gel state to a disordered, fluid state with a higher population of gauche conformers.[3] This transition is associated with a significant increase in the area per lipid and a decrease in bilayer thickness.[11][12] The main transition is the primary focus of most DSC studies as its characteristics (temperature, enthalpy, and cooperativity) are exquisitely sensitive to perturbations within the bilayer.

A third, less commonly discussed transition can sometimes be observed around 18°C in DPPC suspensions that have been stored at low temperatures for extended periods.[13] This is a sub-gel phase transition.

The key thermodynamic parameters obtained from a DSC scan provide a quantitative fingerprint of the lipid bilayer's behavior:

  • Transition Temperature (Tm or Tp): The temperature at the peak of the endothermic transition. It reflects the midpoint of the melting process.

  • Enthalpy of Transition (ΔH): The area under the transition peak, representing the amount of heat energy required to induce the phase transition. For the main transition of DPPC, this is typically around 8.2-8.7 kcal/mol.[5] Changes in ΔH can indicate alterations in the van der Waals interactions between the lipid acyl chains.

  • Cooperativity of the Transition: Qualitatively assessed by the sharpness of the transition peak, often quantified as the peak width at half-height (ΔT1/2). A sharp peak indicates a highly cooperative transition, where the lipid molecules transition as a unified domain. Broadening of the peak suggests a loss of cooperativity, often due to the presence of a guest molecule that disrupts the uniform packing of the lipids.[14][15]

Visualizing the DPPC Phase Journey

The sequence of phase transitions in DPPC upon heating can be visualized as a change in the organization and dynamics of the lipid molecules within the bilayer.

DPPC_Phase_Transitions cluster_gel Gel Phase (Lβ') cluster_ripple Ripple Phase (Pβ') cluster_fluid Fluid Phase (Lα) Gel Gel Ripple Ripple Gel->Ripple Pre-transition (Tp) ~35°C Fluid Fluid Ripple->Fluid Main Transition (Tm) ~41°C

Caption: DPPC bilayer phase transitions upon heating.

Factors Influencing DPPC Phase Behavior

The thermotropic behavior of DPPC is not immutable. It can be significantly influenced by a variety of intrinsic and extrinsic factors, making it a sensitive reporter of its local environment.

  • Presence of Other Molecules: This is a cornerstone of its use in drug development. The incorporation of molecules like cholesterol, peptides, polymers, or active pharmaceutical ingredients (APIs) into the bilayer can alter the phase transitions in predictable ways.[8][16][17][18] For instance, cholesterol is well-known to eliminate the pre-transition and broaden the main transition, reflecting its ability to order the fluid phase and disorder the gel phase.[19]

  • Hydration Level: The phase transition temperatures and enthalpies are highly dependent on the amount of water present.[20] Fully hydrated DPPC, as is typical for liposome suspensions, exhibits the characteristic transitions described above.

  • Scan Rate: The heating rate used in the DSC experiment can affect the apparent transition temperatures and the shape of the peaks. Slower scan rates (e.g., 0.5-1°C/min) generally provide better resolution of the transitions.[15][21]

  • Lipid Concentration: While the transition temperatures are largely independent of concentration in a dilute regime, very high concentrations can lead to changes in inter-bilayer interactions that may subtly affect the thermogram.[21]

  • pH and Ionic Strength: The charge state of the lipid headgroup and interactions with ions in the buffer can influence the packing of the lipids and thus their phase behavior.

Quantitative Summary of DPPC Phase Transitions

ParameterPre-transition (Lβ' → Pβ')Main Transition (Pβ' → Lα)
Temperature (T) ~34.5 - 36.4°C[4][5]~41.4 - 41.5°C[4][5][10]
Enthalpy (ΔH) ~1.0 - 1.5 kcal/mol~8.2 - 8.7 kcal/mol[5]
Cooperativity Less cooperative than main transitionHighly cooperative (sharp peak)

Experimental Protocol: DSC Analysis of DPPC Liposomes

This protocol outlines the preparation of multilamellar vesicles (MLVs) of pure DPPC and their analysis by DSC. This serves as a baseline for comparative studies with liposomes containing guest molecules.

Materials and Reagents
  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) powder (high purity >99%)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Buffer solution (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Nitrogen gas source

  • Differential Scanning Calorimeter with appropriate sample pans (e.g., aluminum)

Step-by-Step Methodology
  • Lipid Stock Solution Preparation:

    • Accurately weigh a desired amount of DPPC powder.

    • Dissolve the DPPC in a chloroform/methanol mixture (typically 2:1 or 9:1 v/v) to a final concentration of 10-20 mg/mL. Ensure complete dissolution.

  • Lipid Film Formation:

    • Aliquot the desired volume of the DPPC stock solution into a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be kept below the Tm of DPPC (e.g., 30-35°C).

    • Continue evaporation for at least 1-2 hours after a visible film has formed to ensure complete removal of residual solvent. For final traces of solvent, the flask can be placed under high vacuum for several hours or overnight.

  • Hydration and MLV Formation:

    • Add the desired volume of pre-warmed (above Tm, e.g., 50-60°C) buffer solution to the lipid film. The final lipid concentration for DSC analysis is typically in the range of 2-10 mg/mL.[21][22]

    • Hydrate the lipid film by gentle rotation or vortexing at a temperature above the Tm for 30-60 minutes. This process allows the lipid sheets to swell and form multilamellar vesicles.

  • Sample Preparation for DSC:

    • Equilibrate the DSC instrument according to the manufacturer's instructions.

    • Accurately transfer a known volume (typically 20-50 µL) of the liposome suspension into a DSC sample pan.

    • Transfer an identical volume of the corresponding buffer solution into a reference pan. This is crucial for accurate baseline subtraction.

    • Hermetically seal both the sample and reference pans.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the system at a starting temperature well below the pre-transition (e.g., 20-25°C).

    • Heat the sample at a constant scan rate (e.g., 1°C/min) to a final temperature well above the main transition (e.g., 55-60°C).

    • It is good practice to perform a second heating scan after cooling to check for the reversibility and reproducibility of the transitions.[15][23]

Experimental Workflow Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis A Dissolve DPPC in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Buffer (T > Tm) to form MLVs B->C D Load Sample & Reference into DSC Pans C->D E Equilibrate at Starting Temperature D->E F Heat at Constant Rate (e.g., 1°C/min) E->F G Record Heat Flow vs. Temperature F->G H Baseline Correction G->H I Integrate Peaks to Determine ΔH H->I J Determine Tm and ΔT1/2 I->J

Caption: Experimental workflow for DSC analysis of DPPC liposomes.

Interpreting the DSC Thermogram

A typical DSC thermogram of pure DPPC MLVs will show two endothermic peaks upon heating.

  • Baseline: The initial portion of the curve where there is no thermal event. It's important to have a stable, flat baseline.[24]

  • Pre-transition Peak: A small, broad endotherm around 35°C.

  • Main Transition Peak: A large, sharp endotherm around 41°C.

When analyzing thermograms of DPPC mixed with a guest molecule, look for the following changes relative to the pure DPPC control:

  • Shift in Tm: A decrease in Tm suggests that the guest molecule destabilizes the gel phase, while an increase suggests stabilization.[8]

  • Change in ΔH: A decrease in enthalpy often indicates that the guest molecule disrupts the packing of the acyl chains, reducing the energy required to melt them.[18]

  • Broadening of the Peak (increase in ΔT1/2): This signifies a decrease in the cooperativity of the transition, suggesting that the guest molecule creates domains within the bilayer that melt at slightly different temperatures.[8]

  • Disappearance of the Pre-transition: This is a very common effect, indicating that the guest molecule has perturbed the ordered, tilted arrangement of the gel phase.[8][9]

Conclusion: The Power of DSC in Membrane Characterization

Differential Scanning Calorimetry provides an unparalleled window into the energetic landscape of lipid bilayers. For DPPC, a well-behaved and extensively studied phospholipid, DSC offers a powerful and reproducible method to quantify its thermotropic phase behavior. By systematically analyzing the changes in the pre-transition and main phase transition, researchers can gain deep insights into how drugs, excipients, and other molecules of interest interact with and modify the fundamental properties of lipid membranes. This knowledge is critical for the rational design of liposomal drug delivery systems and for advancing our fundamental understanding of biological membrane function.

References

  • McMullen, T. P., Vilchèze, C., McElhaney, R. N., & Bittman, R. (Year). Differential scanning calorimetric study of the effect of sterol side chain length and structure on dipalmitoylphosphatidylcholine thermotropic phase behavior. Biochemistry.
  • Zumbuehl, O., & Weder, H. G. (1987). The ripple phase of phosphatidylcholines: effect of chain length and cholesterol. Biochimica et Biophysica Acta (BBA) - Biomembranes.
  • Chen, S. C., Sturtevant, J. M., & Gaffney, B. J. (1980). Scanning calorimetric evidence for a third phase transition in phosphatidylcholine bilayers.
  • McMullen, T. P. W., Lewis, R. N. A. H., & McElhaney, R. N. (2014). A comparative calorimetric study of the effects of cholesterol and the plant sterols campesterol and brassicasterol on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes.
  • Sun, W. J., Tristram-Nagle, S., Suter, R. M., & Nagle, J. F. (1996). Structure of the DMPC lipid bilayer ripple phase.
  • Kaasgaard, T., Leidy, C., Crowe, J. H., Mouritsen, O. G., & Jørgensen, K. (2003). Temperature-Controlled Structure and Kinetics of Ripple Phases in One- and Two-Component Supported Lipid Bilayers. Biophysical Journal.
  • de Vries, A. H., Yefimov, S., Mark, A. E., & Marrink, S. J. (2003). Structure of the ripple phase of phospholipid multibilayers. Physical Review E.
  • Sknepnek, R., Vernick, J., & Olvera de la Cruz, M. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue.
  • Davis, P. J., & Keough, K. M. (Year).
  • Nagle, J. F., & Tristram-Nagle, S. (2018). Structure of gel phase DPPC determined by X-ray diffraction. Chemistry and Physics of Lipids.
  • Katsaras, J., & Raghunathan, V. A. (1995). Molecular Chirality and the “Ripple” Phase of Phosphatidylcholine Multibilayers. Physical Review Letters.
  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) of DPPC and DC 8,9 PC dispersions.
  • Han, H., & Ngan, K. (2017). Variation of thermal conductivity of DPPC lipid bilayer membranes around the phase transition temperature. Journal of The Royal Society Interface.
  • Giocondi, M. C., Pacheco, L., & Milhiet, P. E. (2004). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. Langmuir.
  • Lee, K. Y. C. (2008). Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. Annual Review of Physical Chemistry.
  • Augustyńska, D., Burda, K., Jemioła-Rzemińska, M., & Strzałka, K. (2016). Temperature-dependent bifurcation of cooperative interactions in pure and enriched in β-carotene DPPC liposomes. Chemistry and Physics of Lipids.
  • ResearchGate. (n.d.). Phase transition of DPPC liposomes by NPS.
  • ResearchGate. (n.d.). Structural characteristics of a DPPC bilayer with coexisting fluid and gel phase domains.
  • Lewis, R. N. A. H., & McElhaney, R. N. (2013). Dynamics of the Gel to Fluid Phase Transformation in Unilamellar DPPC Vesicles. The Journal of Physical Chemistry B.
  • Czajkowska-Szczykowska, D., Bak-Sypien, I. I., & Rój, E. (2024). Interaction of meloxicam derivatives with phosphatidylcholine bilayers: A calorimetric study. Polymers in Medicine.
  • Heimburg, T. (2000). An approximate cooperativity analysis by DSC of phase transitions of DPPC-DOCNa. arXiv.
  • Nagle, J. F., Zhang, R., Tristram-Nagle, S., Sun, W., Petrache, H. I., & Suter, R. M. (1996). Fluid phase structure of EPC and DMPC bilayers. Biophysical Journal.
  • Semantic Scholar. (n.d.). A calorimetric and spectroscopic comparison of the effects of lathosterol and cholesterol on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine bilayer membranes. Semantic Scholar.
  • Rapp, G. (Year). Thermodynamic vs. Structural Changes during the Pre- and Main Transition in DPPC. DESY Photon Science.
  • Uto, M., & Koyama, K. (2018).
  • Szleifer, I., & Carignano, M. A. (2011). Theoretical studies of the phase behavior of DPPC bilayers in the presence of macroions.
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Application of Dipalmitoylphosphatidylcholine (DPPC) in Artificial Lung Surfactant Formulations: A Technical Guide for Researchers and Developers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical role of Dipalmitoylphosphatidylcholine (DPPC) in the formulation of artificial lung surfactants. We will explore the biophysical principles governing DPPC's function, detail established protocols for the preparation and characterization of DPPC-containing formulations, and present methodologies for in vitro and in vivo efficacy assessment. This document is designed to serve as a practical resource, bridging theoretical knowledge with actionable laboratory procedures to accelerate the development of next-generation respiratory therapeutics.

Introduction: The Pivotal Role of DPPC in Respiratory Mechanics

Pulmonary surfactant is a complex lipoprotein mixture lining the alveolar surface of the lungs, where it plays an indispensable role in reducing surface tension at the air-liquid interface. This reduction in surface tension is paramount for preventing alveolar collapse at the end of expiration and minimizing the work of breathing. The primary component responsible for this remarkable biophysical activity is Dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid that constitutes approximately 40-50% of the total phospholipids in natural lung surfactant.[1]

The unique molecular structure of DPPC, featuring two saturated 16-carbon palmitic acid chains, allows for tight packing within the surfactant monolayer upon compression during exhalation. This dense packing is the key to achieving the ultra-low surface tensions (approaching 0 mN/m) necessary to maintain alveolar stability. Inadequate levels or dysfunction of pulmonary surfactant, particularly a deficiency in DPPC, is the primary cause of Neonatal Respiratory Distress Syndrome (NRDS) in premature infants.[2][3] Consequently, the development of artificial lung surfactants with DPPC as a core component has been a cornerstone of neonatal care and is an active area of research for treating Acute Respiratory Distress Syndrome (ARDS) in adults.

This guide will delve into the practical aspects of utilizing DPPC in the formulation of artificial lung surfactants, providing a foundation for both basic research and the development of clinical candidates.

The Biophysical Rationale for DPPC in Artificial Surfactants

The efficacy of an artificial lung surfactant is fundamentally linked to its ability to mimic the surface tension-lowering properties of natural surfactant. The inclusion of DPPC is central to achieving this.

Surface Tension Reduction and Alveolar Stability

The mechanism of surface tension reduction by a DPPC-enriched surfactant film can be visualized as a dynamic process throughout the respiratory cycle.

cluster_inspiration Inspiration (Alveolar Expansion) cluster_expiration Expiration (Alveolar Compression) Inspiration Expanded Alveoli Increased Surface Area FluidPhase Fluid, Liquid-Expanded (LE) Phase Disordered DPPC molecules Higher Surface Tension Inspiration->FluidPhase Surfactant monolayer spreads Expiration Compressed Alveoli Decreased Surface Area Inspiration->Expiration Respiratory Cycle GelPhase Gel, Tightly Packed Phase Ordered DPPC molecules Ultra-low Surface Tension (<1 mN/m) Expiration->GelPhase Surfactant monolayer is compressed

Caption: Respiratory cycle and DPPC monolayer phase changes.

During inhalation, the alveolar surface expands, and the surfactant monolayer exists in a fluid, liquid-expanded phase. As the lung exhales and the alveolar surface area decreases, the monolayer is compressed, forcing the DPPC molecules into a tightly packed, ordered gel phase. It is in this compressed state that the surfactant film exerts its maximum surface pressure, effectively counteracting the natural tendency of the alveoli to collapse.

The Importance of Formulation: Beyond Pure DPPC

While DPPC is the primary surface-active component, a formulation of pure DPPC is not an effective artificial surfactant. This is due to its poor adsorption and spreading characteristics at the air-water interface from a bulk solution. Therefore, artificial surfactant formulations are complex mixtures designed to optimize both the surface tension-lowering capabilities of DPPC and its delivery to the alveolar surface.

Key components often included in DPPC-based artificial surfactants are:

  • Unsaturated Phospholipids (e.g., Palmitoyl-oleoyl-phosphatidylglycerol - POPG): These lipids increase the fluidity of the surfactant mixture, which enhances the spreading and adsorption of DPPC to the air-liquid interface.

  • Surfactant Proteins (SP-B and SP-C) or their Synthetic Mimics (e.g., KL4 peptide): These hydrophobic proteins are crucial for the rapid adsorption of phospholipids to the interface and for the respreading of the surfactant film during inspiration.[4][5] Formulations lacking these components have shown limited clinical efficacy.[4]

Formulation and Preparation Protocols

The preparation of a stable and effective DPPC-containing artificial lung surfactant is a critical step in its development. The most common method for creating these formulations is through the formation of liposomes, which are microscopic vesicles composed of a lipid bilayer.

Thin-Film Hydration Method for Liposome Preparation

This is a widely used and robust method for preparing multilamellar vesicles (MLVs), which can then be further processed to form small unilamellar vesicles (SUVs) if required.

Protocol:

  • Lipid Mixture Preparation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DPPC and POPG in a specific molar ratio) in a suitable organic solvent, such as a chloroform:methanol mixture (2:1, v/v).

    • If including a synthetic peptide like KL4, it can be co-dissolved with the lipids.

  • Thin Film Formation:

    • Remove the organic solvent using a rotary evaporator under reduced pressure. This will leave a thin, uniform lipid film on the inner surface of the flask.

    • Ensure the water bath temperature is maintained above the phase transition temperature of the lipid with the highest melting point (for DPPC, this is ~41°C).

  • Film Drying:

    • To remove any residual organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution (e.g., sterile saline) by adding the solution to the flask and agitating.

    • The hydration temperature should also be above the phase transition temperature of the lipids.

    • Vortexing or gentle swirling will cause the lipid film to peel off the flask wall and form a milky suspension of MLVs.

  • Sizing (Optional):

    • To obtain a more homogenous size distribution and to produce SUVs, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

Caption: Workflow for thin-film hydration method.

Characterization of DPPC-Containing Liposomes

Once prepared, it is essential to characterize the liposomal formulation to ensure quality and consistency.

ParameterMethodPurpose
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average particle size and the homogeneity of the liposome population.
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the liposomes, which is an indicator of colloidal stability.
Encapsulation Efficiency Separation of free vs. encapsulated drug (e.g., via centrifugation or dialysis) followed by quantification.To determine the percentage of the active component (if any) that is successfully encapsulated within the liposomes.
DPPC Quantification High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)To accurately quantify the concentration of DPPC and other lipid components in the final formulation.[6][7][8]

In Vitro Efficacy Assessment

Before proceeding to in vivo studies, the surface activity of the artificial surfactant formulation must be thoroughly evaluated in vitro.

Pulsating Bubble Surfactometer (PBS)

The PBS is a widely used instrument that simulates the dynamic compression and expansion of the alveoli during breathing.[9][10]

Protocol:

  • Sample Preparation: Prepare the artificial surfactant formulation at a clinically relevant concentration in a suitable buffer.

  • Instrument Setup:

    • Load a small volume (typically 20-50 µL) of the sample into the sample chamber of the PBS.

    • Create an air bubble of a defined size within the sample.

  • Pulsation:

    • The instrument then pulsates the bubble at a set frequency (e.g., 20 cycles/minute) and temperature (37°C), causing the surface area of the bubble to change cyclically.

  • Data Acquisition:

    • The pressure difference across the bubble surface is continuously measured, and the surface tension is calculated using the Laplace equation.

  • Analysis:

    • The key parameters to evaluate are the minimum and maximum surface tension achieved during the pulsation cycle. An effective surfactant will achieve a minimum surface tension of <5 mN/m.

PBS Pulsating Bubble Surfactometer Sample Chamber with Surfactant Air Bubble Pulsator (changes bubble size) Pressure Transducer PBS:f2->PBS:f1 Data Data Analysis Surface Tension vs. Time Minimum Surface Tension (mN/m) PBS:f3->Data

Caption: Principle of the Pulsating Bubble Surfactometer.

Wilhelmy Plate Method

The Wilhelmy plate method is another technique for measuring surface tension. It involves measuring the force exerted on a thin plate (often platinum) as it is brought into contact with the surface of the liquid.[11][12][13][14] While it is a precise method, it is important to be aware of potential artifacts related to contact angle when studying DPPC films.[14]

In Vivo Efficacy Assessment in Animal Models of RDS

To evaluate the true therapeutic potential of a DPPC-based artificial surfactant, in vivo testing in relevant animal models of RDS is essential.

Animal Models
  • Premature Rabbit/Lamb Model: Prematurely delivered rabbits or lambs are naturally surfactant-deficient and provide a clinically relevant model of NRDS.[2][15]

  • Surfactant-Deficient Adult Animal Model (Lung Lavage): In adult animals (e.g., rabbits, rats), RDS can be induced by repeatedly lavaging the lungs with saline to wash out the endogenous surfactant.[16] This model is useful for studying the efficacy of surfactant replacement therapy in a controlled manner.

Intratracheal Administration Protocol (Rabbit Model)
  • Animal Preparation:

    • Anesthetize the animal and place it in a supine position.

    • Intubate the animal with an endotracheal tube.

  • Surfactant Instillation:

    • Administer the artificial surfactant formulation as a bolus directly into the endotracheal tube. The typical dose is around 100 mg/kg.[17]

    • The animal may be tilted to different positions to facilitate the distribution of the surfactant throughout the lungs.

  • Ventilation and Monitoring:

    • Immediately following instillation, ventilate the animal with a mechanical ventilator.

    • Continuously monitor key physiological parameters, including:

      • Arterial oxygenation (PaO2)

      • Arterial carbon dioxide (PaCO2)

      • Lung compliance

      • Tidal volume

Efficacy Endpoints

The primary measures of efficacy in these animal models are improvements in gas exchange and lung mechanics.

ParameterMeasurementExpected Outcome with Effective Surfactant
Oxygenation Arterial Blood Gas Analysis (PaO2)Significant increase in PaO2
Ventilation Arterial Blood Gas Analysis (PaCO2)Decrease or stabilization of PaCO2
Lung Compliance Measurement of pressure-volume loopsSignificant increase in dynamic lung compliance[18]
Tidal Volume Ventilator readingsIncrease in tidal volume at a given pressure

Comparative Analysis of Surfactant Formulations

The composition of artificial lung surfactants varies, which can impact their clinical performance. The table below provides a comparison of some commercially available animal-derived surfactants.

SurfactantSourceKey ComponentsDPPC Concentration (mg/mL)
Curosurf® (poractant alfa) PorcinePhospholipids, SP-B, SP-C~30
Survanta® (beractant) BovinePhospholipids, SP-B, SP-C, DPPC, palmitic acid, tripalmitin11.0-15.5
Infasurf® (calfactant) Bovine (calf lung lavage)Phospholipids, SP-B, SP-C, cholesterolPart of the 26 mg/mL phosphatidylcholine

Note: The exact compositions can be proprietary. The values presented are based on publicly available information.

Future Directions and Conclusion

The development of artificial lung surfactants has dramatically improved outcomes for premature infants with NRDS. The field continues to evolve, with current research focused on:

  • Third-generation synthetic surfactants: These formulations incorporate synthetic peptides that mimic the function of SP-B and SP-C, with the goal of creating a completely synthetic and highly effective product.[4][5]

  • Novel delivery methods: Research is ongoing into less invasive methods of surfactant administration, such as nebulization or laryngeal mask airway delivery.[19]

  • Applications in ARDS: While surfactant therapy has shown promise in animal models of ARDS, clinical trials in adults have yielded mixed results. Further research is needed to optimize formulations and delivery strategies for this patient population.

References

  • Cattarossi, L. (2010). Surfactant administration for neonatal respiratory distress does not improve lung interstitial fluid clearance: echographic and experimental evidence.
  • DiBlasi, R. M., et al. (2024). Development of a New Dry Powder Aerosol Synthetic Lung Surfactant Product for Neonatal Respiratory Distress Syndrome (RDS)
  • DiBlasi, R. M., et al. (2024). Development of a New Dry Powder Aerosol Synthetic Lung Surfactant Product for Neonatal Respiratory Distress Syndrome (RDS) - Part II: In vivo Efficacy Testing in a Rabbit Surfactant Washout Model. Pharmaceutical Research.
  • Grasa, C., et al. (2021). Effect of surfactant on regional lung function in an experimental model of respiratory distress syndrome in rabbit. Journal of Applied Physiology.
  • Hills, B. A. (1979). A critical assessment of the Wilhelmy method in studying lung surfactants. Journal of Physiology.
  • Ikegami, M., et al. (1997). In vivo function of surfactants containing phosphatidylcholine analogs.
  • Kim, H. J., et al. (2024). Evaluating Novel SP-B and SP-C Synthetic Analogues for Pulmonary Surfactant Efficacy.
  • Kolluru, L. P., et al. (2016).
  • Lachmann, B., et al. (1980). Development of synthetic lung surfactants. Chest.
  • Lukjan, M., et al. (2024). New synthetic lung surfactant could revolutionize treatment for premature babies. American Physiological Society.
  • Notter, R. H., et al. (2005). Optical monitoring of bubble size and shape in a pulsating bubble surfactometer. Journal of Applied Physiology.
  • Oswald, M., et al. (2016). HPLC analysis as a tool for assessing targeted liposome composition.
  • Possmayer, F. (2013). Reflections on the introduction of surfactant therapy for neonates with respiratory distress. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Pérez-Gil, J. (2022). A recipe for a good clinical pulmonary surfactant. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
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  • Robertson, B., et al. (1985). Artificial surfactant in preterm rabbits with and without respiratory distress syndrome: difference of in vitro and in vivo activities.
  • Seeger, W., et al. (1993). Mixtures of synthetic peptides and dipalmitoylphosphatidylcholine as lung surfactants. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.
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Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Preventing DPPC Liposome Aggregation in Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of dipalmitoylphosphatidylcholine (DPPC) liposome aggregation during storage. Our goal is to equip you with the scientific rationale and practical protocols necessary to ensure the stability and reproducibility of your liposomal formulations.

I. Troubleshooting Guide: Immediate Solutions for DPPC Liposome Aggregation

This section is designed to provide rapid, actionable solutions to common aggregation problems encountered during the storage of DPPC liposomes.

Issue 1: My DPPC liposome suspension appears cloudy or has visible precipitates after short-term storage at 4°C.

Possible Causes & Recommended Solutions:

  • Suboptimal Cholesterol Content: The fluidity and stability of the liposome membrane are critical. Without the right amount of cholesterol, DPPC liposomes can be too rigid and prone to aggregation.

    • Solution: Incorporate cholesterol into your formulation. A widely accepted starting molar ratio is DPPC:Cholesterol of 2:1 (approximately 67:33 mol%).[1][2] This ratio strikes a balance between membrane rigidity and flexibility.[2] Experiment with ratios between 70:30 and 60:40 to find the optimal stability for your specific application.[2][3]

  • Insufficient Surface Charge: Neutral liposomes lack electrostatic repulsion and are more likely to aggregate.

    • Solution: Introduce a charged lipid into your formulation to increase the magnitude of the zeta potential. A zeta potential greater than +30 mV or less than -30 mV is generally considered to indicate a stable colloidal suspension.[4] For a negative charge, consider adding a small molar percentage (e.g., 5-10 mol%) of a lipid like 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS).

  • Inappropriate Buffer Conditions: The pH and ionic strength of your storage buffer can significantly impact liposome stability.

    • Solution: Maintain a buffer pH between 6.5 and 7.4 to minimize the hydrolysis of the ester bonds in DPPC.[5] High ionic strength buffers can screen surface charges, reducing electrostatic repulsion. If you are relying on charge stabilization, consider using a buffer with a lower ionic strength (e.g., below 150 mM NaCl).[6][7]

Issue 2: My liposome size, as measured by Dynamic Light Scattering (DLS), increases significantly over time, even at 4°C.

Possible Causes & Recommended Solutions:

  • Lack of Steric Hindrance: Even with optimal cholesterol content and surface charge, liposomes can still approach each other closely enough to aggregate over time.

    • Solution: Incorporate a PEGylated lipid into your formulation to create a "stealth" liposome.[8] Poly(ethylene glycol) (PEG) chains on the liposome surface create a steric barrier that physically prevents liposomes from getting too close and aggregating.[9][10] A common starting point is to include 5 mol% of a PEGylated lipid, such as DSPE-PEG2000.[11] The molecular weight of the PEG can also be optimized, with PEGs in the range of 1000 to 5000 Da being effective.[10]

  • Liposome Concentration is Too High: A higher concentration of liposomes increases the frequency of collisions, leading to a greater chance of aggregation.

    • Solution: If possible, store your liposomes at a lower concentration. You can always concentrate them immediately before use if your application requires it.

Issue 3: After a freeze-thaw cycle, my liposomes have aggregated and the encapsulated contents have leaked.

Possible Causes & Recommended Solutions:

  • Ice Crystal Damage: The formation of ice crystals during freezing can physically damage the liposome bilayer, leading to fusion and leakage.[12][13]

    • Solution: Use a cryoprotectant. Sugars like sucrose and trehalose are excellent choices.[13] These molecules can replace water at the lipid headgroup interface, preventing ice crystal formation and stabilizing the membrane during freezing. A common practice is to add the cryoprotectant to the external buffer before freezing. The freezing rate can also play a role; rapid freezing in liquid nitrogen often yields better results than slow freezing.[12]

II. In-Depth FAQs: Understanding the Science of DPPC Liposome Stability

This section provides a deeper dive into the scientific principles behind preventing DPPC liposome aggregation.

Q1: Why are DPPC liposomes prone to aggregation in the first place?

DPPC liposomes have a relatively high gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C.[14] When stored at 4°C, they are in the gel phase, which is a more ordered and rigid state. While this reduces the permeability of the membrane, it can also make the liposomes less deformable and more prone to aggregation upon collision. Furthermore, pure DPPC liposomes are neutral, meaning they lack the electrostatic repulsion that can keep charged particles separated in a suspension.

Q2: How exactly does cholesterol stabilize DPPC liposomes?

Cholesterol acts as a "fluidity buffer" in lipid bilayers.[15] It inserts itself between the phospholipid molecules.[16][17] At temperatures below the Tm of DPPC (i.e., during storage at 4°C), the rigid, planar structure of cholesterol disrupts the tight packing of the saturated acyl chains of DPPC.[15][18] This prevents the membrane from becoming too rigid and crystalline, thereby reducing the likelihood of aggregation.[16] At temperatures above the Tm, cholesterol restricts the movement of the acyl chains, making the membrane less fluid and less permeable.[18]

Q3: What is the mechanism of steric stabilization by PEGylated lipids?

PEGylated lipids are phospholipids that have a long, hydrophilic chain of polyethylene glycol (PEG) attached to their headgroup. When incorporated into the liposome bilayer, these PEG chains extend out from the surface into the aqueous environment. This creates a hydrated layer that acts as a physical barrier, preventing other liposomes from coming into close contact.[8][9][10] This phenomenon is known as steric hindrance.

Q4: How do I choose the right buffer for storing my DPPC liposomes?

The ideal storage buffer should have a pH that minimizes lipid hydrolysis, typically between 6.5 and 7.4.[5] The ionic strength of the buffer is also a critical consideration. If your stabilization strategy relies on surface charge, a low ionic strength buffer is preferable to maximize electrostatic repulsion. However, if you are using steric stabilization with PEGylated lipids, the ionic strength of the buffer is less critical.[10] It is also important to ensure that the buffer is sterile to prevent microbial growth.

Q5: What is the best way to store DPPC liposomes for long-term use?

For long-term storage, lyophilization (freeze-drying) is the gold standard.[19] This process removes water from the liposome suspension, preventing hydrolysis and fusion. It is crucial to use a cryoprotectant, such as sucrose or trehalose, to protect the liposomes during the freezing and drying process.[13] The lyophilized powder can then be stored at -20°C or below for extended periods. Before use, the liposomes can be reconstituted with sterile water or buffer.

III. Experimental Protocols and Characterization

Protocol 1: Preparation of Stable DPPC/Cholesterol Liposomes (2:1 molar ratio)
  • Lipid Film Hydration:

    • Dissolve DPPC and cholesterol in a 2:1 molar ratio in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[20]

  • Hydration:

    • Hydrate the lipid film with your desired aqueous buffer (pre-warmed to a temperature above the Tm of DPPC, e.g., 50-60°C).[20][21]

    • Vortex the flask to form multilamellar vesicles (MLVs). The suspension will appear milky.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform an odd number of passes (e.g., 11 or 21) through the extruder, which should also be pre-heated above the Tm of DPPC.[22]

Protocol 2: Characterization of Liposome Stability
  • Dynamic Light Scattering (DLS):

    • Use DLS to measure the mean hydrodynamic diameter and the polydispersity index (PDI) of your liposome suspension.[23][24][25][26][27]

    • An increase in the mean diameter and PDI over time is indicative of aggregation.

  • Zeta Potential Measurement:

    • Measure the zeta potential to determine the surface charge of your liposomes.[4][][29][30]

    • A high magnitude of zeta potential (positive or negative) suggests good colloidal stability due to electrostatic repulsion.[4]

IV. Visualizing Stability: Mechanisms and Workflows

Diagram 1: Mechanisms of Liposome Stabilization

G cluster_0 Unstable Liposomes cluster_1 Stabilization Strategies cluster_2 Stable Liposomes Unstable DPPC Liposomes (No Stabilizers) Aggregated Aggregated Liposomes Unstable->Aggregated Aggregation Cholesterol Incorporate Cholesterol Unstable->Cholesterol PEG Incorporate PEGylated Lipid Unstable->PEG Charge Incorporate Charged Lipid Unstable->Charge Stable_Chol Sterically Hindered & Fluidity-Buffered Liposomes Cholesterol->Stable_Chol Modulates Membrane Fluidity Stable_PEG Sterically Stabilized Liposomes PEG->Stable_PEG Creates Steric Hindrance Stable_Charge Electro-statically Stabilized Liposomes Charge->Stable_Charge Increases Electrostatic Repulsion

Caption: Strategies to prevent DPPC liposome aggregation.

Diagram 2: Experimental Workflow for Preparing and Characterizing Stable Liposomes

G Start Start: Lipid Selection (DPPC, Cholesterol, PEG-lipid) Film 1. Thin Film Hydration Start->Film Hydrate 2. Hydration with Buffer (above Tm) Film->Hydrate Extrude 3. Extrusion (Size Reduction) Hydrate->Extrude Characterize 4. Characterization Extrude->Characterize DLS DLS: Size & PDI Characterize->DLS Analyze Zeta Zeta Potential: Surface Charge Characterize->Zeta Analyze Store 5. Storage DLS->Store Zeta->Store Short_Term Short-Term: 4°C Store->Short_Term Long_Term Long-Term: Lyophilization Store->Long_Term End Stable Liposome Formulation Short_Term->End Long_Term->End

Caption: Workflow for stable liposome preparation and analysis.

V. References

  • Sterically stabilized liposomes: physical and biological properties. PubMed. Available at: [Link]

  • Sterically stabilized liposomes. PubMed. Available at: [Link]

  • Steric Stabilization of Fusogenic Liposomes by a Low-pH Sensitive PEG−Diortho Ester−Lipid Conjugate. American Chemical Society. Available at: [Link]

  • Steric stabilization of liposomes - A review. ResearchGate. Available at: [Link]

  • General preparation of liposomes using probe-tip sonication. Protocols.io. Available at: [Link]

  • Steric Stabilization of Fusogenic Liposomes by a Low-pH Sensitive PEG−Diortho Ester−Lipid Conjugate | Bioconjugate Chemistry. ACS Publications. Available at: [Link]

  • Cholesterol stabilizes hemifused phospholipid bilayer vesicles. PubMed - NIH. Available at: [Link]

  • Liposome Zeta Potential Testing. CD Formulation. Available at: [Link]

  • Liposome Zeta Potential Determination. Creative Biostructure. Available at: [Link]

  • How does cholesterol affect the structure and fluidity of lipid bilayers? Quora. Available at: [Link]

  • The Lipid Bilayer - Molecular Biology of the Cell. NCBI Bookshelf - NIH. Available at: [Link]

  • Cholesterol in the Cell Membrane | Overview, Function & Structure - Lesson. Study.com. Available at: [Link]

  • Zeta Potential: A Case Study of Cationic, Anionic, and Neutral Liposomes. nanotechnology.nist.gov. Available at: [Link]

  • Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.Net. Available at: [Link]

  • Liposomes and The Use of Zeta Potential Measurements to Study Sterically Stabilized Liposomes. AZoNano. Available at: [Link]

  • Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. NIH. Available at: [Link]

  • Cholesterol and Its Influence on Membrane Fluidity. LabXchange. Available at: [Link]

  • How to prevent liposome aggregation. Quora. Available at: [Link]

  • 〈430〉 PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. US Pharmacopeia (USP). Available at: [Link]

  • Vesicle sizing: Number distributions by dynamic light scattering. PMC - NIH. Available at: [Link]

  • Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. SciSpace. Available at: [Link]

  • Effects of cryoprotectants on phospholipid monolayers – concentration and species dependence. UPCommons. Available at: [Link]

  • Influence of cholesterol on liposome stability and on in vitro drug release. PubMed. Available at: [Link]

  • Liposomes for cryopreservation of bovine sperm | Request PDF. ResearchGate. Available at: [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI. Available at: [Link]

  • PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective | Bioconjugate Chemistry. ACS Publications. Available at: [Link]

  • Influence of cholesterol on liposome stability and on in vitro drug release. SciSpace. Available at: [Link]

  • Enhancing the preservation of liposomes: The role of cryoprotectants, lipid formulations and freezing approaches | Request PDF. ResearchGate. Available at: [Link]

  • Laboratory 4 – Liposomes. chem.rochester.edu. Available at: [Link]

  • Effect of size and pegylation of liposomes and peptide-based synthetic lipoproteins on tumor targeting. PMC - PubMed Central. Available at: [Link]

  • Maximizing the Supported Bilayer Phenomenon: Liposomes Comprised Exclusively of PEGylated Phospholipids for Enhanced Systemic and Lymphatic Delivery. NIH. Available at: [Link]

  • Effect of lipid-PEG on the properties and de-PEGylation of the hybrid... ResearchGate. Available at: [Link]

  • What is the best ratio for liposome preparation pf DPPC/DOPC/Cholesterol mixture with higher Encapsulation efficiency? (6:3:1) is fine? ResearchGate. Available at: [Link]

  • Effect of Lipid Composition on the Interaction of Liposomes with THP-1-Derived Macrophages. PubMed. Available at: [Link]

  • The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. PMC. Available at: [Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central. Available at: [Link]

  • The effect of ionic strength on liposome-buffer and 1-octanol-buffer distribution coefficients. PubMed. Available at: [Link]

  • Effect of pH and ionic strength on phospholipid nanomechanics and on deposition process onto hydrophilic surfaces measured by AFM | Request PDF. ResearchGate. Available at: [Link]

  • Influence of lipid composition and ionic strength on the physical stability of liposomes. PubMed. Available at: [Link]

  • Strategy of inferring pH sensitivity of the anionic liposomes at acidic pH. ResearchGate. Available at: [Link]

  • Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. PubMed Central. Available at: [Link]

Sources

DPPC Technical Support Center: A Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for dipalmitoylphosphatidylcholine (DPPC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of DPPC and DPPC-based formulations. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during experimentation, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide: Common Issues with DPPC Formulations

This section addresses specific problems you may encounter during your experiments with DPPC liposomes and provides actionable solutions based on scientific principles.

Issue 1: My DPPC liposomes are aggregating and precipitating over time.

Possible Cause 1: Low Surface Charge

  • Expertise & Experience: Neutral DPPC liposomes lack electrostatic repulsion, making them prone to aggregation, especially at high concentrations or in the presence of certain salts. The van der Waals forces between the vesicles can cause them to clump together and eventually precipitate out of the solution.

  • Recommended Solution:

    • Incorporate Charged Lipids: Introduce a small molar percentage (e.g., 5-10 mol%) of a charged lipid into your formulation. For a negative charge, consider using lipids like dipalmitoylphosphatidylglycerol (DPPG). This will increase the zeta potential of your liposomes, leading to greater electrostatic repulsion and improved colloidal stability.

    • Optimize pH: The pH of the buffer can influence the surface charge of the liposomes. Ensure your buffer pH is appropriate for any charged lipids you have included in your formulation.

Possible Cause 2: Storage Temperature Above the Phase Transition Temperature (Tm)

  • Expertise & Experience: DPPC has a phase transition temperature (Tm) of approximately 41°C. When stored above this temperature, the lipid bilayer is in a more fluid liquid crystalline phase, which can increase the likelihood of vesicle fusion and aggregation.

  • Recommended Solution:

    • Store at 4-8°C: Always store your DPPC liposome suspensions in a refrigerator. This keeps the liposomes in the more stable, rigid gel phase, reducing the chances of fusion and aggregation.

    • Avoid Freezing: Do not freeze aqueous liposome suspensions unless you have incorporated a cryoprotectant. The formation of ice crystals can physically damage the liposomes, leading to aggregation upon thawing.

Possible Cause 3: Inadequate Hydration

  • Expertise & Experience: If the initial lipid film is not fully hydrated, it can lead to the formation of large, unstable multilamellar vesicles (MLVs) that are more prone to aggregation.

  • Recommended Solution:

    • Hydrate Above Tm: Ensure the hydration of the DPPC film is performed with a buffer pre-heated to a temperature above the Tm of the lipid mixture (typically 50-60°C for pure DPPC).

    • Sufficient Hydration Time: Allow for adequate hydration time (e.g., 1 hour) with intermittent gentle agitation to ensure all the lipid is hydrated.

Issue 2: The encapsulated drug is leaking from my DPPC liposomes.

Possible Cause 1: High Membrane Fluidity

  • Expertise & Experience: A fluid lipid bilayer is more permeable to encapsulated molecules. For DPPC, this is a concern if the liposomes are used or stored at temperatures near or above the Tm.

  • Recommended Solution:

    • Incorporate Cholesterol: Cholesterol is a key component for modulating membrane fluidity. It inserts into the DPPC bilayer, filling the gaps between the phospholipid molecules. This increases the packing density of the lipid chains, which in turn decreases the permeability of the membrane to water-soluble molecules. A DPPC:cholesterol molar ratio of 2:1 is often cited as a stable formulation.[1]

    • Work Below Tm: Whenever possible, conduct your experiments at a temperature below the Tm of your DPPC formulation to maintain the less permeable gel phase.

Possible Cause 2: Hydrolytic Degradation

  • Expertise & Experience: The ester bonds in the DPPC molecule are susceptible to hydrolysis, which leads to the formation of lysophosphatidylcholine and free fatty acids. These degradation products can act as detergents, disrupting the integrity of the lipid bilayer and causing leakage.

  • Recommended Solution:

    • Control pH: The rate of hydrolysis is pH-dependent. For phosphatidylcholines, the minimum hydrolysis rate is observed at a pH of around 6.5.[2] Storing your liposomes in a buffer with a pH close to neutral (6.5-7.4) can help minimize hydrolysis.

    • Low-Temperature Storage: Chemical reactions, including hydrolysis, are slowed down at lower temperatures. Storing your liposomes at 4-8°C is crucial for minimizing hydrolytic degradation.

Possible Cause 3: Oxidative Degradation

  • Expertise & Experience: While DPPC is a saturated phospholipid and thus less susceptible to oxidation than unsaturated phospholipids, oxidation can still occur over long-term storage, especially if exposed to light or in the presence of metal ions. Oxidative damage can alter the structure of the lipid and compromise membrane integrity.

  • Recommended Solution:

    • Use High-Purity Lipids and Reagents: Start with high-quality DPPC and use buffers prepared with high-purity water to minimize the presence of catalytic metal ions.

    • Protect from Light: Store your DPPC powder and liposome formulations in amber vials or protected from light to prevent photo-oxidation.

    • Inert Atmosphere: For long-term storage of DPPC powder or organic solutions, storing under an inert gas like argon or nitrogen can prevent oxidation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the correct way to store DPPC powder?

A1: As a saturated lipid, DPPC powder is relatively stable. It should be stored in a tightly sealed glass container with a Teflon-lined cap at -20°C ± 4°C.[3] Before opening the container, it is crucial to allow it to warm to room temperature to prevent condensation of moisture onto the powder, which could accelerate hydrolysis.[3]

Q2: How does cholesterol improve the stability of DPPC liposomes?

A2: Cholesterol acts as a "fluidity buffer" in lipid membranes. Below the Tm of DPPC, cholesterol disrupts the tight packing of the acyl chains, increasing fluidity. Above the Tm, it restricts the movement of the acyl chains, decreasing fluidity.[4][5][6] This modulation of fluidity makes the liposomes more stable over a wider temperature range. Specifically, cholesterol increases the mechanical strength of the bilayer and reduces its permeability to encapsulated molecules.[4][5][6]

Q3: What is the phase transition temperature (Tm) of DPPC and why is it important?

A3: The main phase transition temperature (Tm) of fully hydrated DPPC is approximately 41°C.[7] Below this temperature, DPPC exists in a more ordered, rigid "gel" phase (Lβ'). Above this temperature, it transitions to a more disordered, fluid "liquid crystalline" phase (Lα). This transition is important because the physical properties of the liposome, such as permeability and stability, are significantly different in these two phases. For instance, liposomes are generally more stable and less prone to leakage when stored in the gel phase.[1]

Q4: Can I freeze my DPPC liposome suspension for long-term storage?

A4: Freezing aqueous suspensions of liposomes without a cryoprotectant is generally not recommended. The formation of ice crystals can exert mechanical stress on the liposomes, causing them to rupture or fuse upon thawing.[1] For long-term storage, lyophilization (freeze-drying) is the preferred method. This involves freezing the liposome suspension in the presence of a cryoprotectant (e.g., sucrose or trehalose) and then removing the water by sublimation under vacuum.[8][9] The cryoprotectant forms a glassy matrix that protects the liposomes during the freezing and drying process.[9]

Q5: How can I prepare unilamellar DPPC liposomes of a defined size?

A5: The thin-film hydration method followed by extrusion is a common and effective technique.[10]

  • Film Formation: Dissolve DPPC (and any other lipids like cholesterol) in an organic solvent (e.g., chloroform) in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.[10][11]

  • Hydration: Hydrate the lipid film with your aqueous buffer by adding the buffer (pre-warmed to above the lipid mixture's Tm) to the flask and agitating it. This will form multilamellar vesicles (MLVs).[10][11]

  • Extrusion: To obtain unilamellar vesicles of a specific size, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder. This process should also be carried out at a temperature above the Tm.[10]

Data Summaries and Visualizations

Table 1: Recommended Storage Conditions for DPPC and DPPC Liposomes
FormulationStorage ConditionTemperatureRationale
DPPC PowderTightly sealed glass vial, Teflon-lined cap≤ -16°CMinimizes chemical degradation. Warming to room temperature before opening prevents moisture condensation.[3]
DPPC in Organic SolventGlass vial, Teflon-lined cap, under inert gas-20°C ± 4°CPrevents oxidation and degradation. Avoid plastic containers.[3]
Aqueous DPPC Liposome Suspension (Short-term)Sterile, sealed vial, protected from light4-8°CMaintains liposomes in the stable gel phase, minimizing hydrolysis and aggregation. Do not freeze.[1][12]
Lyophilized DPPC Liposomes (Long-term)Sealed vial, desiccated, protected from light4°C or room temperatureRemoval of water prevents hydrolysis, and the cryoprotectant maintains vesicle integrity.[9][13]
Diagram 1: Chemical Degradation Pathways of DPPC

DPPC_Degradation cluster_hydrolysis Hydrolysis DPPC DPPC (Dipalmitoylphosphatidylcholine) LysoPC Lysophosphatidylcholine DPPC->LysoPC Ester Bond Cleavage (sn-1 or sn-2 position) FFA Palmitic Acid (Free Fatty Acid) DPPC->FFA Ester Bond Cleavage Oxidized_Products Oxidized DPPC Products (e.g., hydroxyl, carbonyl derivatives) DPPC->Oxidized_Products Reaction with ROS DPPC_Degradation Degradation Products LysoPC->DPPC_Degradation FFA->DPPC_Degradation Oxidized_Products->DPPC_Degradation

Caption: Chemical degradation pathways of DPPC.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
  • Lipid Film Preparation:

    • Dissolve the desired amounts of DPPC and other lipids (e.g., cholesterol) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath at a temperature below the Tm of the lipid mixture (e.g., 30-35°C).

    • Evaporate the solvent under reduced pressure to form a thin lipid film on the flask's inner surface.

    • Dry the film under a stream of nitrogen gas and then under high vacuum for at least 2 hours to remove residual solvent.[10]

  • Hydration:

    • Pre-heat the aqueous buffer (e.g., PBS, pH 7.4) to a temperature above the Tm of the lipid mixture (e.g., 50-60°C).

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by vortexing or hand-swirling until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

    • Allow the suspension to hydrate for at least 1 hour at a temperature above the Tm, with occasional gentle agitation.[10][11]

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pre-heat the extruder to the same temperature as the hydration buffer.

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[10]

    • The resulting translucent suspension contains unilamellar vesicles (LUVs) with a size distribution close to the membrane's pore size.

Protocol 2: Characterization of Liposome Size by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS measurement. The optimal concentration should be determined empirically to avoid multiple scattering effects.[14]

  • Instrument Setup:

    • Set the measurement temperature, typically at 25°C.

    • Ensure the correct solvent viscosity and refractive index are entered into the software.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.[1]

  • Data Analysis:

    • The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the liposomes. A PDI value below 0.2 generally indicates a monodisperse population.

References

  • Rieth, M. D., & Lozano, A. (2020). General preparation of liposomes using probe-tip sonication. protocols.io. [Link]

  • Tivadar, M., & Kump, A. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Plants, 10(6), 1234. [Link]

  • Zuidam, N. J., & Crommelin, D. J. (1995). Chemical hydrolysis of phospholipids. Journal of pharmaceutical sciences, 84(9), 1113–1119. [Link]

  • Crane, J. M., & Tamm, L. K. (2004). Effects of cholesterol on the structure and collapse of DPPC monolayers. Biophysical journal, 86(5), 2965–2975. [Link]

  • A-lami, M., A-khras, M. A., & H-greige, H. (2020). Effect of cholesterol vs. ergosterol on DPPC bilayer properties: insights from atomistic simulations. bioRxiv. [Link]

  • Rieth, M. D., & Lozano, A. (2020). General preparation of liposomes using probe-tip sonication. protocols.io. [Link]

  • Al-Siddig, A. B., Al-Arifi, M. N., Al-Badr, A. A., & Al-Tamimi, A. M. (2023). Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization. Molecules, 28(10), 4075. [Link]

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  • Sabatini, K., et al. (2023). Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role. Physical Chemistry Chemical Physics, 25(26), 17565-17575. [Link]

  • Song, J. Y., et al. (2020). Liposome leakage and increased cellular permeability induced by guanidine-based oligomers. Nature. [Link]

  • Chen, C., et al. (2013). Analytical techniques for single-liposome characterization. ResearchGate. [Link]

  • Gąsior, D., & Szterk, A. (2023). Assessment of DPPC Liposome Disruption by Embedded Tocopheryl Malonate. MDPI. [Link]

  • Waterman, K. C. (2021). Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging. PMC. [Link]

  • Di Tizio, V., et al. (2023). Freeze Drying of Polymer Nanoparticles and Liposomes Exploiting Different Saccharide-Based Approaches. Pharmaceutics, 15(2), 464. [Link]

  • Grit, M., Underberg, W. J., & Crommelin, D. J. (1993). Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions. PubMed. [Link]

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Navigating the Nuances of DPPC Vesicle Formation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the hydration of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) films for vesicle formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of preparing high-quality DPPC vesicles using the thin-film hydration method. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and achieve consistent, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the hydration of a DPPC film?

A1: The single most critical parameter is temperature . The hydration of the DPPC film must be conducted at a temperature above its main phase transition temperature (T_m), which is approximately 41°C.[1][2] Below this temperature, DPPC exists in a rigid gel phase, which hydrates poorly and inefficiently, leading to the formation of large, multilamellar aggregates instead of well-defined vesicles. Above the T_m, the lipid is in a more fluid liquid crystalline phase, allowing for the efficient intercalation of the aqueous buffer between the lipid bilayers and the subsequent formation of vesicles.

Q2: How does the choice of hydration buffer affect vesicle formation?

A2: The composition of the hydration buffer, including its ionic strength and pH, can significantly influence the properties of the resulting DPPC vesicles.[3] For instance, the presence of divalent cations like Ca²⁺ can affect vesicle fusion and stability.[4] The pH of the buffer can influence the surface charge of the vesicles, which in turn affects their aggregation and interaction with other molecules.[3] It is crucial to select a buffer that is compatible with your downstream application and to maintain consistency across experiments.

Q3: My DPPC film is not hydrating properly and is detaching from the flask. What could be the cause?

A3: This issue, often termed "peeling," typically arises from a non-uniform or overly thick lipid film. If the lipid film is not evenly distributed across the surface of the round-bottom flask, the hydration process will be uneven. Thick patches of lipid hydrate more slowly on the surface, and the mechanical stress during agitation can cause them to detach. To avoid this, ensure a thin, even film is formed by slowly rotating the flask during the solvent evaporation step.

Q4: What is the purpose of the annealing or aging step after hydration?

A4: Annealing, which involves incubating the vesicle suspension at a temperature above the T_m for a period (typically 30-60 minutes) after the initial hydration, helps to stabilize the vesicle structure. This process allows for the reorganization of the lipid bilayers, leading to a reduction in structural defects and a more uniform size distribution.

Troubleshooting Guide

This section provides solutions to common problems encountered during DPPC vesicle formation via thin-film hydration.

Problem 1: Low Vesicle Yield or Incomplete Hydration

Symptoms: A significant amount of the lipid film remains on the flask after hydration, or the resulting suspension is clear with very few visible vesicles.

Causality: This is often due to hydration below the T_m of DPPC or the formation of a thick, non-uniform lipid film.

Solutions:

  • Verify Hydration Temperature: Ensure your water bath or heating block is accurately calibrated and maintained at a temperature between 50-60°C throughout the hydration process.[1]

  • Optimize Film Formation:

    • Use a rotary evaporator to create a thin, even lipid film.

    • If a rotary evaporator is unavailable, manually rotate the flask slowly in a warm water bath to ensure the lipid solution coats a large surface area as the solvent evaporates.

  • Increase Hydration Time: For stubborn films, extending the hydration time to 2-3 hours with gentle agitation can improve the yield.

Problem 2: Heterogeneous Vesicle Size Distribution (Polydispersity)

Symptoms: Dynamic light scattering (DLS) analysis shows a high polydispersity index (PDI), or electron microscopy reveals vesicles of widely varying sizes.

Causality: This can result from incomplete hydration, the presence of multilamellar vesicles (MLVs), or vesicle aggregation.

Solutions:

  • Post-Hydration Sonication: Use a bath or probe sonicator to break down large MLVs into smaller, unilamellar vesicles (SUVs).[5][6] Care must be taken to avoid overheating, which can degrade the lipids.

  • Extrusion: For a more defined and uniform vesicle size, pass the vesicle suspension through polycarbonate membranes with a specific pore size using a mini-extruder.[7] This is the most reliable method for producing monodisperse vesicle populations.

  • Control Cooling Rate: After hydration, a slow and controlled cooling rate can prevent the aggregation of vesicles that can occur when the sample is rapidly cooled below its T_m.[1][8]

Problem 3: Formation of Large Aggregates

Symptoms: The vesicle suspension appears cloudy or contains visible precipitates.

Causality: Aggregation can be caused by several factors, including improper buffer conditions (ionic strength, pH), cooling the sample too quickly, or high lipid concentrations.[1][8]

Solutions:

  • Optimize Buffer Conditions:

    • If not constrained by your application, consider using a buffer with a lower ionic strength.

    • Ensure the pH of the buffer is appropriate for maintaining a slight surface charge on the vesicles, which can induce electrostatic repulsion and prevent aggregation.[9]

  • Controlled Cooling: Allow the vesicle suspension to cool to room temperature slowly and undisturbed.

  • Adjust Lipid Concentration: High lipid concentrations can promote aggregation. If aggregation is a persistent issue, try reducing the initial lipid concentration.

Experimental Protocols

Protocol 1: Thin-Film Hydration for DPPC Vesicle Formation

Materials:

  • DPPC powder

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)[10]

  • Hydration buffer of choice (e.g., phosphate-buffered saline, Tris buffer)

  • Round-bottom flask

  • Rotary evaporator (or manual rotation in a warm water bath)

  • Water bath or heating block

Methodology:

  • Lipid Dissolution: Dissolve the desired amount of DPPC in the organic solvent in the round-bottom flask.

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature slightly above the boiling point of the solvent.

    • Rotate the flask to create a thin, uniform lipid film on the inner surface as the solvent evaporates.

    • Continue evaporation under high vacuum for at least 1-2 hours to remove any residual solvent.[11]

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the T_m of DPPC (e.g., 50-60°C).

    • Add the pre-heated buffer to the flask containing the dry lipid film.

    • Incubate the flask in a water bath at the same temperature for 1-2 hours with gentle agitation (e.g., occasional swirling or slow rotation).

  • Annealing:

    • After the initial hydration, let the vesicle suspension stand in the warm water bath for an additional 30-60 minutes without agitation.

  • Cooling:

    • Remove the flask from the water bath and allow it to cool to room temperature slowly on the benchtop.

Visualizing the Process

Workflow for DPPC Vesicle Formation

G cluster_0 Film Preparation cluster_1 Vesicle Formation cluster_2 Post-Processing (Optional) dissolve 1. Dissolve DPPC in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film (High Vacuum) evaporate->dry hydrate 4. Hydrate Film (> T_m) dry->hydrate anneal 5. Anneal (Stabilize) hydrate->anneal cool 6. Cool Slowly anneal->cool sonicate Sonication (Size Reduction) cool->sonicate extrude Extrusion (Uniform Size) cool->extrude

Caption: Workflow of DPPC vesicle formation by thin-film hydration.

Critical Temperature Relationship

G cluster_0 gel Gel Phase Tm T_m (~41°C) gel->Tm Hydration Inefficient fluid Fluid Phase Tm->fluid Efficient Hydration

Caption: Importance of temperature relative to DPPC's T_m.

Quantitative Data Summary

ParameterRecommended Range/ValueRationalePotential Issues if Deviated
Hydration Temperature 50-60°CEnsures DPPC is in the fluid phase for efficient hydration.[1]Incomplete hydration, low yield, large aggregates.
DPPC T_m ~41°CThe physical transition point from gel to fluid phase.[2]Hydrating below this temperature leads to poor vesicle formation.
Cooling Rate Slow, passive coolingMinimizes the risk of vesicle aggregation.[1]Rapid cooling can induce aggregation and increase polydispersity.
Residual Solvent < 1%Organic solvents can disrupt bilayer integrity and affect vesicle properties.Altered membrane fluidity, potential cytotoxicity in biological applications.

References

  • Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. PubMed Central. [Link]

  • Formation of Supported Lipid Bilayers by Vesicle Fusion: Effect of Deposition Temperature. Langmuir. [Link]

  • Formation of supported bilayers by vesicle fusion of gel phase DPPC... ResearchGate. [Link]

  • Optimizing the Formation of Supported Lipid Bilayers from Bicellar Mixtures. Langmuir. [Link]

  • (PDF) EXPRESS: Hydration Shells of DPPC Liposomes from the Point of View of Terahertz Time-Domain Spectroscopy. ResearchGate. [Link]

  • Preparation of Thin Films Containing Modified Hydroxyapatite Particles and Phospholipids (DPPC) for Improved Properties of Biomaterials. MDPI. [Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central. [Link]

  • Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. PMC. [Link]

  • Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. MDPI. [Link]

  • What is the best ratio for liposome preparation pf DPPC/DOPC/Cholesterol mixture with higher Encapsulation efficiency? (6:3:1) is fine? ResearchGate. [Link]

  • Variation of thermal conductivity of DPPC lipid bilayer membranes around the phase transition temperature. Journal of The Royal Society Interface. [Link]

  • Hydration Shells of DPPC Liposomes from the Point of View of Terahertz Time-Domain Spectroscopy. PubMed. [Link]

  • Can anyone give me tips for obtaining a supported lipid bilayers on glass surfaces? ResearchGate. [Link]

  • Preparation of Oriented, Fully Hydrated Lipid Samples for Structure Determination Using X-Ray Scattering. Springer Link. [Link]

  • Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization. MDPI. [Link]

  • Effect of simulation temperature on phospholipid bilayer–vesicle transition studied by coarse-grained molecular dynamics simulations. Soft Matter. [Link]

  • Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes. Taylor & Francis Online. [Link]

  • Assessment of DPPC Liposome Disruption by Embedded Tocopheryl Malonate. MDPI. [Link]

  • Kamat Lab Thin Film Hydration Protocol. protocols.io. [Link]

  • Rapid and Facile Preparation of Giant Vesicles by the Droplet Transfer Method for Artificial Cell Construction. PMC. [Link]

  • Lipid Vesicle Aggregation Induced by Cooling. PMC. [Link]

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Technical Support Center: Enhancing Drug Encapsulation in DPPC Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DPPC liposome formulation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of encapsulating therapeutic agents within Dipalmitoylphosphatidylcholine (DPPC) liposomes. Our goal is to move beyond simple protocols and provide a deeper understanding of the physicochemical principles that govern encapsulation efficiency (EE%). By understanding the causality behind each experimental choice, you can effectively troubleshoot issues and optimize your formulations for maximum therapeutic potential.

Section 1: Foundational Concepts - Core FAQs

Before diving into troubleshooting, let's establish a firm understanding of the key concepts.

Q1: What is Encapsulation Efficiency (EE%) and why is it critical?

Encapsulation Efficiency is the percentage of the total initial drug that is successfully entrapped within the liposomes.[] It's a critical quality attribute for any liposomal formulation for several reasons:

  • Therapeutic Efficacy: A high EE% ensures that a sufficient quantity of the drug is delivered to the target site, maximizing the therapeutic effect.

  • Dosage Accuracy: It allows for accurate and reproducible dosing. Low and variable EE% can lead to under-dosing or inconsistent clinical outcomes.

  • Economic Viability: High EE% minimizes the waste of expensive active pharmaceutical ingredients (APIs), which is crucial for scalable and cost-effective manufacturing.[2]

  • Safety: It reduces the concentration of free, unencapsulated drug in circulation, which can mitigate systemic toxicity and side effects.[3]

Q2: What are the fundamental differences between Passive and Active drug loading?

The loading method is arguably the most significant factor determining the final EE%. The choice depends primarily on the physicochemical properties of your drug.[4][5]

  • Passive Loading: In this method, the drug is encapsulated during the formation of the liposomes.[4]

    • Hydrophilic Drugs: These are entrapped in the aqueous core of the liposome as the lipid bilayer self-assembles during hydration.[6] The EE% is often low as it is limited by the captured aqueous volume.

    • Lipophilic (Hydrophobic) Drugs: These are incorporated into the lipid bilayer itself as they are co-dissolved with the lipids in an organic solvent prior to film formation.[7]

  • Active (or Remote) Loading: This is a more sophisticated technique used for drugs that can be ionized (weak acids or bases). It involves loading the drug into pre-formed liposomes by creating a chemical gradient across the liposome membrane, most commonly a pH or ion gradient.[3][5][8] The uncharged form of the drug diffuses across the membrane and becomes charged (protonated) in the acidic interior, trapping it inside.[9] This method can achieve extremely high EE% (often >90%).[10][11]

G cluster_legend Legend k1 Decision k2 Process/Method k3 Outcome start Start: Select Drug Loading Strategy drug_prop Is the drug ionizable (weak acid/base)? start->drug_prop drug_sol Is the drug hydrophobic? drug_prop->drug_sol No active_load Use Active (Remote) Loading (e.g., pH Gradient) drug_prop->active_load Yes passive_lipo Use Passive Loading (Incorporate into Bilayer) drug_sol->passive_lipo Yes passive_hydro Use Passive Loading (Encapsulate in Aqueous Core) drug_sol->passive_hydro No (Hydrophilic) high_ee High EE% (>90%) Excellent Retention active_load->high_ee mod_ee Moderate to High EE% Dependent on Partitioning passive_lipo->mod_ee low_ee Low EE% (<15%) Limited by Trapped Volume passive_hydro->low_ee

Section 2: Troubleshooting Guide - Common Encapsulation Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q2.1: My EE% for a hydrophilic drug is extremely low (<10%) using the thin-film hydration method. What's wrong?

This is a common challenge with passive loading of water-soluble compounds. The issue stems from the small aqueous volume that is entrapped during vesicle formation. Here’s a breakdown of causes and solutions.

G problem Problem: Low EE% for Hydrophilic Drug Multiple factors can limit the entrapment of water-soluble molecules during liposome formation. cause1 {Cause 1: Low Lipid Concentration|Insufficient lipid material leads to fewer liposomes and a smaller total internal volume to trap the drug.[12]} problem->cause1 cause2 {Cause 2: Inefficient Hydration|A poorly formed lipid film or hydration below the lipid's phase transition temperature (Tm) results in incomplete vesicle formation.} problem->cause2 cause3 {Cause 3: Drug Leakage During Sizing|High-energy processes like probe sonication can disrupt vesicle membranes, causing the entrapped drug to leak out.[13]} problem->cause3 cause4 {Cause 4: Inherent Method Limitation|Passive loading is fundamentally limited by the volume of drug solution entrapped, which is often small.} problem->cause4 solution1 {Solution 1: Increase Lipid Concentration|Increasing the initial lipid concentration generally leads to a higher encapsulation efficiency for hydrophilic drugs.[12]} cause1->solution1 solution2 {Solution 2: Optimize Hydration Step|Ensure a thin, uniform lipid film is formed. Hydrate with the drug solution at a temperature above DPPC's Tm (~41°C) to ensure lipids are in the fluid phase and can form vesicles correctly.} cause2->solution2 solution3 {Solution 3: Use a Gentler Sizing Method|Switch from probe sonication to bath sonication or, preferably, extrusion. Extrusion through polycarbonate membranes provides uniform sizing with lower risk of drug leakage.[13][14]} cause3->solution3 solution4 {Solution 4: Switch to Active Loading|If your drug is ionizable, use a pH-gradient remote loading method. This is the most effective way to achieve high EE% for suitable molecules.[9][15]} cause4->solution4

Q2.2: The encapsulated drug is leaking out of my DPPC liposomes during storage. How can I improve retention?

Drug leakage points to a problem with membrane stability and permeability. For DPPC liposomes, this is often related to the formulation's lipid composition and storage conditions.

Primary Cause: High Membrane Fluidity and Permeability

The DPPC bilayer, especially without stabilizers, can be permeable to small molecules.

Solution: Incorporate Cholesterol

Cholesterol is the most critical additive for enhancing the stability of DPPC liposomes.[12] It inserts into the lipid bilayer and has a "membrane condensing" effect.

  • Mechanism of Action: Cholesterol fills the gaps between phospholipid molecules, increasing the packing density and mechanical rigidity of the bilayer.[13] This reduces the membrane's permeability and minimizes drug leakage.

  • Recommended Ratio: A DPPC:Cholesterol molar ratio of 70:30 or 2:1 is often cited as an optimal balance between stability and encapsulation capacity.[12][14] While increasing cholesterol enhances stability, excessive amounts (e.g., 50%) can sometimes reduce the space available for bilayer-associated drugs, thereby decreasing EE%.[13]

Secondary Cause: Improper Storage Temperature

  • Mechanism of Action: DPPC has a phase transition temperature (Tm) of approximately 41°C. Storing liposomes near or above this temperature will keep the membrane in a highly fluid, more permeable state, accelerating drug leakage.

  • Recommended Storage: Always store DPPC liposome formulations in the refrigerator at 4-8°C, well below the Tm, to maintain the bilayer in a more ordered gel state.[15]

Q2.3: I'm trying to encapsulate a hydrophobic drug, but the EE% is inconsistent. What factors should I investigate?

For hydrophobic drugs that partition into the bilayer, consistency issues often arise from the initial steps of lipid film formation.

Troubleshooting Checklist:

  • Solubility in Organic Solvent: Confirm that your drug, DPPC, and cholesterol are all fully dissolved and miscible in the chosen organic solvent (e.g., chloroform/methanol mixture). Any precipitation at this stage will lead to a non-homogenous lipid film and poor, inconsistent encapsulation.[16]

  • Lipid Film Quality: The goal is a thin, uniform film on the wall of the round-bottom flask. A thick or patchy film will not hydrate evenly, leading to variable liposome formation.[17]

    • Solution: Use a rotary evaporator and rotate the flask at a sufficient speed. Ensure the vacuum is applied slowly to prevent "bumping" of the solvent.

  • Drug-to-Lipid Ratio: There is a saturation limit for how much drug the bilayer can accommodate. Overloading the formulation can cause the drug to be excluded from the bilayer or even disrupt liposome formation entirely.

    • Solution: Perform a ratio optimization study. Prepare several formulations with varying drug-to-lipid molar ratios to find the optimal loading capacity.

Section 3: Key Methodologies & Protocols

Here we provide detailed, step-by-step protocols for the most common and effective loading techniques.

Protocol 1: Thin-Film Hydration for Passive Loading

This is the most common method for preparing liposomes and is suitable for both hydrophilic and hydrophobic drugs via passive loading.[7][18]

Materials:

  • DPPC and Cholesterol

  • Drug (API)

  • Organic Solvent (e.g., Chloroform:Methanol 2:1 v/v)

  • Aqueous Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS pH 7.4)

  • Round-bottom flask, Rotary evaporator, Water bath, Extruder with polycarbonate membranes.

Step-by-Step Procedure:

  • Lipid Dissolution: Accurately weigh and dissolve DPPC, cholesterol, and your drug (if hydrophobic) in the organic solvent in the round-bottom flask. Swirl gently to ensure complete dissolution.

  • Film Formation: Connect the flask to a rotary evaporator. Submerge the flask in a water bath set to a temperature slightly above the boiling point of the solvent but below the Tm of the lipid (e.g., 35-40°C). Reduce the pressure and rotate the flask to evaporate the solvent, leaving a thin, dry lipid film on the inner surface.[17]

  • Drying: Continue evaporation under high vacuum for at least 1-2 hours (or overnight) to remove all residual organic solvent, which can be toxic and affect membrane integrity.

  • Hydration: Add the aqueous hydration buffer to the flask. If your drug is hydrophilic, it should be dissolved in this buffer.

  • Vesicle Formation: Secure the flask to the rotary evaporator (with the vacuum off) and rotate it in a water bath set to a temperature above the DPPC's Tm (e.g., 50-60°C). Agitate for 1-2 hours. The lipid film will peel off the glass and self-assemble into multilamellar vesicles (MLVs).[7]

  • Sizing (Extrusion): To obtain unilamellar vesicles (LUVs) of a defined size, load the MLV suspension into an extruder pre-heated to the same temperature (50-60°C). Pass the suspension back and forth through polycarbonate membranes (e.g., 100 nm pore size) for an odd number of passes (e.g., 11-21 times).[19]

  • Purification: Remove the unencapsulated drug by dialysis, size exclusion chromatography (e.g., Sephadex G-50 column), or centrifugation.

Protocol 2: Remote Loading via a Transmembrane pH Gradient

This active loading method is highly effective for weakly basic drugs like doxorubicin.[10][11][20] The principle is to create liposomes with an acidic interior and then add the drug to the external, neutral buffer.

Materials:

  • Pre-formed, sized liposomes (prepared via Protocol 1, but hydrated with an acidic buffer like 300 mM citrate buffer, pH 4.0).

  • External Buffer (e.g., HEPES-buffered saline, HBS pH 7.5).

  • Drug solution.

Step-by-Step Procedure:

  • Prepare Blank Liposomes: Follow steps 1-6 from Protocol 1, but use an acidic buffer (e.g., 300 mM citrate, pH 4.0) for the hydration step.

  • Establish pH Gradient: Remove the external acidic buffer and create the pH gradient. This is typically done by running the liposome suspension through a size exclusion column pre-equilibrated with the neutral external buffer (e.g., HBS, pH 7.5). This replaces the external buffer while retaining the acidic buffer inside the liposomes.

  • Drug Loading: Heat the blank liposomes to a temperature above the lipid Tm (e.g., 60°C). Add the drug solution to the external buffer and incubate for 10-30 minutes. The uncharged drug will cross the bilayer, become protonated and trapped in the acidic core.

  • Purification: Cool the suspension to room temperature and remove any remaining unencapsulated drug using size exclusion chromatography as described before.

Section 4: Advanced FAQs
Q4.1: How do different preparation methods like Ethanol Injection compare to Thin-Film Hydration?
  • Ethanol Injection: In this method, an ethanolic solution of lipids is rapidly injected into a stirred aqueous phase.[16][21] Liposomes form spontaneously as the ethanol diffuses and the lipids precipitate.[22]

    • Advantages: It is a very rapid method and can produce small unilamellar vesicles (SUVs) directly, sometimes without needing an extrusion step.[23]

    • Disadvantages: The final formulation will contain residual ethanol that must be removed (e.g., by dialysis), and the EE% can sometimes be lower than optimized thin-film methods because the drug and lipids are in a more dilute environment during formation.[16][23]

Q4.2: What is the impact of lipid choice beyond DPPC? Can I use other lipids to improve EE%?

While this guide focuses on DPPC, the principles are broadly applicable. The choice of phospholipid can significantly impact EE%.

  • Chain Length and Saturation: Lipids with longer, saturated acyl chains (like DSPC, Tm = 55°C) create more rigid, less permeable membranes than DPPC (C16:0).[24] This can improve drug retention. Conversely, lipids with shorter chains (like DMPC, Tm = 23°C) or unsaturated chains (like DOPC) create more fluid membranes, which may be beneficial for other reasons but could lead to lower retention.[25]

  • Charged Lipids: Including a small molar percentage (5-10%) of a charged lipid like DPPG (dipalmitoylphosphatidylglycerol, negative charge) can be beneficial. The electrostatic repulsion between vesicles can prevent aggregation, improving formulation stability.[15][26] For certain drugs, an opposite charge on the lipid can improve EE% through electrostatic interactions.

Table 1: Summary of Key Parameters and Their Impact on Encapsulation Efficiency
ParameterEffect on EE% for Hydrophilic Drugs (Passive)Effect on EE% for Lipophilic Drugs (Passive)Causal Explanation
Lipid Concentration Increases Generally Neutral/Slight IncreaseHigher lipid concentration leads to a greater number of vesicles and a larger total entrapped aqueous volume.[27]
Cholesterol Content Decreases Can Decrease Cholesterol increases membrane rigidity, which reduces the entrapped volume. For lipophilic drugs, it competes for space within the bilayer.[13][28]
Hydration Temperature Increases (if below Tm) Increases (if below Tm) Hydration must occur above the lipid's Tm (~41°C for DPPC) to ensure the bilayer is in a fluid state and can properly self-assemble into vesicles.
pH Gradient (Active) Dramatically Increases (for ionizable drugs)Not ApplicableAn ion gradient acts as a driving force, actively pumping and trapping the drug inside the liposome, achieving very high internal concentrations.[9][29]
Sizing Method Extrusion > Sonication [19]Extrusion > Sonication Extrusion is a lower-energy method that is less likely to cause transient holes in the bilayer, thus minimizing drug leakage during size reduction.[19]
References
  • Tagami, T., et al. (2015). Effective Remote Loading of Doxorubicin into DPPC/Poloxamer 188 Hybrid Liposome to Retain Thermosensitive Property. Journal of Pharmaceutical Sciences, 104(11), 3824-32. [Link]

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  • Ashley, G. W., et al. (2011). Remote loading of preencapsulated drugs into stealth liposomes. Proceedings of the National Academy of Sciences, 108(44), 18031-18036. [Link]

  • Lüddecke, E., et al. (2021). How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes. Pharmaceutics, 13(5), 692. [Link]

  • Sharma, A., & Sharma, U. S. (1997). Factors affecting microencapsulation of drugs in liposomes. Journal of Microencapsulation, 14(6), 757-76. [Link]

  • Grimaldi, N., et al. (2023). Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes. Pharmaceutics, 15(9), 2235. [Link]

  • ResearchGate. (n.d.). Liposome preparation via ethanol injection method. ResearchGate. [Link]

  • Du, G., & Sun, X. (2023). Ethanol Injection Method for Liposome Preparation. Methods in Molecular Biology, 2622, 65-70. [Link]

  • Zhang, H. (2017). Preparation and Characterization of Drug Liposomes by pH-Gradient Method. Methods in Molecular Biology, 1522, 49-57. [Link]

  • Kulkarni, P. R., et al. (2023). Factors Affecting Response Variables with Emphasis on Drug Release and Loading for Optimization of Drug-Loaded Liposomes. Preprints.org. [Link]

  • Unchained Labs. (2025). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Unchained Labs. [Link]

  • Laouini, A., et al. (2012). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Journal of Liposome Research, 22(4), 287-296. [Link]

  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. CD Formulation. [Link]

  • Tiron, C. E. (2018). Passive and Active Loading of Liposomes for Localized Drug Delivery. ScholarWorks. [Link]

  • Cazzolla, A., et al. (2024). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. PLOS ONE, 19(4), e0300467. [Link]

  • Boman, N. L., et al. (1998). Influence of pH gradients on the transbilayer transport of drugs, lipids, peptides and metal ions into large unilamellar vesicles. Journal of Liposome Research, 8(3), 271-292. [Link]

  • Fenske, D. B., & Cullis, P. R. (2011). Active methods of drug loading into liposomes: recent strategies for stable drug entrapment and increased in vivo activity. Expert Opinion on Drug Delivery, 8(5), 587-601. [Link]

  • Fenske, D. B., & Cullis, P. R. (2000). Encapsulation of Drugs Within Liposomes by pH-Gradient Techniques. NanoMedicines Research Group. [Link]

  • Wang, T., et al. (2020). Nanobowl-Supported Liposomes Improve Drug Loading and Delivery. Nano Letters, 20(6), 4147-4154. [Link]

  • Szilasi, M., et al. (2020). Optimization of Liposomal Lipid Composition for a New, Reactive Sulfur Donor, and In Vivo Efficacy Studies on Mice to Antagonize Cyanide Intoxication. Pharmaceutics, 12(10), 963. [Link]

  • ResearchGate. (n.d.). TEM image of liposome prepared from DPPC-MPPCB-cap-DPPE, encapsulating... ResearchGate. [Link]

  • Ionescu, C., et al. (2013). PHYSICOCHEMICAL INVESTIGATION OF LOW SOLUBLE BIOCOMPOUNDS ENTRAPPED IN LIPID CARRIERS. Farmacia Journal, 61(1), 182-191. [Link]

  • ResearchGate. (n.d.). Optimization and troubleshooting, limitations, future opportunities for improvement in liposomes drug delivery technologies. ResearchGate. [Link]

  • Dara, T., et al. (2022). What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review. Journal of Clinical Medicine, 11(21), 6379. [Link]

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Technical Support Center: Troubleshooting Inconsistent Results in DPPC Monolayer Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dipalmitoylphosphatidylcholine (DPPC) monolayer experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with DPPC monolayers and to troubleshoot common issues that can lead to inconsistent and unreliable data. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to conduct robust and reproducible experiments.

Troubleshooting Guide: Question & Answer

This section addresses specific problems you might encounter during your DPPC monolayer experiments.

Issue 1: My surface pressure-area (π-A) isotherm is not reproducible. The shape and position of the curve vary between experiments.

This is a common and frustrating issue that can stem from several sources. Let's break down the potential culprits.

Question: I've run multiple DPPC monolayer experiments, and my isotherms are all over the place. What's the most likely cause?

Answer: The most frequent cause of isotherm variability is contamination. Even trace amounts of impurities can significantly alter the behavior of the monolayer.[1][2] Contaminants can originate from the subphase, the glassware, the syringe used for spreading, or even the laboratory environment.[2]

Troubleshooting Steps:

  • Rigorous Cleaning Protocol: Implement a stringent cleaning procedure for your Langmuir trough, barriers, and Wilhelmy plate.

    • Trough and Barriers: These are typically made of Teflon® and Delrin®, respectively.[3] Clean them with a sequence of high-purity solvents like ethanol and chloroform (use chloroform only on Teflon® components).[3][4] Follow this with extensive rinsing with ultrapure water (resistivity >18 MΩ·cm).[5] Some protocols also recommend using a detergent solution like Decon-90, but ensure it is thoroughly rinsed off to avoid introducing surfactants.[4][6]

    • Wilhelmy Plate: A platinum Wilhelmy plate should be cleaned by flaming it with a Bunsen burner until it glows red-hot to burn off any organic residues.[3][6] For paper plates, always use a fresh one for each experiment.[6]

  • Subphase Purity: Use freshly prepared ultrapure water for your subphase.[5] Storing water, even in borosilicate glass, can lead to leaching of ions that can affect the monolayer.[4] If using a buffer, ensure all components are of the highest purity. The composition of the subphase, including the presence of ions, can significantly impact the isotherm.[7]

  • Spreading Solvent: Use a high-purity, volatile solvent like chloroform to dissolve your DPPC.[5] Ensure the solvent is fresh, as older solvents can form radicals that may degrade the lipid.[4]

  • Cleanliness Check: Before spreading your monolayer, perform a "zero compression" or "blank" isotherm. Compress the barriers on the clean subphase. The surface pressure should remain at or very close to zero throughout the compression.[6] If you see a rise in pressure, your system is still contaminated.

Question: My lab is clean, and I follow a strict cleaning protocol, but my isotherms are still inconsistent. What else could be wrong?

Answer: Beyond contamination, several other experimental parameters must be precisely controlled.

Key Parameters for Consistency:

ParameterRecommended PracticeRationale
Temperature Maintain a constant and uniform subphase temperature (±0.1°C).[8]DPPC phase behavior is highly temperature-dependent.[9][10] Inconsistent temperature will lead to shifts in the phase transition pressures and areas.[11]
Compression Rate Use a slow and consistent compression speed (e.g., 5-10 cm²/min).[5]A fast compression rate can create kinetic artifacts and may not allow the monolayer to reach equilibrium at each point, leading to a distorted isotherm.[12]
Spreading Technique Use a microsyringe to deposit small droplets of the DPPC solution onto the subphase surface.[1] Allow sufficient time (e.g., 10-20 minutes) for the solvent to evaporate completely before starting compression.[7][13]Incomplete solvent evaporation will plasticize the monolayer and alter its properties. Uneven spreading can lead to a heterogeneous monolayer.
Wilhelmy Plate Position Ensure the Wilhelmy plate is properly wetted and positioned at the air-water interface.An improperly positioned plate will give inaccurate surface pressure readings.
Issue 2: The liquid-expanded (LE) to liquid-condensed (LC) phase transition plateau is poorly defined or absent.

The LE-LC phase transition is a hallmark of DPPC isotherms and its appearance is sensitive to experimental conditions.

Question: I'm expecting to see a distinct plateau in my DPPC isotherm around 5-10 mN/m, but it's either a gentle slope or not there at all. Why is this happening?

Answer: The appearance of the LE-LC phase transition plateau is highly dependent on temperature.

  • Temperature Effects: The LE-LC phase transition in DPPC monolayers is only observed within a specific temperature range. Below the triple-point temperature (around 17.5°C), the monolayer transitions directly from a gaseous to a condensed phase.[9] Above the critical temperature (around 44.1°C), the distinction between the LE and LC phases disappears.[9] For clear observation of the plateau, experiments are often conducted between 20°C and 30°C.[10]

  • Subphase Composition: The presence of salts or other molecules in the subphase can interact with the DPPC headgroups, altering the phase behavior and potentially making the phase transition less distinct.[7]

  • Purity of DPPC: Impurities in the DPPC sample can also broaden or obscure the phase transition.

Experimental Workflow for Optimizing Isotherm Quality:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Clean Thoroughly Clean Trough, Barriers, and Plate Subphase Prepare Fresh, High-Purity Subphase Clean->Subphase DPPC_Sol Prepare Fresh DPPC Spreading Solution Subphase->DPPC_Sol Blank Run Blank Isotherm (Cleanliness Check) DPPC_Sol->Blank Spread Spread DPPC Monolayer Blank->Spread Evap Allow Solvent Evaporation (10-20 min) Spread->Evap Compress Compress at a Slow, Constant Rate Evap->Compress Isotherm Record π-A Isotherm Compress->Isotherm Reproduce Repeat Experiment for Reproducibility Isotherm->Reproduce

Caption: A typical workflow for obtaining a reproducible DPPC isotherm.

Issue 3: My monolayer is unstable and collapses at a low surface pressure.

Monolayer stability is crucial for many applications, and premature collapse indicates a problem.

Question: My DPPC monolayer collapses well below the expected ~50-60 mN/m. What could be causing this instability?

Answer: Premature collapse can be due to several factors, including the purity of the lipid, the presence of contaminants, or inappropriate experimental conditions.

  • Lipid Purity: Ensure your DPPC is of high purity (>99%).[5] Impurities can disrupt the packing of the lipid molecules, leading to a less stable monolayer.[14]

  • Contamination: As with isotherm reproducibility, contaminants can create defects in the monolayer, causing it to collapse at lower surface pressures.

  • Subphase pH and Ionic Strength: The pH and ionic strength of the subphase can influence the interactions between the DPPC headgroups and affect monolayer stability. For instance, certain ions can screen the electrostatic repulsion between headgroups, allowing for tighter packing and potentially a more stable monolayer.

  • Temperature: At higher temperatures, the increased kinetic energy of the molecules can lead to a less stable monolayer that collapses at a lower surface pressure.[11]

Logical Relationship of Factors Affecting Monolayer Stability:

G cluster_inputs Experimental Inputs cluster_properties Monolayer Properties cluster_output Observed Outcome Purity DPPC Purity Packing Molecular Packing Purity->Packing Subphase Subphase (pH, Ions, Purity) Interactions Intermolecular Interactions Subphase->Interactions Temp Temperature Temp->Packing Temp->Interactions Rate Compression Rate Rate->Packing Stability Monolayer Stability (Collapse Pressure) Packing->Stability Interactions->Stability

Caption: Interplay of factors determining DPPC monolayer stability.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for spreading DPPC?

A1: Chloroform is a commonly used and effective solvent for DPPC due to its high volatility and ability to dissolve the lipid well.[5] A mixture of chloroform and methanol is also frequently used. The key is to use a high-purity solvent that evaporates completely without leaving any residue.[4]

Q2: How long should I wait for the solvent to evaporate before starting my experiment?

A2: A waiting time of 10-20 minutes is generally recommended to ensure complete evaporation of the solvent.[7][13] This allows the DPPC molecules to spread and equilibrate at the air-water interface.

Q3: What is a typical compression speed for a DPPC isotherm?

A3: A slow compression speed, typically in the range of 5-10 cm²/min, is advisable to allow the monolayer to remain in a state of near-thermodynamic equilibrium during compression.[5]

Q4: How does temperature affect the DPPC isotherm?

A4: Temperature has a significant effect on the phase behavior of DPPC. As temperature increases, the isotherm shifts to larger molecular areas, and the LE-LC phase transition occurs at a higher surface pressure and becomes less distinct.[10][11]

Q5: Can I reuse the subphase for multiple experiments?

A5: It is strongly recommended to use a fresh subphase for each experiment. Reusing the subphase increases the risk of contamination from the previous experiment and from the surrounding environment, which can compromise the integrity of your results.

Q6: My Wilhelmy plate reading is unstable. What should I do?

A6: An unstable Wilhelmy plate reading can be due to several factors:

  • Incomplete Wetting: Ensure the plate is fully and evenly wetted by the subphase.

  • Vibrations: The Langmuir trough should be placed on a vibration-isolation table to minimize mechanical disturbances.[1]

  • Air Drafts: Shield the trough from air currents in the lab, which can disturb the surface and cause fluctuations in the reading.[2]

  • Contamination: A contaminated Wilhelmy plate will not give a stable reading. Ensure it is properly cleaned before each use.[3]

References

  • Surface Rheology and Phase Transitions of Monolayers of Phospholipid/Cholesterol Mixtures - PMC - NIH. (n.d.).
  • Langmuir & Langmuir Blodgett | FAQ - Biolin Scientific. (n.d.). Retrieved from [Link]

  • Langmuir-Blodgett Trough Tutorial - Part II: Cleaning and preparation. (2017, December 15). YouTube. Retrieved from [Link]

  • Langmuir–Blodgett trough - Wikipedia. (n.d.). Retrieved from [Link]

  • Making Langmuir-Blodgett films is easy on your Nima LB trough - provided that you know. (n.d.).
  • Phase Transitions of Phospholipid Monolayers Penetrated by Apolipoproteins - Instituto de Física. (n.d.).
  • Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC - NIH. (n.d.). Retrieved from [Link]

  • Thermal Response of Langmuir-Blodgett Films of Dipalmitoylphosphatidylcholine Studied by Atomic Force Microscopy and Force Spectroscopy - PMC - NIH. (n.d.). Retrieved from [Link]

  • Phase Transitions in Phospholipid Monolayers: Theory Versus Experiments | Langmuir. (2019, January 25). Retrieved from [Link]

  • Structure of DPPC Monolayers at the Air/Buffer Interface: A Neutron Reflectometry and Ellipsometry Study - MDPI. (n.d.). Retrieved from [Link]

  • LANGMUIR-BLODGETT TROUGHS OPERATING MANUAL 6th EDITION - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Comparing Experimental and Simulated Pressure-Area Isotherms for DPPC - PMC - NIH. (n.d.). Retrieved from [Link]

  • Changes in stability of the DPPC monolayer during its contact with the liquid phase. (n.d.).
  • New protocols for preparing dipalmitoylphosphatidylcholine dispersions and controlling surface tension and competitive adsorption with albumin at the air/aqueous interface - PubMed. (n.d.). Retrieved from [Link]

  • A Deeper Insight into the Interfacial Behavior and Structural Properties of Mixed DPPC/POPC Monolayers: Implications for Respiratory Health - NIH. (2022, December 28). Retrieved from [Link]

  • Unraveling Complex Hysteresis Phenomenon in 1,2-Dipalmitoyl-sn-Glycero-3-Phosphocholine Monolayer: Insight into Factors Influencing Surface Dynamics - MDPI. (2023, November 13). Retrieved from [Link]

  • The Biophysical Study of the Efficacy of Various Phospholipid Membranes on Daptomycin - Touro Scholar. (n.d.). Retrieved from [Link]

  • Mechanical Properties of DPPC–POPE Mixed Langmuir Monolayers - Instituto de Física. (2019, December 2). Retrieved from [Link]

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Navigating the Nuances of pH in DPPC Vesicle Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Lab of a Senior Application Scientist

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with dipalmitoylphosphatidylcholine (DPPC) vesicles. The stability of your liposomal formulations is paramount to the success of your experiments, and understanding the profound impact of pH is a critical, yet often underestimated, aspect of formulation development. This guide is designed to move beyond simple protocols and provide you with the in-depth knowledge and practical troubleshooting advice needed to master the effects of pH on your DPPC vesicle systems.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the influence of pH on DPPC vesicle stability.

Q1: What is the optimal pH range for storing DPPC vesicles?

While there is no single "magic" pH for all applications, DPPC vesicles generally exhibit the greatest physical and chemical stability in the neutral pH range, typically between 6.5 and 7.5. Extreme pH values, both acidic and alkaline, can compromise the integrity of your vesicles over time. One study has shown that liposome stability can decrease by as much as 50% in acidic conditions and 20% under alkaline conditions when compared to a neutral pH environment[1].

Q2: How does pH affect the surface charge (zeta potential) of DPPC vesicles?

DPPC is a zwitterionic phospholipid, meaning it has both a positive (choline group) and a negative (phosphate group) charge in its headgroup. At neutral pH, these charges are balanced, resulting in a net neutral or slightly negative surface charge. As the pH of the surrounding medium changes, the ionization state of the phosphate group can be altered.

  • Acidic pH: In acidic conditions, the phosphate group can become protonated, leading to a less negative or even a slightly positive zeta potential.

  • Alkaline pH: In alkaline conditions, the phosphate group remains deprotonated, and the overall negative charge may become slightly more pronounced.

The zeta potential is a crucial indicator of colloidal stability. A sufficiently high positive or negative zeta potential (typically > |20| mV) will result in electrostatic repulsion between vesicles, preventing aggregation and fusion.

Q3: Can pH induce leakage of encapsulated contents from DPPC vesicles?

Yes, significant deviations from neutral pH can induce leakage. This can occur through several mechanisms:

  • Changes in Lipid Packing: Alterations in the headgroup charge due to pH changes can affect the packing of the lipid molecules in the bilayer. This can lead to the formation of transient pores or defects in the membrane, allowing for the release of encapsulated materials.

  • Chemical Degradation (Hydrolysis): Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bonds in the DPPC molecule, leading to the formation of lysophosphatidylcholine and free fatty acids. These degradation products can disrupt the bilayer structure and increase its permeability.

Q4: Does pH affect the phase transition temperature (Tm) of DPPC bilayers?

The main phase transition temperature (Tm) of DPPC, which is the temperature at which the lipid bilayer transitions from a gel-like, ordered state to a fluid, disordered state, can be influenced by pH. Changes in the ionization state of the phosphate headgroup can alter the intermolecular interactions between lipid molecules, which in turn can affect the energy required for the phase transition. While the effect is generally not as dramatic as with charged lipids, it is a factor to consider, especially when working close to the Tm of DPPC (around 41°C).

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to helping you diagnose and resolve common problems encountered during your experiments with DPPC vesicles at varying pH.

Problem 1: My DPPC vesicle suspension is aggregating and precipitating after changing the pH.
  • Likely Cause: The change in pH has brought the zeta potential of your vesicles close to zero, eliminating the electrostatic repulsion that keeps them dispersed. This is particularly common when moving towards a more acidic pH where the negative charge of the phosphate group is neutralized.

  • Troubleshooting Steps:

    • Measure the Zeta Potential: The first step is to confirm your hypothesis by measuring the zeta potential of your vesicle suspension at the problematic pH.

    • Adjust the pH: If the zeta potential is near zero, consider adjusting the pH to a value where the magnitude of the zeta potential is greater.

    • Incorporate Charged Lipids: If your experimental design requires a specific pH where DPPC vesicles are unstable, consider incorporating a small percentage (e.g., 5-10 mol%) of a charged lipid into your formulation. For example, adding a negatively charged lipid like dipalmitoylphosphatidylglycerol (DPPG) can help maintain a negative zeta potential even at moderately acidic pH. Conversely, a cationic lipid can be used to induce a positive zeta potential.

Problem 2: I'm observing a significant increase in the size of my DPPC vesicles over time at my desired experimental pH.
  • Likely Cause: This is likely due to vesicle fusion, which can be triggered by a loss of colloidal stability (as described in Problem 1) or by changes in the bilayer properties that make fusion more energetically favorable.

  • Troubleshooting Steps:

    • Monitor Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to monitor the size and PDI of your vesicle suspension over time at the target pH. A significant increase in both parameters is indicative of fusion.

    • Optimize Vesicle Preparation: Ensure your vesicle preparation method (e.g., extrusion, sonication) is optimized to produce a population of unilamellar vesicles with a narrow size distribution. Multilamellar vesicles or a highly polydisperse sample can be more prone to fusion.

    • Incorporate Cholesterol or PEGylated Lipids: The inclusion of cholesterol in the bilayer can increase its mechanical rigidity and reduce the likelihood of fusion. Incorporating a small amount of a PEGylated lipid can provide steric stabilization, creating a protective layer around the vesicles that prevents close approach and fusion.

Problem 3: My encapsulated drug is leaking out of the DPPC vesicles much faster than expected at my experimental pH.
  • Likely Cause: The pH of your medium is likely causing destabilization of the vesicle membrane, leading to increased permeability. This could be due to altered lipid packing or chemical degradation of the DPPC.

  • Troubleshooting Steps:

    • Perform a Leakage Assay: Use a fluorescence-based leakage assay, such as the calcein leakage assay (see protocol below), to quantify the rate of leakage at different pH values. This will provide you with concrete data on the stability of your formulation.

    • Assess Lipid Hydrolysis: To determine if chemical degradation is the primary cause of leakage, you can monitor the formation of hydrolysis products (lysophosphatidylcholine and fatty acids) over time using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.

    • Modify the Lipid Composition: If leakage is a significant issue, consider incorporating lipids that are more resistant to pH-induced destabilization. For example, using lipids with ether linkages instead of ester linkages can prevent hydrolysis. Adding cholesterol can also decrease membrane permeability.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to assess the pH stability of your DPPC vesicles.

Protocol 1: Preparation of DPPC Vesicles by Extrusion

This protocol describes the preparation of unilamellar DPPC vesicles with a defined size.

  • Lipid Film Hydration:

    • Dissolve DPPC (and any other lipids, if applicable) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with your desired buffer at a neutral pH (e.g., pH 7.4) by vortexing or gentle shaking. The temperature of the hydration buffer should be above the Tm of DPPC (e.g., 50°C).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of your desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tm of DPPC.

    • Load the hydrated lipid suspension into one of the extruder's syringes.

    • Pass the lipid suspension through the membrane a specific number of times (e.g., 11-21 passes) to form unilamellar vesicles of a relatively uniform size.

Protocol 2: pH Stability Assessment using Dynamic Light Scattering (DLS)

This protocol allows you to monitor changes in vesicle size and polydispersity as a function of pH and time.

  • Sample Preparation:

    • Prepare your DPPC vesicle suspension as described in Protocol 1.

    • Divide the vesicle suspension into several aliquots.

    • Adjust the pH of each aliquot to your desired experimental values using small amounts of dilute acid (e.g., HCl) or base (e.g., NaOH). Be sure to use a calibrated pH meter.

    • Prepare a control sample at a neutral pH.

  • DLS Measurement:

    • Measure the initial size (Z-average diameter) and Polydispersity Index (PDI) of each sample using a DLS instrument.

    • Store the samples at a controlled temperature.

    • At regular time intervals (e.g., 0, 1, 6, 24, 48 hours), take an aliquot from each sample and measure the size and PDI again.

  • Data Analysis:

    • Plot the Z-average diameter and PDI as a function of time for each pH value.

    • Significant increases in size and PDI over time indicate vesicle aggregation and/or fusion.

Protocol 3: Calcein Leakage Assay for Membrane Permeability

This assay quantifies the leakage of encapsulated contents from vesicles in response to changes in pH.

  • Encapsulation of Calcein:

    • Prepare a concentrated solution of calcein (e.g., 50-100 mM) in your desired buffer (neutral pH). Adjust the pH of the calcein solution to the buffer's pH.

    • Hydrate the DPPC lipid film (from Protocol 1, step 1) with the calcein solution.

    • The hydrated lipid suspension will contain vesicles with encapsulated calcein and free calcein in the external medium.

  • Removal of Free Calcein:

    • Separate the calcein-loaded vesicles from the unencapsulated calcein using size exclusion chromatography (e.g., a Sephadex G-50 column).

    • Elute the column with a buffer that is iso-osmotic to the calcein solution to prevent osmotic stress on the vesicles.

    • Collect the fractions containing the vesicles (they will appear slightly opalescent).

  • Leakage Measurement:

    • Dilute the calcein-loaded vesicle suspension in a series of buffers with different pH values in a 96-well plate or cuvettes.

    • Measure the initial fluorescence intensity (F₀) of each sample using a fluorometer (excitation ~495 nm, emission ~515 nm).

    • Incubate the samples at a controlled temperature.

    • Measure the fluorescence intensity (Ft) at various time points.

    • At the end of the experiment, add a small amount of a detergent (e.g., Triton X-100) to each well to lyse all the vesicles and release all the encapsulated calcein. Measure the maximum fluorescence intensity (F_max).

  • Calculation of Percentage Leakage:

    • The percentage of leakage at each time point can be calculated using the following formula: % Leakage = [(Ft - F₀) / (F_max - F₀)] * 100

Data Summary and Visualization

To provide a clearer understanding of the expected effects of pH on DPPC vesicles, the following table summarizes the key parameters and their trends.

ParameterAcidic pH (e.g., 4-5)Neutral pH (e.g., 6.5-7.5)Alkaline pH (e.g., 8-9)
Zeta Potential Less negative, potentially slightly positiveSlightly negativeMore negative
Colloidal Stability Potentially reduced (aggregation risk)Generally highGenerally high
Vesicle Size May increase over time due to aggregation/fusionStableGenerally stable, may show slight increase over time
Leakage Rate IncreasedMinimalIncreased
Hydrolysis Rate Increased (acid-catalyzed)MinimalIncreased (base-catalyzed)
Diagrams

Diagram 1: Influence of pH on DPPC Headgroup and Vesicle Stability

G cluster_acidic Acidic pH cluster_neutral Neutral pH cluster_alkaline Alkaline pH a1 Protonation of Phosphate Group a2 Reduced Negative Charge (Zeta Potential closer to zero) a1->a2 a3 Decreased Electrostatic Repulsion a2->a3 a4 Vesicle Aggregation & Fusion a3->a4 a5 Increased Leakage a4->a5 n1 Zwitterionic Headgroup (Balanced Charges) n2 Slightly Negative Zeta Potential n1->n2 n3 Sufficient Electrostatic Repulsion n2->n3 n4 Stable Vesicles n3->n4 b1 Deprotonated Phosphate Group b2 Increased Negative Charge (More negative Zeta Potential) b1->b2 b3 Strong Electrostatic Repulsion b2->b3 b4 Generally Stable, but risk of hydrolysis b3->b4 b5 Increased Leakage (due to hydrolysis) b4->b5

Caption: Effect of pH on DPPC vesicle stability.

Diagram 2: Experimental Workflow for Assessing pH Stability of DPPC Vesicles

G start Prepare DPPC Vesicles (e.g., Extrusion) ph_adjust Adjust pH of Vesicle Suspension Aliquots start->ph_adjust dls Monitor Size & PDI (DLS) over time ph_adjust->dls leakage Perform Calcein Leakage Assay ph_adjust->leakage hydrolysis Analyze for Hydrolysis Products (e.g., HPLC) ph_adjust->hydrolysis data_analysis Analyze Data: Size vs. Time Leakage Rate vs. pH Degradation Products dls->data_analysis leakage->data_analysis hydrolysis->data_analysis conclusion Determine Optimal pH & Stability Profile data_analysis->conclusion

Caption: Workflow for pH stability testing.

References

  • Advanced Liposomal Systems for Cancer Therapy with Focus on Lipid–Polymer Hybrids and Cell Membrane-Coated Liposomes. (n.d.). MDPI. [Link]

  • Zeta potential of DPPC liposomes in the presence of PLC enzyme in 1 mM... (n.d.). ResearchGate. [Link]

  • Kinetics of the alkaline phosphatase catalyzed hydrolysis of disodium p-nitrophenyl phosphate: effects of carbohydrate additives, low temperature, and freezing. (2004). PubMed. [Link]

  • Subtle changes in pH affect the packing and robustness of fatty acid bilayers. (n.d.). Soft Matter. [Link]

  • Influence of DPH on the structure and dynamics of a DPPC bilayer. (n.d.). PubMed. [Link]

  • Zeta potential and surface charge of DPPC and DOPC liposomes in the presence of PLC enzyme. (n.d.). Semantic Scholar. [Link]

  • Influence of pH on liposome stability. (n.d.). ResearchGate. [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv. [Link]

  • Determination of pH Effects on Phosphatidyl-Hydroxytyrosol and Phosphatidyl-Tyrosol Bilayer Behavior. (2018). PMC. [Link]

  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. (n.d.). EGUsphere. [Link]

  • Assessment of DPPC Liposome Disruption by Embedded Tocopheryl Malonate. (2023). MDPI. [Link]

  • Kinetic Reaction, Mechanism and Activation Parameter of Alkali Catalysed Hydrolysis for Propyl Caprate in Water- Acetone Solvent System. (n.d.). Advances in Consumer Research. [Link]

  • Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study. (2019). Langmuir. [Link]

  • Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity. (2019). NIH. [Link]

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Technical Support Center: 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing the hydrolysis of DPPC during experimental workflows. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your DPPC-based formulations.

Understanding DPPC Hydrolysis: The Root of the Problem

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC) is a saturated phospholipid widely used in the formulation of liposomes for drug delivery and as a model for biological membranes.[1] Despite its saturated acyl chains, which make it resistant to oxidation, DPPC is susceptible to hydrolysis at the ester linkages of its fatty acid chains and, to a lesser extent, at the phosphodiester bond of the headgroup.[2]

Hydrolysis of DPPC results in the formation of lysophosphatidylcholine (lyso-PC) and free palmitic acid. The accumulation of these degradation products can significantly alter the physicochemical properties of liposomes, leading to changes in membrane fluidity, permeability, and stability, ultimately compromising experimental results and the therapeutic efficacy of liposomal drug formulations.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that accelerate the hydrolysis of DPPC?

A1: The rate of DPPC hydrolysis is primarily influenced by three main factors: pH, temperature, and buffer composition.

  • pH: The ester bonds in DPPC are most stable in a slightly acidic to neutral pH range, with the minimum rate of hydrolysis occurring around pH 6.5 .[5][6] Both acidic and alkaline conditions significantly accelerate hydrolysis through specific acid-base catalysis.[2][7]

  • Temperature: Like most chemical reactions, the rate of DPPC hydrolysis increases with temperature.[3] Storing DPPC solutions and liposomal formulations at low temperatures is a critical factor in minimizing degradation. The relationship between temperature and the hydrolysis rate can be described by the Arrhenius equation.[6]

  • Buffer Composition: The type and concentration of the buffer can also influence the hydrolysis rate. Some buffer species can act as general acid-base catalysts, directly participating in the hydrolysis reaction. For example, acetate and Tris ions have been shown to catalyze the hydrolysis of phosphatidylcholine.[6]

Q2: How can I tell if my DPPC has hydrolyzed?

A2: Hydrolysis of DPPC can manifest in several ways:

  • Changes in Liposome Properties: You may observe changes in the physical characteristics of your liposome suspension, such as an increase in turbidity, particle size, or the formation of aggregates.[8] This is often due to the detergent-like properties of the hydrolysis product, lyso-PC, which can destabilize the lipid bilayer.[3]

  • Chromatographic Analysis: A definitive way to detect and quantify hydrolysis is through analytical techniques like High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (CAD). These methods can separate and quantify DPPC and its degradation products, lyso-PC and palmitic acid.[9]

  • Spectroscopic Analysis: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is another powerful tool for analyzing phospholipid degradation. It can distinguish between different phospholipid headgroups and their degradation products.[10][11]

Q3: What are the ideal storage conditions for DPPC to prevent hydrolysis?

A3: Proper storage is crucial for maintaining the integrity of DPPC. For long-term storage, DPPC powder should be stored at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen).[12] If the DPPC is dissolved in an organic solvent like chloroform, it should also be stored at -20°C in a glass vial with a Teflon-lined cap to prevent leaching of impurities from plastic containers.[12] Avoid repeated freeze-thaw cycles. For aqueous dispersions of DPPC liposomes, short-term storage should be at 2-8°C, and the pH should be maintained close to 6.5.[5] For long-term storage of liposomes, lyophilization (freeze-drying) in the presence of a cryoprotectant is recommended.[13]

Q4: Can the presence of other lipids, like cholesterol, in my formulation affect DPPC hydrolysis?

A4: Yes, the presence of other lipids, particularly cholesterol, can influence the stability of DPPC-containing membranes. Cholesterol is known to modulate the fluidity and packing of phospholipid bilayers. By increasing the packing density of the lipid acyl chains, cholesterol can reduce the penetration of water into the hydrophobic core of the membrane, which may, in turn, decrease the rate of hydrolysis.[6] However, the effect can be complex and depends on the specific lipid composition and experimental conditions.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Explanation
Increased turbidity or aggregation of liposome suspension over time. DPPC hydrolysis leading to the formation of lyso-PC, which acts as a detergent and destabilizes the liposomes.[8]1. Verify pH: Ensure the pH of your liposome suspension is between 6.0 and 7.0, with an optimum at 6.5.[5] 2. Lower Storage Temperature: Store liposome suspensions at 2-8°C for short-term storage. Avoid freezing unless a cryoprotectant is used. 3. Analyze for Hydrolysis: Use HPLC-ELSD or ³¹P NMR to quantify the amount of lyso-PC in your sample.
Inconsistent drug loading or leakage from liposomes. Compromised membrane integrity due to DPPC hydrolysis. The presence of lyso-PC increases membrane permeability.1. Prepare Fresh Liposomes: Use freshly prepared liposomes for drug loading studies to minimize the impact of pre-existing hydrolysis. 2. Optimize Formulation pH: Prepare and store drug-loaded liposomes at a pH that balances drug stability and lipid stability. 3. Incorporate Cholesterol: Consider adding cholesterol to your formulation to improve membrane packing and reduce permeability.[6]
Unexpected changes in the phase transition temperature (Tm) of DPPC. The presence of hydrolysis products can disrupt the ordered packing of the lipid bilayers, leading to a broadening or shifting of the phase transition.1. Characterize Lipid Purity: Before preparing liposomes, verify the purity of your DPPC stock using an appropriate analytical method. 2. Use High-Purity Water: Ensure the water used for hydration is of high purity (e.g., Milli-Q) and has a neutral pH. 3. Minimize Processing Time: Reduce the time your liposomes are exposed to elevated temperatures during preparation.
Poor reproducibility of experimental results. Inconsistent levels of DPPC hydrolysis between batches.1. Standardize Protocols: Strictly adhere to standardized protocols for liposome preparation, including consistent timings, temperatures, and pH adjustments. 2. Use Freshly Prepared Buffers: Prepare buffers fresh for each experiment to ensure accurate pH. 3. Handle DPPC Stock Appropriately: Aliquot DPPC stock solutions to avoid repeated warming and cooling of the entire stock.

In-Depth Technical Protocols

Protocol 1: Preparation of DPPC Liposomes with Minimized Hydrolysis

This protocol details the thin-film hydration method, a common technique for liposome preparation, with specific steps to minimize DPPC hydrolysis.[14]

Materials:

  • 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC)

  • Chloroform (HPLC grade)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 6.5)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of DPPC in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure at a temperature below the phase transition temperature of DPPC (Tm = 41°C), for instance, at 30-35°C. This creates a thin, uniform lipid film on the flask's inner surface. d. To ensure complete removal of the organic solvent, dry the film under a gentle stream of inert gas for at least 30 minutes, followed by drying under high vacuum for a minimum of 2 hours or overnight.

  • Hydration: a. Prepare the hydration buffer and adjust the pH to 6.5. Degas the buffer to remove dissolved oxygen, which can promote lipid oxidation (though less of a concern for saturated lipids like DPPC). b. Warm the hydration buffer to a temperature above the Tm of DPPC (e.g., 50-60°C). c. Add the warm hydration buffer to the round-bottom flask containing the dry lipid film. d. Agitate the flask by gentle swirling or vortexing to hydrate the lipid film. This process forms multilamellar vesicles (MLVs). Maintain the temperature above the Tm during this step. e. Allow the lipid film to hydrate for approximately 1 hour with intermittent agitation to ensure complete hydration.

  • Vesicle Sizing (Optional but Recommended): a. To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm). b. Perform the extrusion at a temperature above the Tm of DPPC to ensure the lipid is in a fluid state.

Protocol 2: Quantification of DPPC Hydrolysis using HPLC-ELSD

This protocol provides a general guideline for the analysis of DPPC and its primary hydrolysis product, lyso-PC, using HPLC with an Evaporative Light Scattering Detector (ELSD).[9]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid (TFA)

  • A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the lipids. A representative gradient might be:

    • 0-5 min: 80% B

    • 5-15 min: Gradient to 100% B

    • 15-25 min: 100% B

Procedure:

  • Sample Preparation: a. Dilute the liposome suspension in the mobile phase or a suitable organic solvent (e.g., chloroform:methanol mixture). b. Ensure the final concentration is within the linear range of the detector.

  • HPLC-ELSD Analysis: a. Set the ELSD parameters (e.g., nebulizer temperature, evaporator temperature, and gas flow rate) according to the manufacturer's recommendations and optimize for the specific mobile phase composition. b. Inject the prepared sample onto the HPLC system. c. Identify the peaks for lyso-PC and DPPC based on their retention times, which should be determined using pure standards. d. Quantify the amount of each component by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.

Visualizing the Hydrolysis Pathway and Mitigation Strategies

DPPC Hydrolysis Pathway

The following diagram illustrates the hydrolysis of DPPC at the sn-1 and sn-2 positions, leading to the formation of lyso-PC and palmitic acid.

hydrolysis_pathway cluster_products DPPC 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC) hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) DPPC->hydrolysis lysoPC Lysophosphatidylcholine (lyso-PC) hydrolysis->lysoPC sn-1 or sn-2 cleavage palmitic_acid Palmitic Acid hydrolysis->palmitic_acid products Products

Caption: DPPC hydrolysis yielding lyso-PC and palmitic acid.

Workflow for Minimizing DPPC Hydrolysis

This workflow outlines the key steps and considerations for handling and preparing DPPC liposomes to minimize degradation.

workflow start Start: High-Purity DPPC storage Storage (-20°C, Inert Gas) start->storage film_prep Lipid Film Preparation (Low Temp Evaporation) storage->film_prep hydration Hydration (pH 6.5 Buffer, T > Tm) film_prep->hydration sizing Sizing (Extrusion) (T > Tm) hydration->sizing final_storage Final Liposome Storage (2-8°C, short-term) (Lyophilized, long-term) sizing->final_storage analysis Quality Control (HPLC-ELSD, DLS) final_storage->analysis end End: Stable Liposomes analysis->end

Caption: Workflow for preparing stable DPPC liposomes.

References

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  • Cui, L., & Tieleman, D. P. (2019). 31P NMR studies of phospholipids. Methods in Molecular Biology, 1949, 291-301.
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  • U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.2130 Hydrolysis as a Function of pH and Temperature. Retrieved from [Link]

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Technical Support Center: Controlling the Size Distribution of Extruded DPPC Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you gain precise control over the size distribution of your extruded Dipalmitoylphosphatidylcholine (DPPC) liposomes. Achieving a narrow and reproducible size distribution is critical for the efficacy, stability, and in vivo behavior of liposomal formulations.[1][2] This resource is designed to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: Why is the temperature during extrusion so critical for DPPC liposomes?

A1: The extrusion temperature must be above the main phase transition temperature (Tm) of the lipid. For DPPC, the Tm is 41°C. Extruding below this temperature will result in poorly formed, heterogeneous liposomes because the lipid bilayers are in a rigid gel state, making them resistant to passing through the membrane pores.[3] Operating above the Tm, in the liquid crystalline phase, allows the lipid bilayers to be more flexible and fluid, facilitating the formation of uniform unilamellar vesicles.[1] While further increasing the temperature above Tm has a limited effect on the final liposome size, it is crucial to remain consistently above this critical threshold.[3][4]

Q2: How many extrusion passes are necessary to achieve a narrow size distribution?

A2: The number of extrusion cycles is a key parameter for achieving size homogeneity. Generally, 10 to 20 passes through the polycarbonate membrane are recommended to obtain a narrow and reproducible size distribution.[5][6] While as few as three cycles can be sufficient to produce a homogenous preparation, increasing the number of passes generally leads to a decrease in particle size and a more uniform population.[4] However, an excessive number of cycles can potentially lead to destabilization and rupture of the liposomes.[1] The optimal number of passes may depend on your specific lipid composition and desired final size.[4]

Q3: My final liposome size is larger than the membrane pore size. Why is this happening?

A3: It is not uncommon for the final liposome diameter to be slightly larger than the nominal pore size of the extrusion membrane, particularly for pore sizes below 200 nm.[4][7] This phenomenon is attributed to the elastic properties of the lipid bilayer, which can deform and squeeze through the pores before reforming on the other side. When extruding through membranes with pore sizes of 0.2 µm and above, the resulting liposomes are often smaller than the pore size.[4] However, for smaller pore sizes, the final vesicle size is a complex interplay between the pore diameter and the mechanical properties of the lipid bilayer.[8]

Q4: What is a good starting lipid concentration for DPPC liposome extrusion?

A4: A typical starting lipid concentration for extrusion is in the range of 10-20 mg/mL.[9] While higher concentrations are possible, they can lead to increased back pressure and a higher likelihood of membrane fouling or tearing.[9][10] Conversely, very low concentrations may not be efficient for many applications. If you encounter issues with high extrusion pressure, reducing the lipid concentration is a recommended troubleshooting step.[9]

Q5: Can I use sonication before extrusion?

A5: While sonication can be used to disrupt large multilamellar vesicles (MLVs) into smaller vesicles prior to extrusion, it is often recommended to use freeze-thaw cycles instead.[1][5][11] Freeze-thaw cycles help to create unilamellar vesicles and ensure a more uniform distribution of any encapsulated material within the liposome population.[12] Sonication can sometimes lead to lipid degradation or the release of titanium particles from the sonicator tip, which would then require removal.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your DPPC liposome extrusion experiments, providing probable causes and actionable solutions.

Issue 1: High Polydispersity Index (PDI) or a Broad Size Distribution

A high PDI indicates a heterogeneous population of liposomes, which can negatively impact the reproducibility and performance of your formulation.[14]

Probable CauseRecommended Solution & Scientific Rationale
Insufficient Extrusion Cycles Increase the number of passes through the membrane. A higher number of cycles (typically 10-20) provides more opportunities for the liposomes to be resized to the pore diameter, resulting in a more uniform population.[4]
Extrusion Temperature Too Close to Tm Ensure your extrusion temperature is consistently and sufficiently above DPPC's Tm of 41°C. A temperature of 50°C is often a safe and effective choice.[15] Operating in the liquid crystalline phase is essential for the flexibility needed for uniform vesicle formation.
Inadequate Pre-Treatment of MLVs Perform several (3-5) freeze-thaw cycles on the hydrated lipid film before extrusion. This step helps to break down large, multilamellar structures into smaller, more manageable vesicles, which are then more easily and uniformly sized by the extruder.[1][5][16]
High Flow Rate/Extrusion Pressure While a higher flow rate can decrease the average liposome size, it can negatively impact size homogeneity.[1][4] If using a manual extruder, apply slow, steady pressure. For automated systems, consider reducing the flow rate to allow for more controlled vesicle formation.
Issue 2: Clogged or Torn Extrusion Membrane

Membrane blockage or rupture can halt your experiment and lead to significant sample loss.

Probable CauseRecommended Solution & Scientific Rationale
Large Aggregates in the Initial Suspension Pre-filter the hydrated lipid suspension through a larger pore size membrane (e.g., 0.4 µm or 0.8 µm) before extruding through the final, smaller pore size membrane.[1] This removes large aggregates that can clog the smaller pores.
Extrusion Below the Phase Transition Temperature (Tm) Always ensure the extruder and your liposome suspension are maintained at a temperature above 41°C for DPPC. Attempting to extrude lipids in their rigid gel phase will lead to high back pressure and membrane fouling.[12]
Excessive Extrusion Pressure Apply gentle and consistent pressure. Excessive force can tear the polycarbonate membrane.[9] If you are meeting significant resistance, it is indicative of another issue (e.g., temperature, aggregates) that should be addressed rather than forcing the extrusion.
High Lipid Concentration Reduce the initial lipid concentration. High concentrations can increase the viscosity of the suspension, leading to higher back pressure and potential membrane damage.[9][10]
Issue 3: Liposome Aggregation After Extrusion

The stability of the final liposome suspension is crucial for its shelf-life and downstream applications.

Probable CauseRecommended Solution & Scientific Rationale
Low Surface Charge Neutral DPPC liposomes can be prone to aggregation due to a lack of electrostatic repulsion.[6] Consider incorporating a small percentage (5-10 mol%) of a charged lipid, such as a phosphatidylglycerol (PG) or phosphatidylserine (PS), to impart a net surface charge and enhance colloidal stability.
Inappropriate Buffer Composition The ionic strength and pH of the buffer can influence liposome stability.[17][18] Ensure your buffer is appropriate for your lipid composition and downstream application. In some cases, the presence of divalent cations can promote aggregation of negatively charged liposomes.[12]
Improper Storage Conditions Store your final liposome suspension at an appropriate temperature. For DPPC liposomes, storage at 4°C is common.[16] However, depending on the composition, some formulations may be more stable at room temperature.[15] Avoid freezing the liposome suspension unless a cryoprotectant is used, as this can disrupt the vesicles.[16]

Experimental Workflow & Data Presentation

Standard Protocol for DPPC Liposome Extrusion
  • Lipid Film Hydration: Prepare a thin film of DPPC (and any other lipids) in a round-bottom flask. Hydrate the film with the desired aqueous buffer at a temperature above DPPC's Tm (e.g., 50°C) to a final lipid concentration of 10-20 mg/mL.

  • Freeze-Thaw Cycles: Subject the hydrated lipid suspension to 3-5 cycles of freezing in liquid nitrogen followed by thawing in a warm water bath (above Tm).[5][16]

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm pore size).

    • Pre-heat the extruder assembly to a temperature above the Tm of DPPC (e.g., 50°C).

    • Load the liposome suspension into one of the syringes.

    • Pass the suspension back and forth through the membrane for a minimum of 11 passes.[16]

  • Characterization: Analyze the size distribution and polydispersity index (PDI) of the final liposome suspension using Dynamic Light Scattering (DLS).[7][11]

Visualizing the Extrusion Workflow

ExtrusionWorkflow cluster_prep Preparation cluster_extrusion Extrusion cluster_analysis Analysis LipidFilm 1. Lipid Film Hydration (> T_m) FreezeThaw 2. Freeze-Thaw Cycles (3-5x) LipidFilm->FreezeThaw Disrupts MLVs Extruder 3. Extrusion (> T_m, 11-21 passes) FreezeThaw->Extruder Load Suspension DLS 4. DLS Analysis (Size & PDI) Extruder->DLS Final Product

Caption: A streamlined workflow for preparing DPPC liposomes by extrusion.

Troubleshooting Logic Diagram

Troubleshooting Start High PDI or Incorrect Size? Temp Is T > T_m (41°C)? Start->Temp Passes Sufficient Passes? (e.g., >10) Temp->Passes Yes IncreaseTemp Increase Temperature Temp->IncreaseTemp No Pressure Pressure/Flow Rate Too High? Passes->Pressure Yes IncreasePasses Increase # of Passes Passes->IncreasePasses No DecreasePressure Decrease Pressure/Flow Pressure->DecreasePressure Yes Success Homogeneous Liposomes Pressure->Success No IncreaseTemp->Start IncreasePasses->Start DecreasePressure->Start

Caption: Decision tree for troubleshooting DPPC liposome size distribution.

Expected Liposome Size vs. Membrane Pore Size
Membrane Pore Size (nm)Typical Resulting Liposome Diameter (nm)Notes
400~350-400The final size is often close to or slightly smaller than the pore size.
200~180-200The final size is typically slightly smaller than the pore size.[4]
100~110-130The final size is often slightly larger than the pore size.
50~60-80The final size is consistently larger than the pore size.
30~40-60Significant deviation from the pore size is expected.

Note: These are typical values and can be influenced by lipid composition, buffer, and specific extrusion parameters.[3][4][19]

References

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of DPPC Purity by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of dipalmitoylphosphatidylcholine (DPPC) is a critical, non-negotiable step. As a foundational component in liposomal drug delivery systems, lung surfactants, and model cell membranes, the presence of impurities can significantly alter the physicochemical properties and biological performance of the final product.[1][2][3] This guide provides an in-depth, technically-grounded comparison of mass spectrometry with other analytical techniques for the validation of DPPC purity, offering field-proven insights and detailed experimental protocols.

The Imperative of Purity: Why It Matters for DPPC

Dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid, is prized for its specific transition temperature (Tm) of approximately 41°C, at which it transitions from a gel to a liquid crystalline phase.[2] This property is fundamental to its function in various applications. Impurities, such as lysophosphatidylcholines (LPCs), other phospholipids with different acyl chain lengths or saturation, or residual solvents from synthesis, can depress this transition temperature, affect vesicle stability, and potentially introduce toxicity. Therefore, rigorous purity assessment is paramount for reproducible and reliable scientific outcomes.

Mass Spectrometry: A Powerful Lens for Purity Verification

Mass spectrometry (MS) has emerged as a cornerstone technique in lipidomics and the quality control of phospholipids due to its high sensitivity, specificity, and ability to provide detailed structural information.[4][5][6] Unlike bulk analytical methods that may provide an overall purity value, MS can identify and quantify specific impurities, offering a granular view of the sample's composition.

The Mechanism of Mass Spectrometry in Lipid Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For DPPC, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to minimize fragmentation during the ionization process, allowing for the detection of the intact molecular ion.[7][8]

Tandem mass spectrometry (MS/MS) is an indispensable tool for the unambiguous identification of phospholipids.[4] In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern of DPPC is well-characterized and provides a unique fingerprint for its identification.[9][10][11]

Below is a diagram illustrating the general workflow for DPPC purity analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Figure 1: Workflow for DPPC Purity Validation by LC-MS cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis DPPC_Sample DPPC Sample Dissolution Dissolution in Organic Solvent DPPC_Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution IS_Spike Spike with Internal Standard Dilution->IS_Spike LC_Separation Liquid Chromatography (LC Separation) IS_Spike->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Mass Spectrometry (MS Analysis) ESI->MS_Analysis MSMS_Fragmentation Tandem MS (MS/MS Fragmentation) MS_Analysis->MSMS_Fragmentation Peak_Detection Peak Detection & Integration MSMS_Fragmentation->Peak_Detection Identification Compound Identification (m/z and Fragmentation) Peak_Detection->Identification Quantification Quantification of Impurities Identification->Quantification Purity_Report Purity Report Quantification->Purity_Report

Caption: Figure 1: Workflow for DPPC Purity Validation by LC-MS

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While powerful, mass spectrometry is not the only tool available for assessing DPPC purity. High-Performance Liquid Chromatography (HPLC) with various detectors and Nuclear Magnetic Resonance (NMR) spectroscopy are also commonly employed. The choice of technique depends on the specific information required, available instrumentation, and the nature of the potential impurities.

FeatureMass Spectrometry (LC-MS)High-Performance Liquid Chromatography (HPLC-RI/ELSD)Nuclear Magnetic Resonance (NMR)
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by refractive index or light scattering.Detection of nuclear spin transitions in a magnetic field.
Specificity Very High: Can identify and quantify specific impurities based on mass and fragmentation.Moderate: Can separate impurities but may not definitively identify them without standards.High: Provides detailed structural information, but may struggle with low-level impurities.
Sensitivity Very High: Capable of detecting trace-level impurities.Moderate to Low: Less sensitive than MS, especially for structurally similar impurities.Low: Requires higher concentrations of impurities for detection.
Quantitative Analysis Excellent: With appropriate internal standards.Good: Can provide accurate quantification with proper calibration.Good: Can be quantitative, but may be less precise for minor components.
Throughput High: Modern systems allow for rapid analysis.Moderate: Run times can be longer than direct infusion MS.Low: Typically longer acquisition times.
Enantiomeric Purity Not directly. Requires chiral chromatography.Possible with a chiral stationary phase.Excellent: Can determine enantiomeric purity with chiral shift reagents.[12]
Instrumentation Cost HighModerateVery High

Experimental Protocol: A Step-by-Step Guide to DPPC Purity Validation by LC-MS

This protocol outlines a robust method for the validation of DPPC purity using a high-resolution mass spectrometer coupled with liquid chromatography.

Materials and Reagents
  • DPPC sample

  • DPPC reference standard (USP or equivalent)[13]

  • Internal Standard (e.g., a deuterated DPPC or a phosphatidylcholine with different, non-interfering acyl chains)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water, isopropanol)

  • Formic acid and ammonium formate (for mobile phase modification)

  • High-purity water

  • Appropriate vials and syringes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column suitable for lipid analysis

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source

Procedure
  • Standard and Sample Preparation:

    • Prepare a stock solution of the DPPC reference standard and the DPPC sample in a suitable organic solvent (e.g., methanol/chloroform mixture).

    • Prepare a series of calibration standards by serially diluting the reference stock solution.

    • Spike all standards and samples with a known concentration of the internal standard. This is crucial for accurate quantification, as it corrects for variations in sample injection and ionization efficiency.[4]

  • LC-MS Analysis:

    • Set up the HPLC system with a suitable gradient elution program to separate DPPC from potential impurities. A typical mobile phase system for lipid analysis involves a gradient of water, acetonitrile, and isopropanol with additives like formic acid or ammonium formate to improve ionization.

    • Equilibrate the column before injecting the samples.

    • Inject the prepared standards and samples onto the LC-MS system.

    • Acquire data in both positive and negative ion modes, as different impurities may ionize more efficiently in one polarity.

  • Data Analysis:

    • Extract the ion chromatograms for the m/z of DPPC, the internal standard, and any suspected impurities.

    • Integrate the peak areas for all compounds.

    • Generate a calibration curve by plotting the peak area ratio of the DPPC standard to the internal standard against the concentration.

    • Calculate the concentration of DPPC in the sample using the calibration curve.

    • Identify any impurity peaks by their m/z values and fragmentation patterns (if MS/MS data was acquired). The fragmentation of DPPC in positive ion mode typically shows a characteristic neutral loss of the phosphocholine headgroup (183 Da).[9]

The following diagram illustrates the characteristic fragmentation of DPPC in tandem mass spectrometry.

Figure 2: Characteristic Fragmentation of DPPC cluster_fragmentation DPPC Fragmentation (Positive Ion Mode) DPPC_ion DPPC [M+H]+ m/z 734.57 NL_183 Neutral Loss of 183 Da (Phosphocholine) DPPC_ion->NL_183 Fragment_ion Fragment Ion [M+H-183]+ m/z 551.52 NL_183->Fragment_ion

Caption: Figure 2: Characteristic Fragmentation of DPPC

Trustworthiness: A Self-Validating System

The protocol described above incorporates several self-validating elements to ensure the trustworthiness of the results:

  • Use of a Certified Reference Standard: This ensures the accuracy of the calibration curve and the quantification of the main component.

  • Incorporation of an Internal Standard: This corrects for instrumental variability and matrix effects, leading to more precise and accurate quantification.

  • High-Resolution Mass Spectrometry: The high mass accuracy of instruments like Q-TOFs and Orbitraps allows for the confident identification of compounds based on their elemental composition.

  • Tandem Mass Spectrometry (MS/MS): The fragmentation pattern provides an additional layer of confirmation for the identity of both DPPC and any detected impurities.

Conclusion

The validation of DPPC purity is a critical aspect of quality control in research and pharmaceutical development. While several analytical techniques can be employed, mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the identification and quantification of DPPC and its potential impurities. By following a well-designed and validated protocol, researchers can have high confidence in the purity of their DPPC, ensuring the integrity and reproducibility of their work.

References

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A Senior Application Scientist's Guide to the Comparative Analysis of DPPC from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Choice of DPPC in Research and Pharmaceutical Development

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a cornerstone of lipid-based research and drug delivery systems. As a saturated phospholipid, its well-defined phase transition behavior and biocompatibility make it an integral component in the formulation of liposomes, lipid nanoparticles (LNPs), and as a model for biological membranes.[1][2][3] Given its pivotal role, the seemingly simple choice of a commercial supplier can have profound implications for experimental reproducibility, the stability of formulations, and the ultimate clinical success of a therapeutic.

This guide provides a comprehensive framework for the comparative analysis of DPPC from various commercial suppliers. It is designed to empower researchers to make informed decisions by equipping them with the necessary experimental protocols and a thorough understanding of the key quality attributes that differentiate one source of DPPC from another. We will move beyond a simple checklist of specifications and delve into the practical, hands-on evaluation of this critical raw material.

Key Quality Attributes for DPPC: What Truly Matters

When evaluating DPPC from different suppliers, several key quality attributes must be considered. These attributes go beyond the stated purity on the certificate of analysis and can significantly impact the performance of your experiments or formulations.

  • Purity: The presence of impurities, such as lysophospholipids, oxidized species, or residual solvents, can alter membrane fluidity, stability, and encapsulation efficiency.

  • Fatty Acid Composition: While DPPC is defined by its two palmitic acid chains, the presence of other fatty acids can affect the thermotropic properties of the lipid.

  • Phase Transition Behavior: The main phase transition temperature (Tm) is a critical parameter for DPPC. Deviations from the expected Tm can indicate impurities or structural inconsistencies.

  • Stability: The propensity of the lipid to hydrolyze or oxidize over time is a crucial consideration for long-term storage and the shelf-life of resulting formulations.

  • Lot-to-Lot Consistency: Reproducibility is paramount in scientific research and pharmaceutical manufacturing. A reliable supplier will demonstrate minimal variation between different production batches.

Experimental Workflow for Comparative Analysis

A robust comparative analysis of DPPC from different suppliers should involve a multi-pronged approach, combining chromatographic, spectrometric, and calorimetric techniques.

DPPC_Analysis_Workflow cluster_0 Initial Characterization cluster_1 Physicochemical Properties Purity_Assessment Purity Assessment Phase_Transition Phase Transition Analysis Purity_Assessment->Phase_Transition TLC TLC Purity_Assessment->TLC Qualitative HPLC_ELSD HPLC_ELSD Purity_Assessment->HPLC_ELSD Quantitative Identity_Confirmation Identity Confirmation MS MS Identity_Confirmation->MS Molecular Weight Liposome_Characterization Liposome Characterization Phase_Transition->Liposome_Characterization DSC DSC Phase_Transition->DSC Tm and Enthalpy DLS DLS Liposome_Characterization->DLS Size and Polydispersity Comparative_Data_Table Comparative Data Summary Liposome_Characterization->Comparative_Data_Table Sample_Acquisition Acquire DPPC from Suppliers A, B, and C Sample_Acquisition->Purity_Assessment Sample_Acquisition->Identity_Confirmation

Caption: Experimental workflow for the comparative analysis of DPPC.

Detailed Experimental Protocols

Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of phospholipid purity.[4][5][6] It allows for the visual detection of impurities such as lysophosphatidylcholine (LPC) and other phospholipid species.

Protocol:

  • Plate Preparation: Pre-wash a silica gel TLC plate by developing it in a chloroform/methanol (1:1, v/v) mixture and allow it to dry completely.[7]

  • Sample Preparation: Dissolve a small amount of DPPC from each supplier in chloroform to a concentration of approximately 10 mg/mL.

  • Spotting: Carefully spot 2-5 µL of each DPPC solution onto the TLC plate, along with a DPPC standard and an LPC standard for reference.

  • Development: Place the plate in a developing chamber containing a mobile phase of chloroform/methanol/water (65:25:4, v/v/v).[4] Allow the solvent front to migrate to approximately 1 cm from the top of the plate.

  • Visualization: Remove the plate from the chamber and allow it to dry. Visualize the spots by placing the plate in an iodine vapor chamber or by spraying with a suitable reagent such as molybdenum blue (for phosphorus-containing compounds).[4][7]

  • Analysis: Compare the chromatograms of the different DPPC samples. The presence of spots other than the main DPPC spot indicates the presence of impurities. The relative intensity of these impurity spots can provide a semi-quantitative comparison of purity.

Quantitative Purity Analysis by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

For a more quantitative assessment of purity, HPLC-ELSD is the method of choice. This technique separates different lipid species, and the ELSD provides a response that is proportional to the mass of the analyte, allowing for accurate quantification of impurities.

Protocol:

  • Mobile Phase Preparation: Prepare a gradient elution system. For example, Mobile Phase A: Chloroform/Methanol/Ammonium Hydroxide (80:19.5:0.5, v/v/v) and Mobile Phase B: Chloroform/Methanol/Water/Ammonium Hydroxide (60:34:5.5:0.5, v/v/v/v).

  • Sample Preparation: Accurately weigh and dissolve DPPC from each supplier in the initial mobile phase to a concentration of 1-2 mg/mL.

  • Chromatographic Conditions:

    • Column: A silica-based column suitable for lipid analysis.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • ELSD Settings: Nebulizer temperature and gas flow should be optimized for the specific instrument.

  • Data Analysis: Integrate the peak areas of all detected components. The purity of the DPPC is calculated as the percentage of the main DPPC peak area relative to the total peak area.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the DPPC by determining its molecular weight.[8]

Protocol:

  • Sample Preparation: Prepare a dilute solution of DPPC (approximately 1 mg/mL) in a suitable solvent such as chloroform/methanol (1:1, v/v).

  • Infusion: Infuse the sample directly into the mass spectrometer using an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode.

  • Analysis: The expected molecular weight of DPPC is 734.04 g/mol . Look for the corresponding [M+H]⁺ (m/z 735.0) or [M+Na]⁺ (m/z 757.0) ions.[8][9]

Phase Transition Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for characterizing the thermotropic behavior of lipids.[10][11][12] It measures the heat flow associated with the main phase transition (Tm) from the gel phase to the liquid-crystalline phase. The Tm and the enthalpy of the transition (ΔH) are sensitive to the presence of impurities.[13]

Protocol:

  • Sample Preparation: Prepare a 1-2 mg/mL dispersion of DPPC in a suitable buffer (e.g., phosphate-buffered saline, PBS) by vortexing and sonication.

  • DSC Measurement:

    • Accurately load a known amount of the lipid dispersion into an aluminum DSC pan. Use buffer as a reference.

    • Scan the sample over a temperature range that encompasses the expected Tm of DPPC (approximately 41°C), for example, from 25°C to 55°C. A typical scan rate is 1-2°C/min.[14][15]

  • Data Analysis: Determine the Tm (the peak temperature of the endothermic transition) and the enthalpy of the transition (the area under the peak). A sharp, well-defined peak at the expected Tm is indicative of high purity. Broadened peaks or shifts in the Tm can suggest the presence of impurities.[10]

Liposome Characterization by Dynamic Light Scattering (DLS)

The ability of DPPC to form stable, unilamellar vesicles (liposomes) is a critical performance attribute. DLS is used to measure the size distribution and polydispersity index (PDI) of the resulting liposomes.[16][17][18][19]

Protocol:

  • Liposome Preparation:

    • Dissolve DPPC from each supplier in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the film with a known volume of buffer (e.g., PBS) by vortexing at a temperature above the Tm of DPPC (e.g., 50°C).

    • To produce unilamellar vesicles, the hydrated lipid suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • DLS Measurement:

    • Dilute the liposome suspension to an appropriate concentration for DLS analysis.

    • Measure the particle size distribution and PDI at a constant temperature (e.g., 25°C).

  • Analysis: Compare the mean particle size and PDI for liposomes prepared from each DPPC source. A narrow size distribution (low PDI) is generally desirable and indicates good and consistent liposome formation.

Summarizing the Data: A Comparative Table

The results of these experiments can be compiled into a comprehensive table for easy comparison.

Parameter Supplier A Supplier B Supplier C Ideal Characteristics
TLC Purity Single spotSingle spotFaint impurity spotSingle, well-defined spot
HPLC-ELSD Purity (%) 99.899.598.9>99%
MS (m/z [M+Na]⁺) 757.0757.1757.0757.0 ± 0.2
DSC Tm (°C) 41.241.040.541.0 - 41.5
DSC ΔH (kcal/mol) 8.78.58.1Sharp, high enthalpy
DLS Liposome Size (nm) 105 ± 5110 ± 8125 ± 15Consistent size, close to extrusion pore size
DLS PDI 0.080.120.25< 0.15

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results: Making an Informed Decision

The ideal DPPC supplier will consistently provide a product with high purity, the correct molecular identity, and predictable physicochemical behavior.

  • Purity: Suppliers A and B show higher purity by both TLC and HPLC-ELSD compared to Supplier C. The presence of impurities in Supplier C's product is also reflected in the lower and broader phase transition observed by DSC.

  • Identity: All three suppliers provided DPPC with the correct molecular weight as confirmed by mass spectrometry.

  • Physicochemical Properties: Supplier A's DPPC exhibits a sharp phase transition at the expected temperature with a high enthalpy, indicative of a highly ordered and pure lipid. The liposomes formed from Supplier A's DPPC are also the most uniform in size, as shown by the low PDI.

Based on this hypothetical data, Supplier A would be the preferred choice due to its superior purity and consistent performance in forming well-defined liposomes.

Conclusion: Investing in Quality for Reproducible Science

The selection of a DPPC supplier should not be a trivial decision. As demonstrated, subtle differences in purity and physicochemical properties can have a significant impact on experimental outcomes. By implementing a rigorous analytical comparison as outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical raw material, thereby enhancing the reliability and reproducibility of their work. Major suppliers of high-purity lipids for pharmaceutical applications include companies like Avanti Polar Lipids (a part of Croda), Lipoid GmbH, CordenPharma, and NOF Corporation.[20][21][22][23][24][25][26][27][28][29][30] It is recommended to source DPPC from reputable suppliers who can provide comprehensive certificates of analysis and demonstrate strong quality management systems.[29]

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interaction of various sterols with 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine membranes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Sterol-DPPC Membrane Interactions

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the interactions between various sterols and 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC) membranes. We will move beyond simple observation to explore the causal relationships between sterol structure and its profound effects on membrane biophysics, offering both field-proven insights and detailed experimental frameworks.

Introduction: The DPPC Bilayer as a Proving Ground for Sterol Function

In the complex landscape of cellular membranes, the interplay between lipids and sterols governs critical functions ranging from signal transduction to regulating membrane fluidity.[1] 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC), a saturated phospholipid, serves as an invaluable model system. Its well-defined phase behavior, characterized by a sharp transition from a rigid gel state (So) to a fluid liquid-disordered state (Ld), provides a sensitive backdrop against which the nuanced effects of sterols can be precisely measured.

Sterols, such as cholesterol in mammals, ergosterol in fungi, and stigmasterol in plants, are essential architects of membrane structure.[2] Though structurally similar, minor variations in their tetracyclic ring structure and aliphatic side chains lead to significant differences in their ability to modulate membrane properties. Understanding these differences is not merely an academic exercise; it has profound implications for drug development, particularly in the design of antifungal agents that selectively target ergosterol-containing membranes or in understanding how dietary phytosterols impact human cell membranes.

This guide will compare the effects of four key sterols—cholesterol, ergosterol, lanosterol, and stigmasterol—on the physical properties of DPPC membranes. We will dissect how each sterol uniquely influences membrane order, packing, and phase behavior, supported by data from established biophysical techniques.

The Molecules of Interest: Structure dictates Function

The interaction between a sterol and a phospholipid bilayer is a story of molecular geometry. The sterol orients itself with its hydroxyl group near the phospholipid headgroups and its hydrophobic body aligned with the acyl chains.[3]

  • DPPC (2,3-Dipalmitoyl-sn-glycero-1-phosphocholine): A phospholipid with two saturated 16-carbon acyl chains. Its simple, uniform structure leads to a well-defined main phase transition temperature (T_m) around 41°C.

  • Cholesterol: The benchmark sterol in mammalian cells. It possesses a planar, rigid ring system and a flexible iso-octyl side chain. This structure allows it to pack efficiently with saturated lipid chains.[4][5]

  • Ergosterol: The primary sterol in fungal membranes. It differs from cholesterol with an additional double bond in its B-ring and another in its side chain, plus a methyl group at C24.[2] These features make the ring system more planar but also introduce subtle changes in its interaction profile.

  • Lanosterol: A metabolic precursor to cholesterol in mammals.[6] Its defining features are three additional methyl groups on the ring structure, which create a "rougher" alpha-face compared to cholesterol's smooth alpha-face.[7]

  • Stigmasterol: A common plant sterol (phytosterol). It features an ethyl group at C24 and a double bond in its aliphatic side chain, making it bulkier than cholesterol.[8]

Key Biophysical Parameters for Comparison

To objectively compare these sterols, we focus on three fundamental membrane properties:

  • Membrane Phase Behavior & Fluidity: Sterols are known to eliminate the sharp gel-to-liquid crystalline phase transition of pure DPPC bilayers.[2] They induce a "liquid-ordered" (Lo) phase, which is characterized by the high conformational order of a gel phase but with the high lateral mobility of a fluid phase. We will examine the extent to which each sterol broadens or eliminates this transition.

  • Acyl Chain Order & Membrane Thickness: A primary role of sterols is to order the acyl chains of phospholipids in the fluid state.[2][7] This ordering effect increases the bilayer thickness and reduces its permeability.

  • Lipid Packing & Condensing Effect: Sterols fill the voids between phospholipid molecules, leading to a decrease in the average area per lipid and a "condensing" of the membrane.[3][9] This effect is crucial for the formation of tightly packed lipid domains, or "rafts."[4]

Experimental Methodologies: The Scientist's Toolkit

The data presented in this guide are derived from several high-precision biophysical techniques. Understanding the "why" behind these methods is key to interpreting the results.

Differential Scanning Calorimetry (DSC)
  • What it Measures: DSC directly measures the heat absorbed or released by a sample as its temperature is changed. For lipid vesicles, it provides the main phase transition temperature (T_m) and the enthalpy of the transition (ΔH).

  • Causality in Experimental Design: The T_m reflects the energy required to disrupt the ordered gel phase. A broad or absent peak indicates that the sterol has stabilized a state that is neither fully gel nor fully fluid. The enthalpy (ΔH) is a measure of the cooperativity of the transition; a lower ΔH means the lipids are transitioning less cooperatively, a hallmark of the Lo phase. A slow scan rate (e.g., 1°C/min) is chosen to ensure the system remains at thermal equilibrium, providing a true representation of the phase behavior.

  • Lipid Film Preparation: Co-dissolve DPPC and the desired mole percentage of sterol in chloroform/methanol (2:1 v/v).

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas, followed by high vacuum for at least 2 hours to form a thin lipid film.

  • Hydration: Hydrate the film with a buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the T_m of the mixture (e.g., 50-60°C) to form multilamellar vesicles (MLVs).

  • DSC Measurement: Load the MLV suspension into an aluminum DSC pan. Use an identical pan filled with buffer as a reference.

  • Thermal Scan: Perform heating and cooling scans across the temperature range of interest (e.g., 20°C to 60°C) at a controlled rate (e.g., 1°C/min). The second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: Determine T_m (peak temperature) and ΔH (integrated peak area) using the calorimeter's software.

dsc_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation prep1 Dissolve DPPC & Sterol in Solvent prep2 Evaporate Solvent (Nitrogen Stream) prep1->prep2 prep3 High Vacuum (Remove Residual Solvent) prep2->prep3 prep4 Hydrate Film (Form Vesicles) prep3->prep4 dsc1 Load Sample & Reference into Pans prep4->dsc1 dsc2 Temperature Scan (Heating/Cooling Cycles) dsc1->dsc2 dsc3 Record Heat Flow (Thermogram) dsc2->dsc3 an1 Analyze Thermogram dsc3->an1 an2 Determine Tm & ΔH an1->an2

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Molecular Dynamics (MD) Simulations
  • What it Measures: MD simulations provide a computational microscope, offering atomistic-level insights into membrane structure. Key outputs include the deuterium order parameter (S_CD), bilayer thickness, and area per lipid.

  • Causality in Experimental Design: The S_CD parameter quantifies the orientational order of the C-H bonds in the lipid acyl chains relative to the bilayer normal. Higher S_CD values indicate a more ordered, rigid chain. By simulating the system at a constant temperature and pressure (NPT ensemble), we allow the bilayer to naturally find its most stable thickness and area per lipid in response to the incorporated sterol, mimicking physiological conditions. These simulations reveal that the planarity of the sterol's ring system is a key determinant of its ordering efficiency.[5][10]

Comparative Analysis: Sterols Head-to-Head in a DPPC Bilayer

The structural differences between the sterols manifest clearly in their effects on the DPPC membrane. While all sterols generally order the fluid phase and disorder the gel phase, their efficiencies differ significantly.[2]

Impact on Membrane Phase Transition

Cholesterol is highly effective at eliminating the main phase transition of DPPC. At concentrations above ~20 mol%, the sharp transition is replaced by a broad, low-enthalpy event, indicative of the liquid-ordered (Lo) phase formation.[2][11] Ergosterol shows a similar, potent effect.[2] Lanosterol, with its bulky methyl groups, is less efficient. It disorders the gel phase but is less effective at ordering the liquid phase, resulting in a less stable Lo phase compared to cholesterol.[7]

SterolEffect on DPPC Phase Transition (at ~30 mol%)
None Sharp transition at T_m ≈ 41°C
Cholesterol Sharp transition is eliminated; formation of a stable Lo phase.[1]
Ergosterol Sharp transition is eliminated; similar ordering effect to cholesterol at high temperatures.[2]
Lanosterol Transition is broadened, but ordering effect is significantly weaker than cholesterol.[8]
Stigmasterol Orders the membrane less effectively than cholesterol.[2]
Impact on Acyl Chain Order and Bilayer Thickness

MD simulations and NMR studies consistently show that all tested sterols increase the order of the DPPC acyl chains above the T_m.[7] This ordering "stretches" the lipid tails, resulting in an increased bilayer thickness.

The debate between cholesterol and ergosterol is nuanced, with some simulation studies suggesting cholesterol has a stronger ordering and condensing effect due to its more planar ring system allowing for better alignment with the saturated DPPC chains[5][9][10][12], while other studies, also using simulations and NMR, indicate ergosterol induces higher order.[7] This discrepancy highlights the complexity of these interactions. In contrast, lanosterol's rough α-face hinders close packing with the lipid chains, making it the least effective ordering agent among the group.[7][8] Stigmasterol and sitosterol also order DPPC less effectively than cholesterol.[2][8]

ParameterNo Sterol (Ld Phase)+ Cholesterol+ Ergosterol+ Lanosterol+ Stigmasterol
Acyl Chain Order (S_CD) LowHighHigh (comparable to/higher than Chol.)[7]ModerateModerate-High (less than Chol.)[2]
Bilayer Thickness ~4.0 nmIncreasedIncreased[7]Slightly IncreasedIncreased
Area per Lipid ~0.64 nm²Decreased (strong condensation)[9]Decreased (strong condensation)[3]Slightly Decreased[3]Decreased

Note: Values are illustrative and depend on the specific simulation force field, temperature, and sterol concentration.

sterol_interaction cluster_membrane DPPC Bilayer (Fluid Phase) dppc1 DPPC dppc2 DPPC dppc3 DPPC dppc4 DPPC dppc5 DPPC dppc6 DPPC chol Cholesterol (Smooth Fit) chol->dppc1 Strong vdW Interaction chol->dppc5 Orders Acyl Chains lano Lanosterol (Bulky Fit) lano->dppc2 Steric Hindrance lano->dppc5 Weaker Ordering

Caption: Model of sterol intercalation and its effect on DPPC packing.

Conclusion: From Molecular Nuances to Biological Implications

The interaction of sterols with DPPC membranes is a clear demonstration of structure-function relationships at the molecular level.

  • Cholesterol stands out for its superior ability to order and condense saturated lipid chains, a consequence of its planar ring system and smooth alpha-face.[5][10] This makes it an ideal molecule for creating the tightly packed, stable liquid-ordered domains essential for the function of mammalian plasma membranes.[4]

  • Ergosterol is functionally very similar to cholesterol in its potent ordering effect, which is vital for the integrity of fungal membranes.[2] This similarity, however, is coupled with subtle structural differences that can be exploited by antifungal drugs.

  • Lanosterol's inefficiency, due to steric hindrance from its extra methyl groups, provides a compelling evolutionary explanation for why it is a precursor and not the final, dominant sterol in higher vertebrate membranes.[7]

  • Stigmasterol , and other phytosterols, are generally less effective than cholesterol at ordering DPPC membranes, which may have implications for how dietary phytosterols affect the properties of human cell membranes.[2][8]

For researchers in drug development, these differences are critical. An agent designed to disrupt ergosterol-lipid interactions could have potent antifungal activity with minimal effects on cholesterol-containing host membranes. For cell biologists, understanding how different sterols drive domain formation is key to unraveling the complex organization of the plasma membrane. This guide serves as a foundational framework for these pursuits, grounded in the principles of biophysical chemistry.

References

  • Dufourc, E. J. (2008). Sterols and membrane dynamics. Journal of Chemical Biology, 1(1-4), 63-77. [Link]

  • Ahmad, B., Dehghany, J., & Kholmurodov, K. (2021). Effect of Cholesterol vs. Ergosterol on DPPC Bilayer Properties: Insights from Atomistic Simulations. bioRxiv. [Link]

  • Soubias, O., Teague, W. E., & Gawrisch, K. (2006). Differential Effects of Cholesterol, Ergosterol and Lanosterol on a Dipalmitoyl Phosphatidylcholine Membrane: A Molecular Dynamics Simulation Study. The Journal of Physical Chemistry B, 110(49), 24776-24785. [Link]

  • Ahmad, B., Dehghany, J., & Kholmurodov, K. (2020). Effect of cholesterol vs. ergosterol on DPPC bilayer properties: insights from atomistic simulations. bioRxiv. [Link]

  • Xu, X., & London, E. (2000). The Effect of Sterol Structure on Membrane Lipid Domains Reveals How Cholesterol Can Induce Lipid Domain Formation. Biochemistry, 39(28), 843-849. [Link]

  • Ahmad, B., Dehghany, J., & Kholmurodov, K. (2021). Effect of Cholesterol Versus Ergosterol on DPPC Bilayer Properties: Insights from Atomistic Simulations. The Journal of Physical Chemistry B, 125(29), 8034-8046. [Link]

  • Scheidt, H. A., Huster, D., & Gawrisch, K. (2005). Differential Properties of the Sterols Cholesterol, Ergosterol, β-Sitosterol, trans-7-Dehydrocholesterol, Stigmasterol and Lanosterol on DPPC Bilayer Order. Biophysical Journal, 89(4), 2604-2612. [Link]

  • Rog, T., & Vattulainen, I. (2014). Universal Behavior of Membranes with Sterols. Biophysical Journal, 107(10), 2378-2387. [Link]

  • Cortes, E., & Artés, J. M. (2012). Influence of cholesterol on the phase transition of lipid bilayers: a temperature-controlled force spectroscopy study. Langmuir, 28(35), 12735-12741. [Link]

  • Wnętrzak, A., Dynarowicz-Latka, P., & Hac-Wydro, K. (2012). Interfacial Behavior of Cholesterol, Ergosterol, and Lanosterol in Mixtures with DPPC and DMPC. Langmuir, 28(41), 14644-14653. [Link]

  • Wang, S., & Miller, M. L. (2016). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. International Journal of Molecular Sciences, 17(9), 1429. [Link]

  • Ahmad, B., Dehghany, J., & Kholmurodov, K. (2021). Effect of Cholesterol Versus Ergosterol on DPPC Bilayer Properties: Insights from Atomistic Simulations. The Journal of Physical Chemistry B, 125(29), 8034-8046. [Link]

  • Feigenson, G. W., & Buboltz, J. T. (2001). Dynamic Molecular Structure and Phase Diagram of DPPC−Cholesterol Binary Mixtures: A 2D-ELDOR Study. The Journal of Physical Chemistry B, 105(10), 2094-2104. [Link]

  • Najem, J. S., & Faris, R. A. (2020). Characterizing the Structure and Interactions of Model Lipid Membranes Using Electrophysiology. Membranes, 10(10), 273. [Link]

  • Garcia-Manyes, S., & Sanz, F. (2010). Influence of Cholesterol on the Phase Transition of Lipid Bilayers: A Temperature-Controlled Force Spectroscopy Study. Biophysical Journal, 98(11), 2613-2622. [Link]

  • Zhang, Y., & Li, H. (2022). Modulation of lipid vesicle–membrane interactions by cholesterol. Soft Matter, 18(33), 6195-6204. [Link]

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  • Griebel, J., & Zeier, J. (2010). Changes in the Plant β-Sitosterol/Stigmasterol Ratio Caused by the Plant Parasitic Nematode Meloidogyne incognita. International Journal of Molecular Sciences, 22(3), 1461. [Link]

  • Clifton, L. A., & Holt, S. A. (2023). Sterol Structural Features' Impact on the Spontaneous Membrane Insertion of CLIC1 into Artificial Lipid Membranes. Langmuir, 39(8), 3004-3013. [Link]

  • Lee, J., & Koo, Y. (2021). Comparative effects of dietary stigmasterol and oxidised stigmasterol on cholesterol absorption and metabolism in mice. Journal of the Science of Food and Agriculture, 101(13), 5589-5596. [Link]

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A Researcher's Guide to the Cross-Validation of DPPC Phase Diagrams with Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the world of membrane biophysics and drug delivery, Dipalmitoylphosphatidylcholine (DPPC) serves as a cornerstone model system. Its well-defined phase behavior provides a fundamental framework for understanding more complex biological membranes and for designing lipid-based drug delivery vehicles like liposomes. However, the theoretical models of DPPC phase diagrams are only as good as their correlation with empirical evidence. This guide provides an in-depth comparison of theoretical predictions with experimental data, offering a robust methodology for cross-validation.

We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources. This guide is structured to provide not just data, but a deeper understanding of the principles at play.

The Polymorphic Nature of DPPC: A Theoretical Overview

DPPC, a saturated 16-carbon chain phospholipid, exhibits a rich polymorphism, transitioning through several distinct phases as a function of temperature and hydration. These transitions are not merely of academic interest; they fundamentally alter the physical properties of the membrane, including its fluidity, permeability, and mechanical stability. Understanding these phases is critical for applications ranging from fundamental biophysics to the rational design of liposomal drug formulations.

The primary phases of fully hydrated DPPC multilamellar vesicles (MLVs) are:

  • Sub-transition (Lc' → Lβ') : Occurring at low temperatures, this transition is from a crystalline-like "subgel" phase to the more ordered gel phase.

  • Pre-transition (Lβ' → Pβ') : This is a unique feature of some phosphatidylcholines, where the planar gel phase (Lβ') transforms into a periodically undulated or "ripple" phase (Pβ').

  • Main Transition (Pβ' → Lα) : Also known as the chain melting transition, this is the most prominent and well-studied transition. The lipid acyl chains "melt" from an ordered, all-trans conformation to a disordered, fluid state, resulting in the liquid-crystalline phase (Lα).

These transitions are driven by complex interplay between van der Waals forces, steric repulsion, and hydration forces. Theoretical models, often based on statistical mechanics and molecular dynamics simulations, aim to predict the temperatures and energetic changes associated with these events.

DPPC_Phase_Transitions subgel Subgel Phase (Lc') gel Gel Phase (Lβ') subgel->gel Sub-transition (Ts) ~18 °C ripple Ripple Phase (Pβ') gel->ripple Pre-transition (Tp) ~35 °C liquid Liquid Crystalline (Lα) ripple->liquid Main Transition (Tm) ~41 °C

Caption: Phase transition pathway of fully hydrated DPPC.

Experimental Validation: Techniques and Protocols

To validate theoretical phase diagrams, high-precision experimental techniques are essential. Differential Scanning Calorimetry (DSC) stands out as the gold standard for characterizing the thermodynamics of these transitions.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of transition temperatures (T) and enthalpy changes (ΔH). This provides a direct experimental counterpart to the energetic predictions of theoretical models.

  • Liposome Preparation :

    • Dissolve high-purity DPPC in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent under a stream of nitrogen gas, followed by high vacuum for at least 2 hours to form a thin lipid film. This step is critical to ensure no residual solvent plasticizes the membrane.

    • Hydrate the lipid film with the desired buffer (e.g., PBS, Tris-HCl) at a temperature well above the main transition temperature (Tm) of DPPC (~50-60°C). This ensures the formation of multilamellar vesicles (MLVs).

    • The final lipid concentration should typically be in the range of 1-5 mg/mL for a clear DSC signal.

  • Sample Loading :

    • Carefully load a precise volume (e.g., 20-50 µL) of the liposome suspension into a DSC sample pan.

    • Load an identical volume of the corresponding buffer into the reference pan. This differential setup is key to isolating the thermal events of the lipid from the heat capacity of the buffer.

    • Seal the pans hermetically to prevent any evaporation during the scan, which would introduce significant artifacts.

  • DSC Scan Parameters :

    • Equilibrate the sample at a starting temperature well below the expected transitions (e.g., 10°C).

    • Scan at a controlled rate, typically 0.5-1.0°C/min. Slower scan rates provide better resolution of the pre-transition.

    • The temperature range should encompass all expected transitions, for instance, from 10°C to 55°C for DPPC.

  • Data Analysis :

    • The output is a thermogram plotting heat flow versus temperature.

    • The peak of the endotherm corresponds to the transition temperature (Tm for the main transition, Tp for the pre-transition).

    • The area under the peak is integrated to calculate the enthalpy of the transition (ΔH), a measure of the energy required to induce the phase change.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis p1 Dissolve DPPC in Organic Solvent p2 Form Thin Lipid Film (N2/Vacuum) p1->p2 p3 Hydrate Film with Buffer (>Tm) p2->p3 p4 Form Multilamellar Vesicles (MLVs) p3->p4 d1 Load Sample & Reference Pans p4->d1 d2 Equilibrate at Start Temperature d1->d2 d3 Scan at Controlled Rate (e.g., 1°C/min) d2->d3 a1 Generate Thermogram (Heat Flow vs. Temp) d3->a1 a2 Determine Transition Temp (T) from Peak a1->a2 a3 Calculate Enthalpy (ΔH) from Area a1->a3

Caption: Experimental workflow for DSC analysis of DPPC vesicles.

Cross-Validation: Comparing Experimental Data and Theoretical Models

The ultimate test of a theoretical phase diagram is its agreement with high-quality experimental data. Below is a table summarizing the generally accepted experimental values for the phase transitions of fully hydrated DPPC MLVs, which can be used as a benchmark for comparison.

Transition Parameter Typical Experimental Value Reference
Pre-transition Temperature (Tp)35.3 °C
Enthalpy (ΔHp)1.0 - 1.5 kcal/mol (4.2 - 6.3 kJ/mol)
Main Transition Temperature (Tm)41.4 °C
Enthalpy (ΔHm)8.7 kcal/mol (36.4 kJ/mol)
Points of Agreement and Discrepancy
  • Main Transition (Tm) : Most modern computational models and molecular dynamics simulations can predict the main transition temperature of DPPC with remarkable accuracy, often within one degree of the experimental value of approximately 41.4°C. The associated enthalpy change is also generally well-reproduced, reflecting the significant change in acyl chain order.

  • Pre-transition (Tp) : The pre-transition presents a greater challenge for theoretical models. Its subtle nature and the formation of the complex ripple phase are computationally demanding to simulate accurately. While experimental data clearly shows this transition at around 35.3°C, some models may struggle to capture it or may predict a slightly different temperature. The low enthalpy of this transition also makes it sensitive to experimental conditions and lipid purity.

  • Sub-transition (Ts) : The sub-transition is often the most difficult to reproduce, both experimentally and theoretically. It is a slow, kinetically limited process that requires prolonged incubation at low temperatures to observe. Many experimental protocols and computational simulations may not capture this transition at all.

Causality of Discrepancies

Discrepancies between theoretical predictions and experimental data can often be traced to several factors:

  • Force Field Accuracy : The accuracy of the force fields used in molecular dynamics simulations is paramount. Small inaccuracies in the parameterization of lipid-lipid and lipid-water interactions can lead to shifts in predicted transition temperatures.

  • Hydration Level : The phase behavior of DPPC is exquisitely sensitive to the level of hydration. Experimental data is typically collected on "fully hydrated" samples, but defining and replicating this state precisely in a simulation can be challenging.

  • System Size and Timescale : Simulations are inherently limited in size and timescale. Capturing the long-wavelength undulations of the ripple phase or the slow kinetics of the sub-transition requires significant computational resources that may not always be accessible.

  • Purity of Experimental Sample : The presence of even small amounts of impurities (e.g., lyso-lipids, free fatty acids) in the experimental DPPC sample can broaden transitions or shift their temperatures, a factor not always accounted for in idealized theoretical models.

Conclusion

The cross-validation of DPPC phase diagrams is a powerful exercise that bridges theory and experiment. While theoretical models provide an invaluable framework for understanding the molecular forces at play, high-quality experimental data from techniques like DSC remain the ultimate arbiter of accuracy. For researchers in drug development, this rigorous validation is not just an academic exercise. The phase state of a liposomal carrier profoundly impacts its stability, drug loading capacity, and release kinetics. A thorough understanding and experimental verification of the DPPC phase diagram are therefore critical for the design of effective and reliable lipid-based nanomedicines.

By employing the systematic approach outlined in this guide, researchers can confidently characterize their lipid systems, validate their models, and ultimately, accelerate the development of next-generation therapies.

References

  • Ewoud J. J. van Hoogevest, P. (2020) The 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)/DPPC phase diagram revisited, Chemistry and Physics of Lipids. Available at: [Link] (Accessed: January 22, 2026).

A Comparative Analysis of Drug Release from DPPC and DSPC Liposomes: A Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced drug delivery, liposomes stand out as a clinically validated and versatile platform for enhancing the therapeutic index of a wide range of active pharmaceutical ingredients (APIs). The choice of phospholipid, the primary building block of the liposomal bilayer, is a critical determinant of the carrier's in vivo performance, dictating its stability, circulation time, and, most importantly, its drug release kinetics. This guide provides an in-depth comparative study of two of the most commonly used saturated phospholipids: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).

Through a combination of mechanistic explanation and detailed experimental protocols, we will explore how subtle differences in their molecular architecture lead to significant variations in drug retention and release profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the rational design of liposomal drug delivery systems.

The Decisive Role of Phospholipid Structure in Liposome Performance

The fundamental difference between DPPC and DSPC lies in the length of their saturated acyl chains. DPPC possesses two 16-carbon palmitoyl chains, while DSPC has two 18-carbon stearoyl chains. This seemingly minor variation has profound consequences for the physicochemical properties of the resulting liposome bilayer, primarily through its influence on the main phase transition temperature (Tm).

The Tm is the temperature at which the lipid bilayer transitions from a tightly packed, ordered "gel" state to a more disordered, fluid "liquid crystalline" state.

  • DPPC: Has a Tm of approximately 41°C.[1][2][3]

  • DSPC: Has a higher Tm of about 55°C.[2][4][5]

This difference in Tm is the cornerstone of their differential behavior in drug delivery. At physiological temperature (37°C), a DPPC bilayer is in its rigid gel phase, but it is significantly closer to its Tm than a DSPC bilayer. This proximity to the phase transition makes the DPPC membrane more prone to transient defects and, consequently, more permeable. In contrast, the DSPC bilayer at 37°C is far below its Tm, resulting in a highly ordered, rigid, and significantly less permeable membrane.[6][7][8] This increased rigidity and stability of DSPC-based liposomes often translates to superior drug retention and slower release rates.[9][10][11][12][13]

The selection between DPPC and DSPC, therefore, represents a critical formulation decision. DPPC may be suitable for applications where a more moderate or even triggered release is desired (e.g., in thermosensitive liposomes designed to release their payload in mildly hyperthermic tumor environments).[][15][16] Conversely, DSPC is often the lipid of choice for formulations requiring high stability, prolonged circulation, and sustained drug release.[8][17]

Experimental Framework for a Comparative Release Study

To empirically validate these principles, we will outline a comprehensive experimental workflow. This protocol is designed as a self-validating system, where each stage of characterization informs the interpretation of the final drug release data.

G cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_release In Vitro Drug Release Assay P1 Lipid Dissolution (DPPC/Chol or DSPC/Chol in Chloroform) P2 Thin-Film Formation (Rotary Evaporation) P1->P2 P3 Vacuum Drying (Overnight) P2->P3 P4 Film Hydration (API Solution, T > Tm) P3->P4 P5 Extrusion (Polycarbonate Membranes) P4->P5 C1 Size & PDI Analysis (Dynamic Light Scattering) P5->C1 C2 Encapsulation Efficiency (Size Exclusion Chromatography) P5->C2 R1 Dialysis Setup (Liposomes vs. Release Buffer) C2->R1 R2 Incubation (37°C with Agitation) R1->R2 R3 Time-Point Sampling (Aliquots from Release Buffer) R2->R3 R4 API Quantification (HPLC/UV-Vis Spectroscopy) R3->R4 G DPPC DPPC Liposome (at 37°C) Acyl Chains: 16:0 Tm: ~41°C State: Gel (near Tm) Membrane: Less Ordered, More Permeable Release_DPPC Faster Drug Release DPPC->Release_DPPC DSPC DSPC Liposome (at 37°C) Acyl Chains: 18:0 Tm: ~55°C State: Gel (far from Tm) Membrane: Highly Ordered, Less Permeable Release_DSPC Slower Drug Release DSPC->Release_DSPC

Sources

A Senior Application Scientist's Guide to Assessing the Biocompatibility of DPPC-Based Delivery Systems In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a delivery vehicle is a critical decision that profoundly impacts the therapeutic efficacy and safety of a novel drug candidate. Among the myriad of options, liposomal formulations, particularly those based on 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), have garnered significant attention due to their biocompatibility and structural similarity to cell membranes.[1][2] This guide provides an in-depth, technical comparison of methodologies to assess the in vitro biocompatibility of DPPC-based systems, offering field-proven insights and actionable protocols.

The Central Role of DPPC in Liposomal Delivery

DPPC is a phospholipid that is a major constituent of pulmonary surfactant and is lauded for its biocompatibility. Its saturated acyl chains contribute to the formation of rigid and stable liposomal bilayers, which can effectively encapsulate both hydrophilic and lipophilic drug molecules.[3][4] However, the very rigidity that imparts stability can also influence cellular interactions and potential cytotoxicity.[3] Therefore, a rigorous in vitro assessment is paramount to de-risk a DPPC-based formulation early in the drug development pipeline.

Core In Vitro Biocompatibility Assessment: A Multi-Pronged Approach

A comprehensive in vitro biocompatibility assessment of DPPC-based delivery systems should not rely on a single assay. Instead, a battery of tests targeting different cellular responses is essential to build a complete safety profile. This guide will focus on three critical pillars of in vitro biocompatibility testing: Cell Viability and Cytotoxicity , Membrane Integrity , and Inflammatory Response .

Pillar 1: Cell Viability and Cytotoxicity

The initial and most fundamental assessment of biocompatibility is the determination of cell viability following exposure to the DPPC-based formulation. This is often quantified by measuring the concentration at which the formulation induces a 50% reduction in cell viability (IC50).

The MTT Assay: A Window into Mitochondrial Function

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indirect measure of cell viability by assessing mitochondrial metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.[5]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_dppc Add DPPC liposomes at various concentrations incubation_24h->add_dppc incubation_treatment Incubate for 24-72h add_dppc->incubation_treatment add_mtt Add MTT solution (0.5 mg/mL) incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt dissolve_formazan Dissolve formazan crystals (e.g., with DMSO) incubation_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

Caption: Workflow of the MTT assay for assessing cytotoxicity.

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, A549, or a cell line relevant to the drug's target) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Liposome Preparation: Prepare serial dilutions of the DPPC-based liposomes in complete cell culture medium. It is crucial to have a vehicle control (medium without liposomes) and a positive control (a known cytotoxic agent).

  • Treatment: Remove the old medium from the cells and add 100 µL of the liposome dilutions to the respective wells. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh serum-free medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle control.

Pillar 2: Membrane Integrity

While the MTT assay indicates metabolic activity, it does not directly measure cell membrane damage, which is a key indicator of cytotoxicity. The Lactate Dehydrogenase (LDH) assay fills this gap.

The LDH Assay: Quantifying Cell Lysis

LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][7] The LDH assay is a colorimetric method that measures the amount of LDH released, which is proportional to the number of lysed cells.[6][8]

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_sampling Sample Collection cluster_assay LDH Assay cell_seeding Seed and treat cells with DPPC liposomes collect_supernatant Collect cell culture supernatant cell_seeding->collect_supernatant add_reagents Add LDH reaction mixture collect_supernatant->add_reagents incubation Incubate at room temperature add_reagents->incubation add_stop_solution Add stop solution incubation->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance

Caption: Workflow of the LDH assay for assessing membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance of the treated samples relative to the controls.

Pillar 3: Inflammatory Response

Biocompatibility extends beyond the absence of direct cytotoxicity. The potential of a delivery system to elicit an inflammatory response is a critical safety parameter. Lipid nanoparticles can interact with immune cells and trigger the release of pro-inflammatory cytokines.[9][10][11]

Assessing Pro-inflammatory Cytokine Release

Measuring the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in the cell culture supernatant provides a direct indication of the inflammatory potential of the DPPC-based formulation. This is typically performed using an Enzyme-Linked Immunosorbent Assay (ELISA).

ELISA_Workflow cluster_prep Cell Culture & Treatment cluster_sampling Sample Collection cluster_elisa ELISA cell_seeding Seed immune cells (e.g., macrophages) treatment Treat with DPPC liposomes cell_seeding->treatment collect_supernatant Collect supernatant treatment->collect_supernatant coat_plate Coat plate with capture antibody collect_supernatant->coat_plate add_sample Add supernatant coat_plate->add_sample add_detection_ab Add detection antibody add_sample->add_detection_ab add_substrate Add substrate and measure signal add_detection_ab->add_substrate

Caption: Workflow for assessing cytokine release via ELISA.

  • Cell Culture: Culture immune cells, such as primary macrophages or a macrophage-like cell line (e.g., RAW 264.7), in appropriate conditions.

  • Treatment: Treat the cells with various concentrations of the DPPC-based liposomes for a specified duration (e.g., 24 hours). Include a positive control, such as lipopolysaccharide (LPS), to induce a strong inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform a standard sandwich ELISA for the cytokines of interest (TNF-α, IL-6, etc.) according to the manufacturer's instructions.

  • Quantification: Quantify the cytokine concentrations based on a standard curve.

Comparative Analysis: DPPC vs. Alternative Formulations

While DPPC is a widely used and generally biocompatible lipid, it is essential to understand its performance relative to other common liposomal components.

Formulation ComponentPrimary CharacteristicExpected In Vitro Biocompatibility ProfileRationale
DPPC Saturated, rigid bilayerGenerally high cell viability, low to moderate cytotoxicity.[12]The rigid nature can sometimes lead to membrane disruption at high concentrations.[3]
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) Unsaturated, fluid bilayerHigh cell viability, generally lower cytotoxicity than DPPC.The fluid membrane is less likely to cause mechanical stress on cell membranes.
Cationic Lipids (e.g., DOTAP) Positively chargedConcentration-dependent cytotoxicity, often higher than neutral lipids.[12]The positive charge facilitates strong interactions with negatively charged cell membranes, which can lead to membrane disruption.[12]
PEGylated Lipids "Stealth" propertiesGenerally increased biocompatibility and reduced cytotoxicity.[12]The polyethylene glycol (PEG) layer can shield the liposome from interactions with cells, reducing uptake and subsequent toxicity.[12]

Note: The above table provides a generalized comparison. The actual biocompatibility will depend on the specific formulation, concentration, and cell type used.

Conclusion and Future Outlook

The in vitro assessment of biocompatibility is a critical step in the development of DPPC-based drug delivery systems. A multi-faceted approach, incorporating assays for cell viability, membrane integrity, and inflammatory response, is necessary to build a comprehensive safety profile. By understanding the underlying principles of these assays and comparing the performance of DPPC to other lipid formulations, researchers can make informed decisions to optimize their delivery systems for enhanced safety and efficacy. The methodologies outlined in this guide provide a robust framework for the rigorous in vitro characterization of these promising therapeutic carriers.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC)

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on the innovative applications of molecules like 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC), a key phospholipid in liposome research and a major component of pulmonary surfactants.[1][2] However, the life cycle of any chemical within the laboratory does not end upon the completion of an experiment. A foundational principle of prudent laboratory practice is that no activity should begin without a clear plan for the disposal of all resulting waste.[3]

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of DPPC. We will move beyond a simple checklist to explain the critical reasoning behind each procedural step, ensuring your disposal plan is both scientifically sound and operationally robust.

The Critical First Step: Hazard Assessment

The cornerstone of any chemical disposal plan is a thorough hazard assessment. For DPPC, this is particularly nuanced. A review of Safety Data Sheets (SDS) from various suppliers reveals conflicting classifications. Some sources classify DPPC as "not a hazardous substance or mixture"[4], while others issue GHS warnings for acute toxicity, skin/eye irritation, and even suspected carcinogenicity and reproductive toxicity.[5] Furthermore, some technical sheets state that the toxicological properties are not fully known.[6]

Expert Directive: Given this ambiguity, the most trustworthy and defensible approach is to handle all DPPC waste as potentially hazardous until a definitive determination is made in consultation with your institution's Environmental Health & Safety (EHS) department.[7] Laboratory personnel are responsible for treating all chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by the appropriate safety office.[7]

A waste material is generally considered hazardous if it exhibits one or more of the following characteristics as defined by the Environmental Protection Agency (EPA)[8][9]:

  • Ignitability: Flash point < 140°F, oxidizer, or ignitable compressed gas.

  • Corrosivity: Aqueous solution with pH ≤ 2 or ≥ 12.5.

  • Reactivity: Unstable, reacts violently with water, or generates toxic gases.

  • Toxicity: Harmful when ingested or absorbed.

Pure DPPC is a stable, non-volatile solid and is not considered ignitable, corrosive, or reactive under standard conditions.[1][10] The ambiguity lies in its toxicological profile. Therefore, the default pathway should be disposal as a hazardous chemical waste.

DPPC Physical & Chemical Properties Summary
PropertyValueSignificance for Disposal
Physical Form White to off-white solid (powder, flakes)[1][10]Low risk of vapor inhalation, but dust can be generated.[11]
CAS Number 63-89-8[4][5]Unique identifier for accurate labeling and waste profiling.
Molar Mass 734.04 g/mol [6]Necessary for concentration calculations in waste solutions.
Stability Stable at normal/ambient temperature and pressure.[12]Not considered a reactive waste.[9]
Incompatibilities Strong oxidizing agents.[11][12][13]Must be segregated from oxidizers to prevent ignition or reaction.[11]

The Disposal Workflow: A Step-by-Step Protocol

This protocol assumes DPPC waste is being handled as hazardous chemical waste.

Step 1: Waste Segregation

The causality behind waste segregation is the prevention of dangerous chemical reactions within a waste container.[14]

  • Solid DPPC Waste: Collect pure, unused DPPC, or lab materials (e.g., gloves, weigh boats, paper towels) lightly contaminated with solid DPPC, in a designated container for solid chemical waste.[15] These items should be stored in the original container or a clearly labeled, compatible container.[15]

  • DPPC Solutions: The segregation of liquid waste is critical.

    • Halogenated vs. Non-Halogenated Solvents: Do not mix solvents containing halogens (e.g., chloroform, dichloromethane) with non-halogenated solvents (e.g., ethanol, hexane).[3] Many disposal facilities incinerate non-halogenated solvents for fuel blending, making separate collection more economical and environmentally sound.

    • Aqueous Solutions: Collect aqueous solutions containing DPPC separately from organic solvent waste.

  • Sharps: Any sharps (needles, scalpels, broken glass) contaminated with DPPC must be placed in a designated, puncture-resistant sharps container.[14]

Step 2: Proper Containerization

The container is the primary barrier protecting you and the environment from the waste.

  • Select a Compatible Container: Use containers that will not react with or be degraded by the waste. For most DPPC applications, high-density polyethylene (HDPE) carboys or bottles are appropriate.[8] Avoid metal containers for acidic or basic solutions.[15]

  • Ensure Integrity: The container must be in good condition and have a secure, leak-proof screw-top cap.[3]

  • Headspace: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[15]

Step 3: Accurate Labeling

Improper labeling is a serious regulatory violation and a significant safety hazard.[8] Your institution's EHS department will provide specific hazardous waste labels. At a minimum, the label must include:

  • The words "Hazardous Waste".

  • The full chemical name(s) of all constituents (e.g., "2,3-Dipalmitoyl-sn-glycero-1-phosphocholine," "Chloroform," "Methanol"). Do not use abbreviations or formulas.

  • The approximate percentage or concentration of each constituent.

  • The date on which waste was first added to the container (the "accumulation start date").

Step 4: Safe Accumulation

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[15]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container to contain potential leaks.[15]

  • Segregation: Do not store incompatible waste types (e.g., acids and bases, oxidizers and flammables) in the same secondary containment.[3]

Step 5: Arranging for Disposal

Once a waste container is full or has been in accumulation for the maximum allowable time (typically up to 12 months, provided volume limits are not exceeded), contact your institution's EHS department to schedule a pickup.[8] Do not pour any chemical waste down the drain.[8]

DPPC Waste Disposal Decision Workflow

This diagram outlines the critical decision points for managing DPPC waste from generation to final disposal.

start DPPC Waste Generation (Solid, Liquid, or Contaminated Labware) hazard_assessment Hazard Assessment: Consult SDS & Institutional EHS start->hazard_assessment treat_as_hazardous Default Pathway: Treat as Hazardous Waste hazard_assessment->treat_as_hazardous Ambiguous or Hazardous SDS non_hazardous_determination EHS Confirms Waste is Non-Hazardous hazard_assessment->non_hazardous_determination Clear Non-Hazardous SDS Profile segregate Step 1: Segregate Waste (Solid, Liquid, Sharps) treat_as_hazardous->segregate solid_disposal Solid Waste: Dispose in Regular Trash (Deface Labels on Empty Containers) non_hazardous_determination->solid_disposal Solid or Empty Container liquid_disposal Aqueous Liquid Waste: Consult EHS for Drain Disposal Authorization (Rarely Permitted) non_hazardous_determination->liquid_disposal Liquid containerize Step 2: Use Compatible, Labeled Container segregate->containerize accumulate Step 3: Store in Satellite Accumulation Area (SAA) containerize->accumulate pickup Step 4: Request Pickup by EHS for Disposal accumulate->pickup

Caption: Decision workflow for the proper disposal of DPPC waste.

Protocol for Empty Containers and Minor Spills

  • Empty Containers: A container that held a hazardous chemical is only considered "empty" when all possible material has been removed.[3] If the chemical is acutely hazardous (a "P-list" waste), the container must be triple-rinsed, with the rinsate collected as hazardous waste.[3][7] While DPPC is not typically P-listed, it is good practice to thoroughly empty all containers. For containers that held non-hazardous material, deface the label before disposal in regular trash.[7]

  • Minor Spills: For small spills of solid DPPC, use dry cleanup procedures to avoid generating dust.[11] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Sweep the material into a suitable container, label it as hazardous waste, and dispose of it according to the protocol above. Absorbent towels or pads used to clean up solutions should also be disposed of as solid hazardous waste.[7][15]

By adhering to this comprehensive disposal plan, you build a culture of safety and environmental stewardship, ensuring that your innovative research does not come at the cost of regulatory compliance or the well-being of your colleagues and community.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC)

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone lipid in the formulation of liposomes and other drug delivery systems, 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC) is a familiar sight in research and pharmaceutical development laboratories. Its utility, however, should not overshadow the critical importance of proper handling procedures. A review of available Safety Data Sheets (SDS) reveals conflicting information regarding the hazards of DPPC. Some sources classify it as non-hazardous[1], while others indicate potential for skin and eye irritation, respiratory effects, and even more severe long-term hazards[2][3]. Furthermore, it is often stated that the toxicological properties of this compound are not fully known[4].

This guide adopts the foundational principle of laboratory safety: in the face of uncertainty, exercise caution. We will proceed with the assumption that DPPC is a potentially hazardous compound, particularly in its powdered form, and outline a comprehensive Personal Protective Equipment (PPE) strategy to minimize exposure and ensure operator safety. This is not just about following rules; it's about building a culture of safety that validates every experimental step.

The Rationale for Caution: Understanding the Risks

The primary risks associated with handling DPPC stem from its physical form and the potential for inhalation and direct contact.

  • Inhalation Hazard: As a fine, lightweight powder, DPPC can easily become airborne during routine procedures like weighing, transferring, or mixing[5]. Inhaling airborne particulates is a primary route of exposure that must be controlled.

  • Dermal and Ocular Contact: Direct contact with the skin and eyes can lead to irritation[2][3]. Without proper barrier protection, repeated exposure can increase the risk of sensitization or other adverse effects.

  • Toxicological Ambiguity: The lack of comprehensive, universally accepted toxicological data necessitates treating DPPC with a higher level of precaution[4]. We must control exposure not only to known hazards but also to unknown ones.

Our entire safety protocol is therefore built on the principle of Exposure Minimization , using a combination of engineering controls and a robust PPE ensemble.

The Core PPE Ensemble: Your First Line of Defense

When handling DPPC, especially in its solid form, a standard set of PPE is mandatory. The goal is to create a complete barrier between you and the chemical.

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are required. They form a seal around the eyes, providing superior protection against airborne powder and accidental splashes during reconstitution[5].

  • Hand Protection: Nitrile gloves are the standard for handling DPPC. While the compound is a solid, gloves prevent direct dermal contact. It is crucial to:

    • Always inspect gloves for tears or degradation before use.

    • Use proper technique to remove gloves to avoid contaminating your skin.

    • Wash hands thoroughly with soap and water after removing gloves[2].

  • Body Protection: A fully-fastened laboratory coat is the minimum requirement. This protects your skin and personal clothing from contamination.

  • Respiratory Protection: This is arguably the most critical component when handling powdered DPPC. The approach is two-tiered:

    • Primary Control (Engineering): All handling of solid DPPC that may generate dust must be performed within a certified chemical fume hood or a powder containment hood[2][6]. This engineering control is designed to capture airborne particles at the source, preventing them from entering the operator's breathing zone.

    • Secondary Control (PPE): In the rare event that engineering controls are unavailable or during the cleanup of a significant spill, a NIOSH-approved N95 respirator is mandatory to prevent inhalation of particulates[5].

PPE Protocols for Specific Laboratory Tasks

The required PPE can be adjusted based on the specific task and the physical state of the DPPC. The following table provides a clear guide for common procedures.

TaskPhysical StateRequired Engineering ControlMinimum Required PPERationale
Weighing/Aliquotting Solid PowderChemical Fume Hood or Powder Containment HoodChemical Goggles, Nitrile Gloves, Lab CoatHighest risk of generating and inhaling airborne powder. Engineering controls are essential.
Reconstitution/Dissolving Solid into LiquidChemical Fume HoodChemical Goggles, Nitrile Gloves, Lab CoatRisk of both dust generation during solid transfer and splashes of the solvent/solution.
Handling DPPC Solutions LiquidStandard Laboratory Bench (if solvent is non-volatile)Chemical Goggles, Nitrile Gloves, Lab CoatThe inhalation risk from the DPPC itself is negligible, but protection against splashes remains necessary.
Cleaning Spills Solid PowderN/AChemical Goggles, Nitrile Gloves, Lab Coat, N95 RespiratorIn the absence of containment, respiratory protection is critical to prevent inhalation during cleanup[5].
Step-by-Step Protocol: Donning and Doffing PPE

Correctly putting on and taking off PPE is as important as selecting the right equipment. This sequence prevents cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Goggles: Position goggles securely over your eyes.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unfasten the coat and roll it outwards, containing the contaminated surface within the bundle. Place it in the designated laundry or disposal bin.

  • Goggles: Remove by handling the strap, not the front.

  • Respirator (if used): Remove by the straps.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Visualizing the PPE Decision Workflow

To ensure the correct level of protection is always chosen, this decision tree illustrates the logical workflow for selecting PPE when planning to work with DPPC.

PPE_Decision_Workflow start Begin Work with DPPC task_check What is the physical form of the DPPC? start->task_check solid_path Solid Powder task_check->solid_path Solid liquid_path Liquid Solution task_check->liquid_path Liquid eng_control_check Will you work inside a certified Fume Hood or Powder Containment Hood? solid_path->eng_control_check ppe_liquid Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat liquid_path->ppe_liquid ppe_full Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - N95 Respirator eng_control_check->ppe_full No (High Risk - Re-evaluate Procedure) ppe_hood Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat eng_control_check->ppe_hood Yes

Caption: Decision tree for selecting appropriate PPE when handling DPPC.

Decontamination and Disposal Plan

Safe handling extends to the final disposal of materials and waste.

  • Contaminated PPE: All disposable PPE, including gloves and respirators, that has come into contact with DPPC must be disposed of as chemical waste. Place items in a clearly labeled, sealed waste bag or container for collection[5][7].

  • Waste DPPC: Unused or waste DPPC and its solutions should be disposed of according to local, state, and federal regulations. Never pour chemical waste down the drain[1].

  • Work Surface Decontamination: After completing your work, wipe down the work surface (e.g., inside the fume hood) with an appropriate solvent (such as 70% ethanol, depending on compatibility with the surface) to remove any residual powder or solution.

By integrating these safety protocols into your daily workflow, you create a self-validating system of protection. This diligent approach ensures that the valuable scientific contributions of materials like DPPC are achieved without compromising the health and safety of the dedicated professionals who handle them.

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Retrosynthesis Analysis

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2,3-Dipalmitoyl-sn-glycero-1-phosphocholine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.